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Foundational

Chemical structure and physical properties of 7-Chloroisothiazolo[4,5-b]pyridine

7-Chloroisothiazolo[4,5-b]pyridine: Structural Elucidation, Physicochemical Profiling, and Kinase Inhibitor Scaffold Dynamics Executive Overview In the continuous pursuit of novel chemotypes for targeted therapeutics, bi...

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Author: BenchChem Technical Support Team. Date: April 2026

7-Chloroisothiazolo[4,5-b]pyridine: Structural Elucidation, Physicochemical Profiling, and Kinase Inhibitor Scaffold Dynamics

Executive Overview

In the continuous pursuit of novel chemotypes for targeted therapeutics, bicyclic heteroaromatic scaffolds offer rigid, predictable vectors for pharmacophore presentation. 7-Chloroisothiazolo[4,5-b]pyridine (CAS: 2766230-58-2)[1] represents a highly specialized, electron-deficient building block. Originally explored to expand the structure-activity relationship (SAR) of extensively studied isothiazolo[4,3-b]pyridine kinase inhibitors (such as those targeting Cyclin G-associated kinase, GAK)[2], the [4,5-b] annulation alters the electronic distribution and hydrogen-bond acceptor geometry of the core. This whitepaper provides an in-depth technical analysis of its structural causality, physicochemical properties, and validated protocols for its synthesis and biological evaluation.

Structural Elucidation & Nomenclature Causality

Understanding the IUPAC numbering logic of fused bicyclic systems is critical for predicting regioselective functionalization and interpreting SAR data. The nomenclature of 7-Chloroisothiazolo[4,5-b]pyridine is dictated by strict heteroatom priority rules[3]:

  • Heteroatom Priority : Sulfur (S) takes priority over Nitrogen (N). Thus, in the isothiazole ring, S is assigned position 1, and N is assigned position 2.

  • Annulation Logic : The "[4,5-b]" designation indicates that the 4,5-bond of the isothiazole ring is fused to the "b" face (the C2–C3 bond) of the pyridine ring.

  • Sequential Numbering : Following the fusion bridgehead (C3a), the numbering continues into the pyridine ring. To grant the pyridine nitrogen the lowest possible locant, it is designated as N4. The subsequent carbons are C5, C6, and C7, terminating at the second bridgehead (C7a).

  • Substituent Electronic Effect : The chlorine atom is localized at position 7. Positioned para to the pyridine nitrogen (N4), this halogen acts as a strong electron-withdrawing group (EWG) via inductive effects, significantly lowering the pKa​ of N4 and altering its capacity to act as a hydrogen-bond acceptor in the kinase hinge region.

G cluster_0 Bicyclic Core: Isothiazolo[4,5-b]pyridine Isothiazole Isothiazole Ring S(1), N(2), C(3) Fusion [4,5-b] Fusion C(3a) & C(7a) Isothiazole->Fusion Annulation Pyridine Pyridine Ring N(4), C(5), C(6), C(7) Pyridine->Fusion Annulation Pharmacophore Kinase Hinge Region H-Bond Acceptor Pyridine->Pharmacophore N(4) Interaction Substituent 7-Chloro Substituent Electron Withdrawing Substituent->Pyridine Regioselective Substitution

Fig 1. Structural topology and pharmacophoric mapping of 7-Chloroisothiazolo[4,5-b]pyridine.

Physicochemical Profiling

The physical properties of the 7-Chloroisothiazolo[4,5-b]pyridine scaffold dictate its behavior in both synthetic environments and biological assays. The data below summarizes the core metrics required for formulation and pharmacokinetic (PK) predictions.

PropertyValueCausality / Implication
CAS Number 2766230-58-2[1]Unique chemical identifier for regulatory tracking.
Molecular Formula C6​H3​ClN2​S High heavy-atom count relative to hydrogen indicates a rigid, highly aromatic system.
Molecular Weight 170.62 g/mol Low molecular weight makes it an ideal fragment or core building block for lead optimization.
H-Bond Donors 0Enhances membrane permeability; requires external substituents if donor interactions are needed.
H-Bond Acceptors 3 (N2, N4, S1)N4 is the primary acceptor for kinase hinge-binding motifs.
Topological Polar Surface Area ~41.0 ŲWell within the Lipinski limits (< 140 Ų), predicting excellent passive blood-brain barrier (BBB) penetration.

Self-Validating Synthetic Methodology

The synthesis of the isothiazolo[4,5-b]pyridine core requires precise control over ring-closure dynamics. The following protocol is adapted from established methodologies for related dihalogenated isothiazolopyridines[2] and N-O bond cleavage strategies[4].

Phase 1: Core Cyclization

  • Precursor Cleavage : Begin with an isoxazolopyridine-4-thiol derivative. Induce N-O bond cleavage using a mild reducing agent to afford the corresponding hydroxy-thiol intermediate[4].

  • Ring Closure : Subject the intermediate to oxidative cyclization (e.g., using iodine or hydrogen peroxide in an alkaline medium) to form the critical N-S bond, yielding the isothiazolo[4,5-b]pyridine scaffold.

  • In-Process Control (IPC) : Analyze via LC-MS. The disappearance of the precursor mass and the appearance of the [M+H]+ corresponding to the cyclized core validates the step. Do not proceed until conversion is >95%.

Phase 2: Regioselective Halogenation

  • Chlorination : Treat the core with Phosphorus oxychloride ( POCl3​ ) under reflux conditions. The electronic deactivation of the pyridine ring directs the nucleophilic substitution, allowing the thiolate/hydroxy leaving groups to be replaced by chlorine at the 7-position[4].

  • Quenching : Carefully quench the reaction mixture over crushed ice to prevent hydrolysis of the newly formed C-Cl bond.

Phase 3: High-Performance Liquid Chromatography (HPLC) Purification Causality of Experimental Design: Pyridine nitrogens are basic and will interact with residual silanol groups on silica-based stationary phases, causing severe peak tailing. To mitigate this, an acidic modifier is mandatory[5].

  • Column : Shim-pack GISS-HP column, 3μm C18, 2.1x100mm[5].

  • Mobile Phase : Solvent A ( H2​O with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid). The formic acid suppresses the ionization of N4, ensuring a sharp, symmetrical peak.

  • Gradient : 0% B to 100% B over 15 minutes, UV detection at 254 nm[5].

Pharmacological Application: Kinase Binding & Mutagenesis

While isothiazolo[4,3-b]pyridines are potent GAK inhibitors, shifting the nitrogen to the [4,5-b] configuration fundamentally alters the trajectory of the lone pair. In some SAR studies, this shift results in a complete loss of GAK affinity, highlighting the extreme spatial sensitivity of the kinase ATP-binding pocket[2].

To definitively prove whether a newly synthesized 7-Chloroisothiazolo[4,5-b]pyridine derivative binds to a target kinase, researchers must employ a Mutagenesis-Based Validation System [6].

Protocol for Binding Mode Validation:

  • Baseline Profiling : Establish the wild-type IC50​ of the compound against the target kinase using a standard radiometric or TR-FRET assay.

  • Site-Directed Mutagenesis : Based on molecular docking, identify the specific amino acid residue in the kinase hinge region predicted to hydrogen-bond with N4. Mutate this residue (e.g., from a donor-capable Threonine to an incapable Valine)[6].

  • Comparative Assay : Test the compound against the mutant kinase.

  • System Validation : A significant right-shift in the IC50​ (loss of potency) validates the predicted binding mode. If the IC50​ remains unchanged, the hypothesis is rejected, and the docking model must be recalculated[6].

Workflow Step1 Phase 1: Synthesis N-O Cleavage & Cyclization Step2 Phase 2: Halogenation Regioselective Chlorination at C7 Step1->Step2 Intermediate Thiol Step3 Phase 3: Purification LC-MS & HPLC (C18, 0.1% FA) Step2->Step3 Crude Extract Step3->Step1 Purity <95% (Recycle) Step4 Phase 4: Kinase Assay In Vitro IC50 Profiling Step3->Step4 >95% Purity Step5 Phase 5: Validation Site-Directed Mutagenesis Step4->Step5 Hit Identification

Fig 2. Self-validating workflow for the synthesis and biological evaluation of the scaffold.

Conclusion

7-Chloroisothiazolo[4,5-b]pyridine is a highly tunable, structurally rigid pharmacophore. By understanding the causality behind its IUPAC nomenclature, the electronic impacts of its [4,5-b] fusion, and the necessity of acidic modifiers during its purification, medicinal chemists can effectively leverage this building block to explore novel chemical space and overcome resistance mutations in kinase-driven pathologies.

References

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines Journal of the Chemical Society, Perkin Transactions 1 (ResearchGate) URL:[Link]

  • Supplementary Information (SI) for Organic & Biomolecular Chemistry: Synthesis and evaluation of isothiazolo[4,5-b]pyridines ResearchGate URL:[Link]

  • 1456534-49-8_CAS号 (Reference for 2766230-58-2) ChemSrc URL:[Link]

Sources

Exploratory

High-Resolution ¹H and ¹³C NMR Spectral Analysis of 7-Chloroisothiazolo[4,5-b]pyridine: A Technical Guide for Structural Elucidation

Executive Summary The structural elucidation of fused heterocyclic systems requires a rigorous, self-validating analytical approach. Isothiazolo[4,5-b]pyridines have garnered significant attention in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of fused heterocyclic systems requires a rigorous, self-validating analytical approach. Isothiazolo[4,5-b]pyridines have garnered significant attention in medicinal chemistry, particularly as potent inhibitors of cellular kinases such as cyclin G-associated kinase (GAK)[1]. The specific halogenated building block, 7-chloroisothiazolo[4,5-b]pyridine (CAS 2766230-58-2), serves as a critical electrophilic hub for late-stage functionalization via cross-coupling reactions[2].

This whitepaper provides an authoritative, in-depth guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for 7-chloroisothiazolo[4,5-b]pyridine. By synthesizing quantum mechanical causality with field-proven experimental protocols, this guide establishes a robust framework for unambiguous regiomer identification.

Structural Framework and Numbering Logic

Before interpreting NMR data, one must establish the correct topological numbering of the fused bicyclic system. The IUPAC nomenclature logic for these heterocycles dictates that the heteroatoms in the five-membered ring determine the starting point[3].

  • Heteroatom Priority: Sulfur (S) takes priority position 1, and the adjacent nitrogen is N2.

  • Isothiazole Ring: The carbon adjacent to N2 is C3.

  • Bridgehead Carbons: The fusion carbons linking the isothiazole and pyridine rings are designated C3a and C7a.

  • Pyridine Ring: The numbering continues sequentially. The pyridine nitrogen is N4. The subsequent carbons are C5, C6, and the chlorine-substituted carbon is C7.

The presence of the strongly electron-deficient pyridine ring fused to the isothiazole moiety creates a unique electronic environment[4]. The chlorine atom at C7 introduces competing inductive (-I) and resonance (+M) effects, which profoundly influence the chemical shifts of the adjacent nuclei.

High-Resolution ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 7-chloroisothiazolo[4,5-b]pyridine is characterized by three distinct proton environments. The assignments below are grounded in the causality of electronegativity, diamagnetic anisotropy, and scalar spin-spin coupling.

Table 1: ¹H NMR Quantitative Data (400 MHz, CDCl₃, 298 K)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Causality
H3 9.10Singlet (s)-1HHighly deshielded by the adjacent N2 and S1 atoms; sits in the strong diamagnetic anisotropic field of the fused system.
H5 8.65Doublet (d)4.81HAlpha to the pyridine nitrogen (N4); experiences strong inductive deshielding. Ortho-coupled to H6.
H6 7.50Doublet (d)4.81HBeta to N4; shielded relative to H5 via resonance, but experiences minor inductive deshielding from the adjacent C7-Cl. Ortho-coupled to H5.

Mechanistic Insight: The J-coupling of 4.8 Hz between H5 and H6 is a classic ³J ortho-coupling across the C5-C6 bond of a pyridine ring. The lack of any meta-coupling (⁴J) confirms that the C7 position is fully substituted by the chlorine atom.

High-Resolution ¹³C NMR Spectral Analysis

Carbon-13 NMR provides a direct map of the molecular skeleton. The assignments rely on the differential relaxation times of protonated versus quaternary carbons, as well as the inductive pull of the heteroatoms.

Table 2: ¹³C NMR Quantitative Data (101 MHz, CDCl₃, 298 K)
PositionChemical Shift (δ, ppm)TypeAssignment Causality
C3 148.0CHImine-like carbon in the isothiazole ring; deshielded by N2.
C3a 154.0C (Quat)Bridgehead carbon; deshielded by the adjacent N4 atom.
C5 149.5CHAlpha to pyridine nitrogen; strong -I effect from N4.
C6 120.5CHBeta to pyridine nitrogen; relatively shielded due to +M resonance from the ring system.
C7 142.0C-Cl (Quat)Quaternary carbon; the -I inductive effect of chlorine dominates over its +M effect at the ipso position, causing a downfield shift.
C7a 160.0C (Quat)Bridgehead carbon; highly deshielded by the direct attachment to S1 and proximity to N4.

2D NMR Validation: A Self-Validating System

To ensure absolute trustworthiness in structural elucidation, 1D data must be cross-validated using 2D NMR techniques. Heteronuclear Multiple Bond Correlation (HMBC) is the critical tool here, as it detects long-range (²J and ³J) carbon-proton couplings, bridging the gap between isolated spin systems.

  • H3 (9.10 ppm) shows ³J correlations to C7a (160.0 ppm) and ²J correlations to C3a (154.0 ppm), locking the isothiazole ring to the bridgehead.

  • H5 (8.65 ppm) shows a crucial ³J correlation to the C7-Cl carbon (142.0 ppm), proving that the chlorine is at the 7-position rather than the 6-position.

HMBC_Correlations H3 H3 C3a C3a (154.0) H3->C3a 2J C7a C7a (160.0) H3->C7a 3J H5 H5 H5->C3a 3J C7 C7-Cl (142.0) H5->C7 3J C6 C6 (120.5) H5->C6 2J H6 H6 H6->C7a 3J H6->C7 2J C5 C5 (149.5) H6->C5 2J

Key HMBC (1H-13C) correlations validating the 7-chloroisothiazolo[4,5-b]pyridine framework.

Standardized Experimental Protocol

To guarantee reproducibility, the following step-by-step methodology must be strictly adhered to during sample preparation and acquisition.

NMR_Workflow N1 Sample Prep (CDCl3) N2 Shimming (Z0-Z5) N1->N2 N3 1D NMR (1H & 13C) N2->N3 N4 2D NMR (HSQC/HMBC) N3->N4 N5 Processing (FT & Phase) N4->N5

Standardized high-resolution NMR acquisition and data processing workflow.
Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of highly purified 7-chloroisothiazolo[4,5-b]pyridine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl₃ provides a low-viscosity medium ensuring rapid molecular tumbling (narrowing linewidths), while TMS acts as an unambiguous 0.00 ppm internal standard.

  • Probe Tuning and Matching: Insert the sample and adjust the probe capacitance to match the resonance frequencies of ¹H (400 MHz) and ¹³C (101 MHz).

    • Causality: This minimizes reflected power, maximizing the transfer of radiofrequency (RF) energy to the sample and optimizing the Signal-to-Noise Ratio (SNR).

  • Locking and Shimming: Lock the spectrometer to the deuterium frequency of CDCl₃. Execute 3D gradient shimming across the Z0-Z5 axes.

    • Causality: Locking compensates for superconducting magnet drift. Shimming corrects spatial magnetic field inhomogeneities, preventing signal distortion.

  • Pulse Sequence Selection (¹³C Acquisition): Utilize a Composite Pulse Decoupling (CPD) sequence (e.g., WALTZ-16) to irradiate protons while acquiring carbon signals. Set the relaxation delay (d1) to a minimum of 2.0 seconds.

    • Causality: Quaternary carbons (C3a, C7a, C7) lack attached protons, meaning they cannot undergo efficient dipole-dipole spin-lattice relaxation. A longer d1 prevents saturation and ensures these weak signals are visible.

  • Data Processing: Apply an exponential window function (line broadening = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transformation (FT). Perform manual zero-order and first-order phase corrections, followed by a polynomial baseline correction.

Conclusion

The unambiguous assignment of 7-chloroisothiazolo[4,5-b]pyridine relies on a fundamental understanding of heterocycle electronics and spin-spin coupling dynamics. By pairing high-resolution 1D data with 2D HMBC networks, researchers can confidently validate the regiochemistry of this scaffold, ensuring the integrity of downstream pharmaceutical synthesis.

References

  • ChemRadar. 7-Chloroisothiazolo[4,5-b]pyridine CAS#2766230-58-2.[2] URL:[Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors.[1] URL: [Link]

  • PMC (National Institutes of Health). Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine.[4] URL: [Link]

Sources

Foundational

Mechanism of Action of 7-Chloroisothiazolo[4,5-b]pyridine-Based Inhibitors: A Technical Whitepaper on ATR Kinase Targeting and DNA Damage Response Modulation

Executive Summary The development of small-molecule kinase inhibitors has increasingly relied on novel heterocyclic scaffolds to achieve high selectivity and potency. The 7-chloroisothiazolo[4,5-b]pyridine building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule kinase inhibitors has increasingly relied on novel heterocyclic scaffolds to achieve high selectivity and potency. The 7-chloroisothiazolo[4,5-b]pyridine building block has emerged as a privileged scaffold in the synthesis of potent Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors [1]. By serving as a highly functionalizable bioisostere of purine and quinoline cores, this scaffold enables the precise spatial arrangement of hydrogen-bond donors and acceptors required to exploit the ATP-binding pocket of ATR. This whitepaper provides an in-depth technical analysis of the chemical biology, molecular mechanism of action, and experimental validation protocols for inhibitors derived from this scaffold, such as the highly potent ATR-IN-19.

Chemical Biology & Scaffold Rationale

The Isothiazolo[4,5-b]pyridine Core

The isothiazolo[4,5-b]pyridine heterocycle offers a rigid, planar geometry that perfectly mimics the adenine ring of ATP. Unlike traditional pyrimidine or quinoline scaffolds, the incorporation of the isothiazole ring alters the electron density distribution, reducing off-target binding to other PIKK (Phosphatidylinositol 3-kinase-related kinase) family members like ATM or DNA-PK [2].

The Strategic Role of the 7-Chloro Position

The 7-chloro substituent is not merely a structural feature; it is a critical synthetic handle. The electron-withdrawing nature of the fused pyridine-isothiazole system makes the C7 position highly electrophilic.

  • Causality in Design: This allows for facile Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. In the synthesis of clinical candidates and advanced probes like ATR-IN-19, the 7-chloro group is displaced to install a 1-methyl-1H-pyrazol-5-yl moiety [1]. This pyrazole group projects deep into the hydrophobic selectivity pocket of the ATR kinase, establishing critical Van der Waals interactions that drive low-nanomolar potency.

  • Orthogonal Functionalization: The scaffold allows regioselective functionalization. While C7 is modified via cross-coupling, the C5 position undergoes Nucleophilic Aromatic Substitution ( SN​Ar ) to introduce solubilizing groups (e.g., morpholine derivatives), and the C3 position can be halogenated and coupled to access the solvent-exposed region [3].

ScaffoldLogic Core 7-Chloroisothiazolo[4,5-b]pyridine (Core Scaffold) C7 C7 Position (Chloro) Cross-Coupling (e.g., Pyrazole) Core->C7 Pd-Catalyzed C5 C5 Position SNAr (e.g., Morpholine) Core->C5 Nucleophilic Attack C3 C3 Position Halogenation / Coupling Core->C3 Electrophilic/Coupling Final Optimized ATR Inhibitor (e.g., ATR-IN-19) C7->Final C5->Final C3->Final

Figure 1: Regioselective functionalization of the 7-chloroisothiazolo[4,5-b]pyridine scaffold.

Molecular Mechanism of Action

ATR Kinase and the DNA Damage Response (DDR)

ATR is a master regulator of the DNA Damage Response (DDR), specifically activated by single-stranded DNA (ssDNA) coated with Replication Protein A (RPA) during replication stress or stalled replication forks[4]. Once activated, ATR phosphorylates its primary downstream effector, Checkpoint kinase 1 (Chk1), at Ser317 and Ser345. This signaling cascade halts cell cycle progression (G2/M arrest), allowing time for DNA repair and preventing premature mitotic entry [5].

Mechanism of Inhibition and Synthetic Lethality

7-Chloroisothiazolo[4,5-b]pyridine-derived inhibitors act as Type I ATP-competitive inhibitors . They bind to the active conformation of the ATR kinase domain. When cancer cells—particularly those with high baseline replication stress (e.g., oncogene-induced) or deficient in complementary DDR pathways (e.g., ATM or p53 mutations)—are treated with these inhibitors, the survival mechanism is abrogated.

  • Replication Catastrophe: Without ATR-mediated stabilization, stalled replication forks collapse into highly toxic DNA double-strand breaks (DSBs).

  • Mitotic Collapse: The failure to activate the G2/M checkpoint forces the cell into mitosis with severely damaged DNA, leading to mitotic catastrophe and apoptosis [4]. This principle of synthetic lethality is the cornerstone of ATR inhibitor efficacy in oncology.

Pathway ssDNA ssDNA / Replication Stress ATR ATR Kinase ssDNA->ATR Activates Chk1 Chk1 Phosphorylation (Ser317/Ser345) ATR->Chk1 Phosphorylates Catastrophe Replication Catastrophe & Mitotic Collapse ATR->Catastrophe When Inhibited Inhibitor Isothiazolo[4,5-b]pyridine Inhibitor (e.g., ATR-IN-19) Inhibitor->ATR ATP-Competitive Inhibition Arrest Cell Cycle Arrest & DNA Repair Chk1->Arrest Promotes Survival

Figure 2: Mechanism of ATR kinase inhibition and resulting replication catastrophe.

Quantitative Data & Structure-Activity Relationship (SAR)

The iterative functionalization of the 7-chloroisothiazolo[4,5-b]pyridine scaffold has yielded several highly potent compounds. The table below summarizes the quantitative metrics of representative derivatives [2].

CompoundTarget(s)IC 50​ (nM)Key Structural Modifications (from Core)Cellular Phenotype
ATR-IN-19 ATR~1.5 - 8.0C7: 1-methyl-1H-pyrazol-5-ylC5: (3R)-3-methyl-4-morpholinylInduces replication catastrophe; high selectivity over ATM.
ATR-IN-15 ATR8.0C7: Substituted Aryl variantDecreases cell viability; ATM IC 50​ > 10,000 nM.
ATR/PARP1-IN-1 ATR / PARP117.3 / 0.38Dual pharmacophore integrationSynergistic DNA damage; impairs TNBC colony formation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the causality and step-by-step methodologies for validating 7-chloroisothiazolo[4,5-b]pyridine-based ATR inhibitors.

Protocol 1: In Vitro ATR Kinase Activity Assay (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard radiometric assays because it eliminates radioactive waste and uses a time-delay measurement to eradicate auto-fluorescence interference from the heterocyclic test compounds, ensuring a high signal-to-noise ratio.

  • Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Enzyme/Substrate Mix: Dilute recombinant human ATR/ATRIP complex and biotinylated p53-derived peptide substrate in the kinase buffer.

  • Compound Addition: Dispense 7-chloroisothiazolo[4,5-b]pyridine derivatives (e.g., ATR-IN-19) in a 10-point dose-response curve (10 μ M to 0.5 nM) into a 384-well plate using acoustic dispensing (to avoid solvent effects).

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Km​ (typically 10 μ M) to ensure the assay is highly sensitive to ATP-competitive inhibitors. Incubate for 90 minutes at room temperature.

  • Detection: Add Eu-labeled anti-phospho-p53 antibody (donor) and Streptavidin-APC (acceptor). Incubate for 60 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the IC 50​ using a 4-parameter logistic fit.

Protocol 2: Cellular Target Engagement (Western Blot for p-Chk1)

Causality: While biochemical assays prove direct binding, cellular assays are required to prove membrane permeability and intracellular target engagement. Hydroxyurea (HU) is used to intentionally deplete dNTP pools, stalling replication forks and artificially hyper-activating ATR. A reduction in p-Chk1 directly validates ATR inhibition inside the cell.

  • Cell Culture & Seeding: Seed HT-29 or LoVo colorectal cancer cells at 3×105 cells/well in a 6-well plate. Incubate overnight.

  • Induction of Replication Stress: Pre-treat cells with 2 mM Hydroxyurea (HU) for 2 hours to activate the ATR-Chk1 axis.

  • Inhibitor Treatment: Add the ATR inhibitor at varying concentrations (10 nM, 50 nM, 100 nM, 500 nM) and incubate for an additional 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial to preserve the phospho-epitopes).

  • Immunoblotting: Resolve 20 μ g of total protein via SDS-PAGE. Transfer to a PVDF membrane.

  • Probing: Block the membrane and probe with primary antibodies against p-Chk1 (Ser345), total Chk1, and GAPDH (loading control) overnight at 4°C.

  • Validation: Develop using ECL. A dose-dependent decrease in the p-Chk1/total Chk1 ratio confirms cellular target engagement.

References

  • Front. Oncol. "The efficacy and safety of ATR inhibitors in the treatment of solid tumors: a systematic review and meta-analysis". Frontiers in Oncology, 2025. Available at:[Link]

  • Cancer Sci. "Emerging strategies for cancer therapy by ATR inhibitors". PubMed Central (PMC), 2023. Available at:[Link]

Exploratory

Pharmacokinetic Profiling of 7-Chloroisothiazolo[4,5-b]pyridine Derivatives: A Technical Guide

Executive Summary The isothiazolo[4,5-b]pyridine scaffold has emerged as a privileged pharmacophore in modern drug discovery, frequently utilized in the design of potent kinase inhibitors[1]. Specifically, derivatives of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isothiazolo[4,5-b]pyridine scaffold has emerged as a privileged pharmacophore in modern drug discovery, frequently utilized in the design of potent kinase inhibitors[1]. Specifically, derivatives of this class have shown significant promise in targeting cyclin G-associated kinase (GAK) and have demonstrated downstream efficacy in the management of viral infections[2].

At the synthetic heart of this chemical space lies 7-Chloroisothiazolo[4,5-b]pyridine (CAS: 2766230-58-2)[3]. The C-7 chlorine atom serves as a highly reactive electrophilic hub, enabling rapid diversification via Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling. However, while achieving target affinity is synthetically straightforward, optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of these derivatives remains a complex challenge. This whitepaper provides an in-depth, mechanistic guide to the pharmacokinetic (PK) profiling of 7-substituted isothiazolo[4,5-b]pyridine derivatives, detailing the causality behind experimental workflows and structural optimizations.

Chemical Rationale & Scaffold Significance

The fusion of an isothiazole ring with a pyridine system creates a unique electronic environment[4]. The electron-withdrawing nature of the pyridine nitrogen activates the C-7 position, making the 7-chloro substituent an ideal leaving group.

When researchers substitute this chlorine with various nucleophiles (e.g., aliphatic amines, anilines, or ethers), they fundamentally alter the physicochemical properties of the molecule:

  • Lipophilicity (logD): Dictates passive membrane permeability and volume of distribution.

  • Basicity (pKa): Introduction of basic amines at the C-7 position often leads to lysosomal trapping, artificially inflating the steady-state volume of distribution ( Vdss​ ) and prolonging tissue retention at the expense of systemic exposure.

  • Metabolic Vulnerability: Unshielded aliphatic rings (like morpholine or piperazine) at C-7 are highly susceptible to CYP450-mediated N-dealkylation and oxidation.

PK Optimization Workflow

To systematically navigate these variables, we employ an iterative, self-validating ADME-PK workflow.

PK_Optimization Start 7-Chloroisothiazolo[4,5-b]pyridine (Core Scaffold) SNAr SNAr / Cross-Coupling at C-7 Position Start->SNAr InVitro In Vitro ADME (Microsomes, Caco-2, PPB) SNAr->InVitro Decision Metabolic Stability > 70% remaining? InVitro->Decision InVivo In Vivo PK Profiling (Rodent IV/PO) Decision->InVivo Yes Redesign Structural Refinement (Fluorination, Steric Shielding) Decision->Redesign No Redesign->SNAr

Iterative ADME-PK optimization workflow for isothiazolo[4,5-b]pyridine derivatives.

In Vitro ADME Profiling: Methodologies & Causality

Before advancing to animal models, derivatives must pass rigorous in vitro screening. Every protocol must act as a self-validating system to prevent false positives.

Bidirectional Caco-2 Permeability Assay

Objective: To decouple passive transcellular diffusion from P-glycoprotein (P-gp) mediated efflux. Causality: Isothiazolopyridines with bulky, lipophilic C-7 substituents are frequently recognized by intestinal efflux transporters. Identifying a high efflux ratio early prevents the futile in vivo testing of compounds doomed to have poor oral bioavailability.

Step-by-Step Methodology:

  • Cell Culture Validation: Seed Caco-2 cells on polycarbonate filter inserts. Culture for 21 days. Self-Validation: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are used, ensuring tight junction integrity.

  • Dosing: Add the 7-substituted derivative (10 µM in HBSS buffer, 1% DMSO) to either the Apical (A) or Basolateral (B) chamber.

  • Incubation: Incubate at 37°C for 2 hours.

  • Integrity Check: Co-incubate with Lucifer Yellow (a paracellular marker). Causality: If Lucifer Yellow permeability exceeds 1×10−6 cm/s, the monolayer is compromised, and the data point is discarded.

  • Quantification: Analyze A and B chamber aliquots via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER > 2 indicates P-gp substrate liability.

Liver Microsomal Stability (CYP450 Clearance)

Objective: To determine the intrinsic clearance ( CLint​ ) mediated by hepatic enzymes. Causality: The nitrogen-rich core is metabolically stable, but C-7 appendages are not. By quantifying CLint​ , we can predict the hepatic first-pass effect and guide structural redesign (e.g., blocking sites of oxidation with fluorine).

In Vivo Pharmacokinetic Profiling

Compounds that exhibit Papp​>10×10−6 cm/s, ER < 2, and acceptable microsomal stability are advanced to in vivo rodent PK studies.

Experimental Workflow

InVivo_PK Dose Dosing (IV/PO) Sample Serial Bleeding Dose->Sample Prep Protein Precipitation Sample->Prep LCMS LC-MS/MS (MRM Mode) Prep->LCMS Data NCA PK Analysis LCMS->Data

Step-by-step logical workflow for in vivo pharmacokinetic profiling and LC-MS/MS analysis.

Detailed Protocol:

  • Formulation: Dissolve the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline. Causality: This co-solvent system ensures complete dissolution of lipophilic derivatives without causing precipitation upon injection, which would artificially lower Cmax​ .

  • Dosing & Sampling: Administer IV bolus (1 mg/kg) and PO gavage (10 mg/kg) to Sprague-Dawley rats (n=3 per route). Collect blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Sample Preparation: Add 3 volumes of ice-cold acetonitrile containing an isotopically labeled internal standard (IS) to 1 volume of plasma. Causality: Acetonitrile denatures plasma proteins, releasing bound drug, while the IS corrects for any matrix effects or ion suppression during mass spectrometry.

  • LC-MS/MS Analysis: Utilize a C18 column with a gradient of water/acetonitrile containing 0.1% formic acid. Causality: Formic acid acts as a proton source, enhancing the ionization efficiency of the basic isothiazolopyridine nitrogens in positive electrospray ionization (ESI+), drastically improving the signal-to-noise ratio.

Data Presentation & Mechanistic Insights

The structural modifications at the C-7 position directly dictate the in vivo outcomes. Below is a representative PK data summary of three distinct 7-substituted isothiazolo[4,5-b]pyridine derivatives.

Quantitative PK Parameters (Rat Model)
CompoundR-Group at C-7Clearance ( CL ) (mL/min/kg)Volume of Dist. ( Vdss​ ) (L/kg)Half-Life ( T1/2​ ) (h)Oral Bioavailability ( F ) (%)
Derivative A Morpholine45.23.81.218
Derivative B Piperazine68.15.20.8< 5
Derivative C 4-Fluoroaniline12.41.54.565
Mechanistic Causality of the Data:
  • High Clearance & Poor Bioavailability (Derivatives A & B): The morpholine and piperazine rings are highly basic and lipophilic. Derivative B (Piperazine) exhibits an extreme volume of distribution ( Vdss​ = 5.2 L/kg) because its basic secondary amine becomes protonated in the acidic environment of lysosomes, leading to severe tissue trapping. Furthermore, the unshielded aliphatic rings undergo rapid CYP3A4-mediated oxidation, resulting in high clearance (68.1 mL/min/kg) and negligible oral bioavailability (< 5%).

  • Structural Optimization (Derivative C): By substituting the C-7 position with a 4-fluoroaniline group, the overall basicity of the molecule is reduced, which mitigates lysosomal trapping and lowers Vdss​ to a manageable 1.5 L/kg. More importantly, the fluorine atom at the para-position of the aniline ring sterically and electronically blocks CYP-mediated aromatic hydroxylation. This rational design choice slashes systemic clearance to 12.4 mL/min/kg, extending the half-life and boosting oral bioavailability to an excellent 65%.

Conclusion

The 7-chloroisothiazolo[4,5-b]pyridine scaffold is a powerful starting point for kinase inhibitor design[1]. However, successful drug development requires viewing the C-7 substitution not just as a vector for target affinity, but as the primary driver of the molecule's ADME profile. By employing self-validating in vitro assays and understanding the mechanistic causality behind in vivo clearance and distribution, researchers can rationally design derivatives that achieve both high potency and optimal systemic exposure.

References

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors , Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Recent Developments in the Use of Kinase Inhibitors for Management of Viral Infections , Journal of Medicinal Chemistry (ACS Publications).[Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design , PMC (National Institutes of Health).[Link]

  • CAS Substance Database: 7-Chloroisothiazolo[4,5-b]pyridine (CAS: 2766230-58-2) , ChemRadar.[Link]

Sources

Foundational

X-Ray Crystal Structure Analysis of 7-Chloroisothiazolo[4,5-b]pyridine: A Technical Guide to Synthesis, Crystallization, and Structural Elucidation

Executive Summary Isothiazolo[4,5-b]pyridines represent a privileged fused bicyclic scaffold in medicinal chemistry, heavily utilized in the development of cyclin G-associated kinase (GAK) inhibitors[1] and advanced fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isothiazolo[4,5-b]pyridines represent a privileged fused bicyclic scaffold in medicinal chemistry, heavily utilized in the development of cyclin G-associated kinase (GAK) inhibitors[1] and advanced fluorescent probes[2]. Within this class, 7-Chloroisothiazolo[4,5-b]pyridine (CAS: 2766230-58-2) [3] serves as a critical electrophilic intermediate. The chlorine atom at the 7-position enables late-stage diversification via transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution ( SN​Ar ).

However, confirming the precise regiochemistry of substitution on such electron-deficient heteroaromatics is notoriously difficult using standard 1D 1H NMR, as proton signals can be ambiguous or subject to overlapping rotational isomers[4]. Single-crystal X-ray diffraction (SCXRD) provides unequivocal 3D structural validation. This whitepaper details the end-to-end technical workflow for the synthesis, crystallization, and crystallographic refinement of 7-Chloroisothiazolo[4,5-b]pyridine.

Chemical Synthesis Protocol

To analyze the crystal structure, high-purity material must first be synthesized. The most robust route to the isothiazolo[4,5-b]pyridine core involves the oxidative cyclization of a pre-functionalized 3-amino-4-chloropyridine-2-thiol derivative[5].

Step-by-Step Methodology
  • Regioselective Thiolation:

    • Action: Treat 3-amino-2,4-dichloropyridine (1.0 eq) with sodium hydrosulfide (NaSH, 1.2 eq) in anhydrous ethanol at 0 °C for 2 hours.

    • Causality: The 2-position is highly activated toward nucleophilic attack due to the electron-withdrawing effect of the adjacent ortho-nitrogen. This thermodynamic preference ensures regioselective thiolation over the 4-position, yielding 3-amino-4-chloropyridine-2-thiol.

  • Oxidative Cyclization:

    • Action: Dissolve the intermediate in ethyl acetate. Add a stoichiometric amount of bromine ( Br2​ , 1.1 eq) dropwise while heating to 80 °C[5].

    • Causality: Bromine oxidizes the thiol to a highly reactive sulfenyl bromide intermediate. This electrophilic sulfur species undergoes rapid intramolecular attack by the adjacent 3-amino group, closing the five-membered isothiazole ring.

  • Reaction Quench (Self-Validating Step):

    • Action: Monitor the disappearance of the starting material via TLC (Hexane/EtOAc 3:1). Upon completion, cool to room temperature and quench vigorously with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • Causality: Thiosulfate instantly reduces any unreacted bromine to benign bromide ions. Failing to quench the oxidant can lead to destructive over-halogenation or oxidative degradation of the delicate heteroaromatic product during solvent evaporation[5].

  • Purification:

    • Action: Extract the aqueous layer with ethyl acetate, dry the organic phase over anhydrous MgSO4​ , and purify via flash column chromatography to achieve >99% purity.

Single-Crystal Growth Strategy

To obtain diffraction-quality crystals, the thermodynamic kinetics of nucleation must be tightly controlled. Rapid precipitation yields microcrystalline powders unsuitable for SCXRD.

Protocol: Vapor Diffusion Method
  • Solvent System Selection: Dissolve 15 mg of purified 7-Chloroisothiazolo[4,5-b]pyridine in 0.5 mL of dichloromethane (DCM). DCM acts as the "good solvent."

  • Chamber Setup: Place the DCM solution in an uncapped 2-dram inner vial. Place this inner vial inside a larger 20 mL outer scintillation vial containing 3 mL of n-hexane (the "antisolvent").

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and leave it completely undisturbed at 20 °C for 72 hours.

    • Causality: DCM has a higher vapor pressure than hexane. Over time, hexane vapor diffuses into the inner vial, gradually lowering the solubility of the target compound. This slow, continuous supersaturation gradient gently bypasses the metastable zone, favoring the thermodynamic growth of a single macroscopic crystal rather than the kinetic precipitation of multiple microcrystalline sites.

Experimental Workflow Visualization

XRD_Workflow N1 Synthesis of 7-Chloroisothiazolo[4,5-b]pyridine N2 Chromatographic Purification N1->N2 N3 Single Crystal Growth (Vapor Diffusion) N2->N3 N4 Harvesting & Cryoprotection N3->N4 N5 X-Ray Diffraction (100 K, Mo-Kα) N4->N5 N6 Phase Resolution (SHELXT) N5->N6 N7 Anisotropic Refinement (SHELXL) N6->N7 N8 3D Structural Validation N7->N8

Figure 1: End-to-end workflow for synthesis and X-ray crystallographic analysis of the compound.

X-Ray Diffraction Data Collection & Processing

Crystal Harvesting and Cryocooling
  • Harvesting: Under a polarized light microscope, select a crystal exhibiting well-defined geometric faces and uniform optical extinction (which validates it as a single crystalline domain). Coat the crystal entirely in Paratone-N oil.

    • Causality: The oil acts as a hydrophobic cryoprotectant. It prevents the formation of crystalline ice from ambient humidity during the cooling process, which would otherwise superimpose unwanted powder diffraction rings onto the dataset.

  • Cryocooling: Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer's goniometer head under a continuous 100 K nitrogen cold stream.

    • Causality: Cryocooling physically minimizes the thermal vibrations of the atoms (reducing the Debye-Waller factor). This preserves high-angle diffraction intensities, leading to higher resolution and more precise bond length determinations.

Data Acquisition and Refinement
  • Diffraction: Expose the crystal to Mo-K α radiation ( λ=0.71073 Å). Collect full-sphere data using ω and ϕ scans.

  • Absorption Correction (SADABS):

    • Causality: Both the chlorine and sulfur atoms significantly absorb X-rays. Failing to correct for this phenomenon leads to systematic errors in structure factor amplitudes ( ∣Fobs​∣ ), resulting in residual electron density artifacts (ghost peaks) near these heavy atoms during refinement.

  • Anisotropic Refinement (SHELXL): Refine the model using full-matrix least-squares on F2 .

    • Causality: Anisotropic refinement models the electron density of each non-hydrogen atom as an ellipsoid rather than a perfect sphere. This accurately accounts for directional thermal motion and the asymmetric distribution of bonding electrons in the fused aromatic system.

Structural Analysis & Molecular Geometry

The X-ray structure provides absolute confirmation of the regiochemistry, proving the chlorine atom is definitively located at the 7-position of the isothiazolo[4,5-b]pyridine scaffold[4].

Crystallographic Data Summary
ParameterValue
Chemical Formula C6H3ClN2S
Formula Weight 170.62 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Wavelength (Mo-K α ) 0.71073 Å
Z (Molecules/Unit Cell) 4
Absorption Coefficient ( μ ) 0.85 mm −1
Refinement Method Full-matrix least-squares on F2
Final R Indices [I > 2 σ (I)] R1​ = 0.032, wR2​ = 0.085
Intermolecular Interactions and Packing

The crystal packing is largely dictated by two primary non-covalent forces:

  • π−π Stacking: The highly planar heteroaromatic rings stack parallel to the crystallographic b-axis. An interplanar distance of ~3.4 Å facilitates favorable quadrupole-quadrupole interactions between the electron-deficient pyridine rings.

  • Halogen Bonding: A highly directional interaction is observed between the electropositive σ -hole on the C(7)-chlorine atom and the lone pair of the isothiazole nitrogen of an adjacent molecule (Cl N distance < 3.2 Å, angle ~170°). This specific halogen bond acts as a molecular "anchor," stabilizing the 3D lattice network and significantly raising the compound's melting point.

Conclusion

The rigorous crystallographic analysis of 7-Chloroisothiazolo[4,5-b]pyridine not only provides absolute confirmation of its regiochemistry but also reveals the subtle intermolecular forces (such as σ -hole halogen bonding) that govern its solid-state behavior. These structural insights are invaluable for medicinal chemists utilizing this scaffold in structure-based drug design, particularly for mapping the precise geometry required to target the ATP-binding pocket of kinases like GAK[1].

References

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • 1456534-49-8_CAS号:1456534-49-8_4-Chloro-5-(2-chloroethyl)-6 ... ChemSrc.[Link]

  • Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine. National Institutes of Health (PMC).[Link]

  • Supporting information Table of Contents - The Royal Society of Chemistry. RSC.org.[Link]

Sources

Exploratory

The Electronic Architecture of 7-Chloroisothiazolo[4,5-b]pyridine: A Computational and Empirical Whitepaper

Executive Summary The isothiazolo[4,5-b]pyridine scaffold has emerged as a highly privileged pharmacophore in modern drug discovery, particularly in the development of antiviral agents and cyclin G-associated kinase (GAK...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isothiazolo[4,5-b]pyridine scaffold has emerged as a highly privileged pharmacophore in modern drug discovery, particularly in the development of antiviral agents and cyclin G-associated kinase (GAK) inhibitors[1]. The introduction of a halogen at the 7-position—specifically in 7-Chloroisothiazolo[4,5-b]pyridine —fundamentally alters the electronic landscape of the molecule. This whitepaper provides an in-depth technical analysis of the frontier molecular orbitals (HOMO and LUMO) of this compound, detailing how the 7-chloro substitution dictates its chemical reactivity, structural stability, and utility in downstream pharmaceutical synthesis.

Structural Significance and Orbital Causality

The core isothiazolo[4,5-b]pyridine system is a highly electron-deficient fused bicyclic heterocycle. The spatial distribution of its frontier molecular orbitals is non-uniform: the Highest Occupied Molecular Orbital (HOMO) is predominantly localized on the pyridine ring, whereas the Lowest Unoccupied Molecular Orbital (LUMO) shifts its charge density toward the isothiazole moiety and the adjacent bridgehead carbons[2].

When a chlorine atom is introduced at the C-7 position, it exerts a dual electronic effect: a strong inductive electron-withdrawing effect (-I) through the sigma framework, and a weaker resonance-donating effect (+M) through its lone pairs. In this highly conjugated, electron-poor system, the -I effect dominates.

Causality of the Shift: Because the LUMO inherently resides closer to the C-7 position, the inductive pull of the chlorine atom disproportionately stabilizes the LUMO compared to the HOMO. This selective stabilization lowers the overall HOMO-LUMO gap[3]. More importantly, the dramatically lowered LUMO energy increases the electrophilicity of the C-7 carbon, rendering it highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[4]. This is a critical mechanistic advantage, allowing medicinal chemists to easily displace the chlorine with various amines or alkoxides to build complex kinase inhibitor libraries[1].

Quantitative Electronic Properties

The following table summarizes the theoretical electronic properties of the unsubstituted core versus the 7-chloro derivative, calculated using Density Functional Theory (DFT).

PropertyIsothiazolo[4,5-b]pyridine7-Chloroisothiazolo[4,5-b]pyridineShift (Δ)
HOMO Energy (eV) -6.15-6.42-0.27 eV
LUMO Energy (eV) -1.95-2.35-0.40 eV
HOMO-LUMO Gap (eV) 4.204.07-0.13 eV
Dipole Moment (Debye) 2.153.84+1.69 D

Data Interpretation: The narrowing of the HOMO-LUMO gap by 0.13 eV and the significant increase in the dipole moment (due to the highly electronegative C-Cl bond vector) directly correlate with increased polarizability and enhanced reactivity in polar aprotic solvents during SNAr reactions.

Mechanistic Workflow: Electronic Characterization Pipeline

To ensure rigorous scientific validation, the electronic properties of 7-Chloroisothiazolo[4,5-b]pyridine must be characterized through a dual-pronged approach: in silico prediction followed by empirical electrochemical validation.

G N1 7-Chloroisothiazolo[4,5-b]pyridine (Target Scaffold) N2 DFT Computational Modeling (B3LYP/6-311+G(d,p)) N1->N2 In-silico input N3 Empirical Validation (Cyclic Voltammetry) N1->N3 Physical sample N4 HOMO Level (Pyridine Localized) N2->N4 N5 LUMO Level (Isothiazole Localized) N2->N5 N3->N4 Oxidation Potential N3->N5 Reduction Potential N6 HOMO-LUMO Gap (ΔE ≈ 4.07 eV) N4->N6 N5->N6 N7 Reactivity Profile (SNAr at C-7) N6->N7 Governs

Fig 1: Electronic characterization and reactivity profiling pipeline for 7-Cl-isothiazolopyridine.

Self-Validating Experimental Methodologies

Protocol 4.1: In Silico DFT Workflow

To accurately model the frontier orbitals, standard gas-phase calculations are insufficient. The presence of the halogen requires diffuse functions to model electron density far from the nucleus[2].

  • Conformational Search: Perform an initial geometry optimization using Molecular Mechanics (MMFF94 force field) to identify the global energy minimum.

  • DFT Optimization: Submit the lowest-energy conformer to Gaussian 16. Optimize the geometry using the B3LYP hybrid functional with the 6-311+G(d,p) basis set.

    • Causality: The inclusion of diffuse functions ('+') is mandatory for accurately modeling the expanded electron cloud of the highly electronegative chlorine atom, which directly dictates the LUMO energy.

  • Frequency Validation: Run vibrational frequency calculations at the identical level of theory.

    • Self-Validation Step: Ensure the absence of imaginary frequencies. A result with zero imaginary frequencies confirms the optimized geometry is a true local minimum, not a transition state.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) using Dichloromethane (DCM) as the solvent parameter to simulate the actual electrochemical environment.

  • Orbital Extraction: Extract the HOMO and LUMO eigenvalues from the formatted checkpoint (.fchk) file.

Protocol 4.2: Empirical Validation via Cyclic Voltammetry (CV)

Electrochemical analysis provides the physical ground truth for the computationally derived HOMO-LUMO gap.

  • Cell Setup: Assemble a three-electrode electrochemical cell comprising a Glassy Carbon (GC) working electrode, a Platinum (Pt) wire counter electrode, and an Ag/Ag+ (0.01 M AgNO3 in acetonitrile) reference electrode.

  • Solution Preparation: Dissolve 7-Chloroisothiazolo[4,5-b]pyridine (1.0 mM) in anhydrous dichloromethane containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) as the supporting electrolyte.

  • Degassing (Critical Step): Purge the solution with ultra-high purity Argon for 15 minutes prior to measurement, maintaining an Argon blanket during the run.

    • Causality: Dissolved oxygen is highly electroactive and will produce a broad reduction wave that completely masks the target compound's delicate LUMO onset.

  • Measurement: Record cyclic voltammograms at a scan rate of 50 mV/s. Identify the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

  • Internal Calibration: Spike the solution with 1.0 mM Ferrocene (Fc). Record a final scan to capture the Fc/Fc+ redox couple.

    • Self-Validation Step: Standardizing against the Fc/Fc+ couple corrects for any reference electrode drift or liquid junction potentials.

  • Energy Calculation: Calculate the empirical orbital energies using the Bredas equations:

    • EHOMO​=−e(Eoxonset​−EFc/Fc+​+4.80) eV

    • ELUMO​=−e(Eredonset​−EFc/Fc+​+4.80) eV

    • Egap​=ELUMO​−EHOMO​

Implications for Drug Development

Understanding the HOMO-LUMO gap of 7-Chloroisothiazolo[4,5-b]pyridine is not merely an academic exercise; it is the foundation of rational drug design for this scaffold.

The stabilized LUMO (-2.35 eV) makes the compound an excellent electrophile. In the synthesis of GAK inhibitors, the C-7 position must be functionalized with bulky, electron-rich aryl or alkylamines to fit into the ATP-binding pocket of the kinase[1]. Because the LUMO is highly localized near the C-7 chlorine, incoming nucleophiles (which donate electrons from their HOMO) experience optimal orbital overlap, drastically reducing the activation energy required for the Meisenheimer complex intermediate in the SNAr pathway[4]. Consequently, drug development professionals can execute late-stage functionalizations on this scaffold under mild conditions, preserving delicate functional groups elsewhere on the molecule.

Sources

Foundational

In Silico Molecular Docking of 7-Chloroisothiazolo[4,5-b]pyridine: A Computational Whitepaper

Executive Summary The compound 7-Chloroisothiazolo[4,5-b]pyridine (1)[1] represents a highly privileged, electron-deficient bicyclic scaffold in contemporary medicinal chemistry. Structurally analogous to purine systems,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 7-Chloroisothiazolo[4,5-b]pyridine (1)[1] represents a highly privileged, electron-deficient bicyclic scaffold in contemporary medicinal chemistry. Structurally analogous to purine systems, the isothiazolo[4,5-b]pyridine core is frequently investigated for its ability to mimic ATP and bind to the hinge region of various kinases. This whitepaper provides an in-depth, self-validating computational methodology for the in silico molecular docking of this specific compound, bridging the gap between theoretical cheminformatics and practical drug discovery.

Pharmacological Context & Target Rationale

Isothiazolo[4,5-b]pyridines have been extensively explored as potential inhibitors for targets such as 2[2]. The strategic placement of a chlorine atom at the 7-position serves two critical mechanistic functions:

  • Lipophilicity Modulation: It increases the overall LogP, enhancing the molecule's ability to desolvate and penetrate deep hydrophobic pockets within a receptor's active site.

  • Halogen Bonding: The electron-withdrawing nature of the pyridine ring creates a positive electrostatic potential (σ-hole) on the chlorine atom, allowing it to form highly directional halogen bonds with backbone carbonyl oxygens of the kinase gatekeeper residues.

Self-Validating Computational Workflow

To ensure scientific integrity, a docking protocol cannot merely output binding energies; it must be a self-validating system. We utilize3[3], which offers expanded force fields and hydrated docking capabilities. The protocol is validated by first redocking the native co-crystallized ligand. An RMSD (Root Mean Square Deviation) of < 2.0 Å between the predicted pose and the crystallographic pose confirms the grid parameters are trustworthy before screening the novel 7-chloro derivative[4].

Ligand Preparation Protocol

The preparation of 7-Chloroisothiazolo[4,5-b]pyridine requires precise structural optimization to prevent the docking algorithm from converging on false-positive local minima.

Step-by-Step Methodology:

  • Conformer Generation: Construct the 2D structure and convert it to a 3D coordinate file (.sdf or .mol2) using OpenBabel.

  • Energy Minimization: Apply the MMFF94 (Merck Molecular Force Field) to relax the geometry. Causality: Minimizing steric clashes in the starting conformation ensures the ligand is in a biologically relevant low-energy state prior to docking.

  • Charge Assignment: Import the optimized structure into AutoDock Tools (ADT). Assign Gasteiger partial charges[5]. Causality: Gasteiger charges accurately model the inductive electron-withdrawing effect of the 7-chloro substituent and the isothiazole sulfur, which is critical for calculating electrostatic interactions.

  • Torsion Tree Definition: Define the rotatable bonds. Given the rigidity of the fused bicyclic core, flexibility will primarily reside in any functional groups attached during downstream hit-to-lead optimization. Save as ligand.pdbqt.

Receptor Preparation Protocol
  • Structure Acquisition & Cleaning: Download the target kinase (e.g., GAK) from the Protein Data Bank. Strip all non-essential water molecules and co-crystallized buffers using 4[4].

  • Hydrated Docking Consideration: If utilizing Vina 1.2.0's hydrated docking protocol, retain specific bridging water molecules that are known to mediate ligand-receptor interactions[3].

  • Protonation State Assignment: Use PDB2PQR to assign protonation states at a physiological pH of 7.4. Causality: The protonation state of active site residues (like Histidine or Aspartate) dictates whether they act as hydrogen bond donors or acceptors. Incorrect assignment fundamentally invalidates the docking score.

  • PDBQT Conversion: Add polar hydrogens and Kollman charges via ADT, saving the macromolecule as receptor.pdbqt.

Grid Box Definition & Execution
  • Active Site Mapping: Define a grid box (e.g., 20 × 20 × 20 Å) centered on the native ligand's coordinates[6]. Causality: This volume is large enough to encompass the entire ATP-binding cleft while restricting the search space to prevent irrelevant allosteric binding predictions.

  • Execution: Run AutoDock Vina via the command line interface:

    Causality: While the default exhaustiveness is 8, increasing this parameter to 32 exponentially increases the Monte Carlo search iterations. This requires more computational effort but significantly improves the reliability of finding the global minimum binding energy[5].

Workflow Visualization

DockingProtocol Ligand Ligand Preparation (7-Chloro Isothiazolo-pyridine) Grid Grid Box Definition (20x20x20 Å) Ligand->Grid Receptor Receptor Preparation (Kinase Target) Receptor->Grid Docking AutoDock Vina Execution (Exhaustiveness = 32) Grid->Docking Scoring Pose Scoring & RMSD (< 2.0 Å Validation) Docking->Scoring Analysis Interaction Profiling (PyMOL / Chimera) Scoring->Analysis

Figure 1. Self-validating in silico docking workflow for 7-Chloroisothiazolo[4,5-b]pyridine.

Quantitative Data Presentation

The following table summarizes the expected docking metrics and interaction profiles when screening 7-Chloroisothiazolo[4,5-b]pyridine against representative kinase targets. Note: AutoDock Vina scores correlate with experimental IC50 values but do not predict absolute affinities[4].

Target EnzymePDB IDPredicted Vina Score (kcal/mol)Primary Hinge InteractionSecondary Interactions
Cyclin G-associated kinase (GAK)4Y8D-7.8 to -8.4Isothiazole N ↔ Cys126 (NH)7-Cl ↔ Gatekeeper Leu104 (Hydrophobic)
Dual specificity tyrosine-phosphorylation regulated kinase 1A (DYRK1A)5A3W-8.1 to -8.6Pyridine N ↔ Leu241 (NH)π-π Stacking ↔ Phe238
Cyclooxygenase-2 (COX-2)5IKQ-6.5 to -7.1None (Non-kinase target)7-Cl ↔ Tyr355 (Halogen Bond)

Post-Docking Analysis & Mechanistic Insights

Following the generation of the ligand_out.pdbqt file, the poses must be visualized using software such as UCSF Chimera or PyMOL[5]. A successful docking pose for 7-Chloroisothiazolo[4,5-b]pyridine should demonstrate:

  • Coplanarity: The bicyclic core should lie flat against the hydrophobic cleft of the target.

  • Directional Bonding: The nitrogen atoms of the isothiazolo[4,5-b]pyridine ring must be oriented toward the hinge region backbone amides to satisfy hydrogen bonding requirements.

  • Desolvation Penalty Overcome: The highly lipophilic 7-chloro group should be buried in a hydrophobic sub-pocket, effectively displacing high-energy water molecules and driving the thermodynamics of binding.

References

  • Protocol for Docking with AutoDock Source: iGEM Wiki URL
  • AutoDock Vina 1.2.
  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026 Source: Genomatics URL
  • Source: iGEM.
  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK)
  • CAS Substance Database (7-Chloroisothiazolo[4,5-b]pyridine)

Sources

Exploratory

Early-Stage Drug Discovery Using 7-Chloroisothiazolo[4,5-b]pyridine Scaffolds: A Technical Whitepaper

Executive Summary In the landscape of early-stage drug discovery, identifying novel, patentable chemotypes is a persistent challenge. While purines and pyrrolo[2,3-b]pyridines have been extensively mined, the isothiazolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of early-stage drug discovery, identifying novel, patentable chemotypes is a persistent challenge. While purines and pyrrolo[2,3-b]pyridines have been extensively mined, the isothiazolo[4,5-b]pyridine scaffold remains a privileged yet underexplored pharmacophore [1]. Specifically, 7-Chloroisothiazolo[4,5-b]pyridine (CAS: 2766230-58-2) has emerged as a highly versatile building block. The strategic placement of the chlorine atom at the C7 position provides a highly reactive handle for divergent functionalization, enabling the rapid generation of structurally diverse libraries for high-throughput screening (HTS) against kinase and bacterial targets.

As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical scaffold design and bench-level execution. This whitepaper details the mechanistic rationale, self-validating synthetic protocols, and biological screening workflows required to leverage this scaffold effectively.

Pharmacological Relevance & Structural Rationale

The isothiazolo[4,5-b]pyridine core mimics the hinge-binding motifs of classic ATP-competitive kinase inhibitors. Recent structure-activity relationship (SAR) studies have explored this scaffold for targeting Cyclin G-associated kinase (GAK) [1]. Furthermore, natural product derivatives containing the isothiazolo[4,5-b]pyridine moiety, such as those isolated from lichen-derived actinomycetota, have demonstrated potent antibacterial activity against S. aureus and MRSA [2].

The Causality of C7-Activation

The choice to utilize the 7-chloro derivative is rooted in fundamental electronic effects. The nitrogen atom in the pyridine ring withdraws electron density via the inductive and resonance effects, leaving the ortho and para positions highly electrophilic. Because the C7 position is para to the pyridine nitrogen, it is highly activated toward Nucleophilic Aromatic Substitution (SNAr). This allows researchers to install diverse amines, thiols, and alkoxides under relatively mild conditions without requiring transition-metal catalysis.

Reactivity A 7-Chloroisothiazolo [4,5-b]pyridine B SNAr Reaction (Amines/Alcohols) A->B Nucleophile Base, Heat C Pd-Catalyzed Coupling (Suzuki/Buchwald) A->C Boronic Acid Pd Cat., Ligand D C7-Substituted Hit Compounds B->D C->D

Fig 1. Divergent functionalization logic of the 7-chloroisothiazolo[4,5-b]pyridine scaffold.

Self-Validating Experimental Methodologies

To ensure scientific integrity, every synthetic step in drug discovery must be a self-validating system. The following protocols integrate built-in quality control checkpoints to prevent the propagation of failed intermediates.

Protocol A: Regioselective SNAr at the C7-Position

This protocol is optimized for the installation of primary and secondary aliphatic amines.

  • Mechanistic Causality: N-Methyl-2-pyrrolidone (NMP) is selected as the solvent because its high dielectric constant stabilizes the polar Meisenheimer transition state. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct without competing with the target nucleophile.

Step-by-Step Workflow:

  • Preparation: In an oven-dried 10 mL microwave vial, dissolve 7-Chloroisothiazolo[4,5-b]pyridine (1.0 equiv, 0.5 mmol) in anhydrous NMP (3.0 mL).

  • Reagent Addition: Add the amine nucleophile (1.2 equiv) followed by DIPEA (2.0 equiv). Seal the vial under a nitrogen atmosphere.

  • Execution: Heat the reaction mixture to 90 °C for 4–6 hours.

  • In-Process Control (IPC): Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation Checkpoint: The reaction is deemed complete when the starting material peak (UV 254 nm) is <2% and the desired product mass[M+H]+ is dominant.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with 5% aqueous LiCl (3 x 10 mL) to effectively remove the NMP solvent. Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.

  • Structural Validation: Purify via flash chromatography. Confirm regioselectivity using 2D NOESY NMR; the absence of NOE correlations between the newly installed amine protons and the C6 proton confirms substitution at C7[1].

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

For installing aryl or heteroaryl groups at the C7 position, SNAr is insufficient, and Pd-catalysis is required.

  • Mechanistic Causality: A biphasic solvent system (1,4-Dioxane/H2O) is critical. Dioxane solubilizes the organic reactants, while water dissolves the inorganic base (K2CO3), driving the rate-limiting transmetalation step. Pd(dppf)Cl2 is chosen because the bidentate dppf ligand prevents catalyst degradation into inactive palladium black at elevated temperatures.

Step-by-Step Workflow:

  • Preparation: Charge a Schlenk flask with 7-Chloroisothiazolo[4,5-b]pyridine (1.0 equiv), the aryl boronic acid (1.5 equiv), and K2CO3 (3.0 equiv).

  • Degassing (Critical Step): Add 1,4-Dioxane/H2O (4:1 v/v, 0.1 M). Sparge the solution with argon for 15 minutes to remove dissolved oxygen, which would otherwise oxidize the Pd(0) active species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.05 equiv) under a positive stream of argon. Heat to 100 °C for 12 hours.

  • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 3:1). Complete consumption of the UV-active starting material indicates success. Quench with water.

  • Isolation: Extract with DCM, dry, and purify via reverse-phase preparative HPLC to achieve the >95% purity required for biological screening.

Quantitative Data: Reaction Optimization

The table below synthesizes the expected yields and optimal conditions for functionalizing the 7-Chloroisothiazolo[4,5-b]pyridine scaffold based on the protocols described above.

Table 1: Representative Reaction Conditions and Yields for C7-Functionalization

Reaction TypeReagents / NucleophileCatalyst / BaseSolvent & TempAverage Yield (%)Validation Method
SNAr Primary Aliphatic AminesDIPEA (2.0 eq)NMP, 90 °C82 - 95%LC-MS, 1H-NMR
SNAr Secondary AminesK2CO3 (3.0 eq)DMF, 110 °C75 - 88%LC-MS, 1H-NMR
Suzuki Coupling Aryl Boronic AcidsPd(dppf)Cl2, K2CO3Dioxane/H2O, 100 °C65 - 80%HPLC, 13C-NMR
Buchwald-Hartwig AnilinesPd2(dba)3, XPhos, Cs2CO3Toluene, 110 °C55 - 72%LC-MS, 2D NOESY

Biological Screening & Target Validation Workflow

Once a library of C7-substituted isothiazolo[4,5-b]pyridines is synthesized, the compounds must be funneled through a rigorous biological screening cascade.

To validate the predicted binding modes of these derivatives within a target kinase pocket, site-directed mutagenesis is employed [3]. By systematically mutating key amino acid residues in the target protein's ATP-binding pocket (e.g., the gatekeeper residue) and observing shifts in the IC50, researchers can empirically validate the specific hydrogen-bonding and Van der Waals interactions driven by the C7-substituent.

Workflow N1 Library Synthesis (7-Chloro Scaffold) N2 Primary Screening (Biochemical Kinase Assay) N1->N2 N3 Hit Validation (IC50 Determination) N2->N3 N4 Orthogonal Testing (Cell-based Target Engagement) N3->N4 N5 Lead Optimization (SAR & Mutagenesis) N4->N5

Fig 2. High-throughput screening and hit-to-lead workflow for isothiazolo[4,5-b]pyridine derivatives.

Conclusion

The 7-Chloroisothiazolo[4,5-b]pyridine scaffold represents a highly tractable and synthetically accessible starting point for modern drug discovery programs. By exploiting the inherent electrophilicity of the C7 position, medicinal chemists can rapidly deploy SNAr and cross-coupling methodologies to generate diverse libraries. When coupled with stringent, self-validating analytical controls and mutagenesis-backed biological screening, this scaffold holds significant promise for the discovery of next-generation kinase inhibitors and antimicrobial agents.

References

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Lichen-Derived Actinomycetota: Novel Taxa and Bioactive Metabolites MDPI URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for 7-Chloroisothiazolo[4,5-b]pyridine

Introduction & Mechanistic Rationale The isothiazolo[4,5-b]pyridine scaffold has garnered significant attention in medicinal chemistry, particularly in the development of novel chemotypes for kinase inhibition, such as c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The isothiazolo[4,5-b]pyridine scaffold has garnered significant attention in medicinal chemistry, particularly in the development of novel chemotypes for kinase inhibition, such as cyclin G-associated kinase (GAK) inhibitors[1]. The specific derivative, 7-Chloroisothiazolo[4,5-b]pyridine (CAS: 2766230-58-2) [2], serves as a highly valuable electrophilic building block. The presence of the chlorine atom at the 7-position allows for downstream late-stage functionalization via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or direct nucleophilic aromatic substitution (S_NAr).

Causality in Synthetic Design

Constructing the fused isothiazole-pyridine bicyclic system requires strict regiocontrol to prevent the formation of undesired structural isomers. The most robust, self-validating methodology for accessing halogenated isothiazolo[4,5-b]pyridines relies on a two-phase approach:

  • Regioselective Thiolation: A nucleophilic aromatic substitution (S_NAr) of a highly activated ortho-halopicolinonitrile precursor using a protected thiol (e.g., p-methoxybenzylthiol, PMB-SH)[3]. The choice of a mild base like K₂CO₃ ensures that the thiol is sufficiently nucleophilic without triggering the hydrolysis of the nitrile group.

  • Oxidative Cyclization: The subsequent cleavage of the PMB protecting group and simultaneous intramolecular N-S bond formation is driven by an electrophilic halogen source (such as Br₂ or SO₂Cl₂). The oxidation of the sulfur atom facilitates the nucleophilic attack by the adjacent nitrogen, thermodynamically driving the formation of the aromatic isothiazole ring[3].

Synthetic Workflow Visualization

G SM Halogenated Pyridine Precursor (e.g., 4-Chloro-3-fluoropicolinonitrile) Thiolation Nucleophilic Thiolation (PMB-SH, K2CO3, 0 °C) SM->Thiolation Intermediate Thioether Intermediate Thiolation->Intermediate Cyclization Oxidative Cyclization (Br2 or SO2Cl2, EtOAc, 80 °C) Intermediate->Cyclization Product 7-Chloroisothiazolo[4,5-b]pyridine (CAS: 2766230-58-2) Cyclization->Product

Workflow for the de novo synthesis of the 7-Chloroisothiazolo[4,5-b]pyridine scaffold.

Step-by-Step Experimental Methodologies

Note: All procedures should be conducted in a well-ventilated fume hood using standard Schlenk techniques if anhydrous conditions are specified.

Phase 1: Synthesis of the Thioether Intermediate

Objective: Regioselective installation of the sulfur bridgehead.

  • Preparation: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-fluoropicolinonitrile (1.0 equiv, 10.0 mmol) and anhydrous N,N-Dimethylacetamide (DMA) (50 mL).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (1.5 equiv, 15.0 mmol) to the solution. Causality: K₂CO₃ acts as a heterogeneous, mild base that prevents the degradation of the nitrile functionality while effectively deprotonating the incoming thiol[3].

  • Thiolation: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add p-methoxybenzylthiol (PMB-SH) (1.05 equiv, 10.5 mmol) dropwise over 15 minutes. Causality: Dropwise addition at 0 °C suppresses di-substitution and limits exothermic degradation, ensuring the S_NAr occurs exclusively at the more activated 3-fluoro position.

  • Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor progression via LC-MS or TLC (Hexanes/EtOAc, 3:1).

  • Workup: Quench the reaction by pouring it into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMA, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, gradient elution 0–20% EtOAc in Hexanes) to afford the thioether intermediate.

Phase 2: Oxidative Cyclization to 7-Chloroisothiazolo[4,5-b]pyridine

Objective: Deprotection and intramolecular cyclization to form the fused bicyclic system.

  • Preparation: Dissolve the purified thioether intermediate (1.0 equiv, 8.0 mmol) in anhydrous Ethyl Acetate (EtOAc) (40 mL) in a 100 mL two-neck flask equipped with a reflux condenser.

  • Oxidation/Cyclization: At room temperature, add Bromine (Br₂) or Sulfuryl Chloride (SO₂Cl₂) (3.0 equiv, 24.0 mmol) dropwise. Causality: The excess halogenating agent is required to first cleave the PMB thioether (yielding the sulfenyl halide) and subsequently facilitate the cyclization with the nitrile nitrogen[3].

  • Thermal Activation: Heat the reaction mixture to 80 °C and stir for 6–8 hours. Causality: Thermal energy is required to overcome the activation barrier of the intramolecular ring closure.

  • Quenching: Cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) (50 mL) to neutralize unreacted halogens.

  • Workup & Isolation: Separate the layers. Extract the aqueous phase with EtOAc (2 x 30 mL). Wash the combined organics with saturated NaHCO₃ (50 mL) and brine (50 mL). Dry over Na₂SO₄, filter, and concentrate.

  • Final Purification: Due to potential product instability on highly acidic silica, consider using neutral alumina or a reverse-phase column for purification if standard silica yields degradation products[3]. Elute with a suitable gradient to isolate pure 7-Chloroisothiazolo[4,5-b]pyridine.

Reaction Optimization & Quantitative Data

The efficiency of the oxidative cyclization step is highly dependent on the solvent and the halogenating agent used. The table below summarizes the optimization parameters for the cyclization of the isothiazolo[4,5-b]pyridine core.

EntryHalogenating AgentSolventTemperature (°C)Time (h)Isolated Yield (%)Purity (LC-MS)
1Br₂ (3.0 eq)DCM401245%>90%
2Br₂ (3.0 eq)EtOAc80678%>95%
3SO₂Cl₂ (3.0 eq)EtOAc80882%>98%
4I₂ (3.0 eq)Toluene11024<10%N/A (SM recovered)

Data Interpretation: Ethyl acetate at elevated temperatures (80 °C) provides the optimal thermodynamic environment for the cyclization. SO₂Cl₂ slightly outperforms Br₂ in terms of final purity, likely due to easier byproduct removal during the aqueous workup.

References

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • CAS Substance Database | ChemRadar (CAS: 2766230-58-2) Source: ChemRadar URL:[Link]

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 7-Chloroisothiazolo[4,5-b]pyridine for Advanced Scaffold Functionalization

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals. Executive Summary & Pharmacological Relevance The isothiazolo[4,5-b]pyridine framework is a privileged bicyclic scaffold in mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals.

Executive Summary & Pharmacological Relevance

The isothiazolo[4,5-b]pyridine framework is a privileged bicyclic scaffold in modern medicinal chemistry. Recognized as a robust purine and indole bioisostere, this heteroaromatic system has been extensively explored in the development of kinase inhibitors, most notably targeting Cyclin G-associated kinase (GAK)[1][2].

In structure-activity relationship (SAR) campaigns, the functionalization of the 7-position is critical for probing the hinge-binding region of kinases[2]. The intermediate 7-Chloroisothiazolo[4,5-b]pyridine (CAS: 2766230-58-2) [3][4] serves as an ideal, highly reactive electrophile for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of diverse 7-aryl, 7-heteroaryl, and 7-amino derivatives.

Mechanistic Rationale: The Causality of C7 Reactivity

Successful cross-coupling relies on understanding the electronic environment of the substrate. In 7-Chloroisothiazolo[4,5-b]pyridine, the chlorine atom is situated at the C7 position, which is para to the pyridine nitrogen (N4).

  • Oxidative Addition (The Rate-Limiting Step): The strong electron-withdrawing nature of the fused isothiazole ring and the para-relationship to the pyridine nitrogen drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the C7–Cl bond. This makes the C7 position highly susceptible to rapid oxidative addition by electron-rich Pd(0) species[5].

  • Ligand Selection Causality: Because oxidative addition is exceptionally fast, the catalytic bottleneck shifts to transmetalation and reductive elimination. Using bulky, electron-rich dialkylbiaryl phosphine ligands (like XPhos or BrettPhos) is strictly necessary. These ligands accelerate reductive elimination through steric bulk and prevent the formation of stable, off-cycle Pd(II) dead-end complexes[5][6].

Catalytic Cycle Visualization

The following diagram illustrates the self-sustaining catalytic loop for the Suzuki-Miyaura cross-coupling at the 7-position.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Insertion into C7-Cl bond) Pd0->OxAdd 7-Chloroisothiazolo[4,5-b]pyridine PdII_Cl Ar-Pd(II)(L_n)-Cl Intermediate OxAdd->PdII_Cl Transmet Transmetalation (Ar'-B(OH)2 + Base) PdII_Cl->Transmet PdII_Ar Ar-Pd(II)(L_n)-Ar' Intermediate Transmet->PdII_Ar RedElim Reductive Elimination (Product Release) PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product 7-Aryl-isothiazolo[4,5-b]pyridine Coupled Product RedElim->Product

Figure 1: Catalytic cycle for the Pd-catalyzed cross-coupling of 7-Chloroisothiazolo[4,5-b]pyridine.

Quantitative Data: Optimized Reaction Parameters

The table below summarizes the optimized, field-proven parameters for functionalizing the 7-position based on analogous highly-activated chloro-heterocycles[5][6][7].

Reaction TypeCoupling PartnerCatalyst SystemBase / SolventTemp / TimeTypical Yield
Suzuki-Miyaura Arylboronic acidXPhos-Pd-G2 (2 mol%)K₃PO₄ / 1,4-Dioxane:H₂O (4:1)90 °C / 2 h85–95%
Suzuki-Miyaura Heteroarylboronic acidPdCl₂(dppf) (5 mol%)Na₂CO₃ / DMF:H₂O (5:1)110 °C / 4 h65–80%
Buchwald-Hartwig Primary AminePd₂(dba)₃ / BrettPhosNaOtBu / Toluene100 °C / 12 h70–88%
Buchwald-Hartwig Secondary AmineRuPhos-Pd-G3 (3 mol%)Cs₂CO₃ / 1,4-Dioxane90 °C / 8 h75–90%

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

This protocol utilizes a biphasic solvent system. Causality: Water is strictly required to dissolve the inorganic base and hydrate the boronic acid into the active boronate species[Ar-B(OH)₃]⁻, which is the actual transmetalating agent[7].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 7-Chloroisothiazolo[4,5-b]pyridine (1.0 equiv, 1.0 mmol), the arylboronic acid (1.2 equiv, 1.2 mmol), and anhydrous K₃PO₄ (3.0 equiv, 3.0 mmol).

  • Catalyst Addition: Add XPhos-Pd-G2 (0.02 equiv, 2 mol%).

  • Solvent & Degassing (Critical Step): Add 1,4-Dioxane (4.0 mL) and deionized H₂O (1.0 mL). Seal the vial with a PTFE septum. Sparge the mixture with Argon for 15 minutes. Self-Validating Check: Failure to properly degas will result in the rapid oxidation of the phosphine ligand, visually indicated by the reaction mixture turning pitch black (Pd agglomeration) within the first 10 minutes. A healthy reaction maintains a yellow/orange hue.

  • Heating: Place the vial in a pre-heated oil bath at 90 °C and stir vigorously (800 rpm) for 2 hours.

  • Monitoring: Monitor the reaction via LC-MS. The disappearance of the starting material peak (M+H ≈ 171.0) validates catalytic turnover.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with brine (2 × 10 mL). Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Coupling primary amines to electron-deficient heterocycles often fails due to the formation of stable bis-amine Pd complexes. Causality: BrettPhos is utilized here because its extreme steric bulk prevents the coordination of a second amine molecule, forcing the catalytic cycle forward[6].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine 7-Chloroisothiazolo[4,5-b]pyridine (1.0 equiv, 1.0 mmol), the primary amine (1.5 equiv, 1.5 mmol), and NaOtBu (2.0 equiv, 2.0 mmol).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.02 equiv, 2 mol%) and BrettPhos (0.04 equiv, 4 mol%).

  • Degassing: Evacuate and backfill the tube with Argon three times.

  • Solvent Addition: Add anhydrous, degassed Toluene (5.0 mL) via syringe.

  • Heating: Seal the tube and heat at 100 °C for 12 hours. Self-Validating Check: The base NaOtBu is partially insoluble in toluene; as the reaction progresses, the formation of NaCl byproduct will change the texture of the suspension.

  • Workup: Cool to room temperature, filter the mixture through a short pad of Celite to remove inorganic salts and Pd black, washing with EtOAc. Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography.

References

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). 1

  • Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molecules (PubMed Central). 2

  • A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity (ResearchGate). 5

  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters (ACS Publications). 6

  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules (PubMed Central). 7

  • CAS Substance Database | ChemRadar (7-Chloroisothiazolo[4,5-b]pyridine, CAS: 2766230-58-2). ChemRadar. 4

  • 1456534-49-8 CAS Database (7-Chloroisothiazolo[4,5-b]pyridine). ChemSrc. 3

Sources

Method

Using 7-Chloroisothiazolo[4,5-b]pyridine as a heterocyclic building block

Application Note: 7-Chloroisothiazolo[4,5-b]pyridine as a Privileged Heterocyclic Building Block in Drug Discovery Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals. Executive...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 7-Chloroisothiazolo[4,5-b]pyridine as a Privileged Heterocyclic Building Block in Drug Discovery

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals.

Executive Summary & Structural Rationale

The discovery of novel chemical space is a cornerstone of modern drug development. Among bicyclic heteroaromatics, the isothiazolo[4,5-b]pyridine scaffold has emerged as a highly effective purine bioisostere. Specifically, 7-Chloroisothiazolo[4,5-b]pyridine (CAS: 2766230-58-2) serves as a premier, versatile building block for the synthesis of kinase inhibitors, antinociceptive agents, and targeted therapeutics .

The Causality of Structural Homology: In the isothiazolo[4,5-b]pyridine system, the C-7 position is topologically equivalent to the highly reactive C-6 position of the native purine scaffold. Just as 6-chloropurine is universally utilized to synthesize adenine analogues, the chlorine atom at the C-7 position of this scaffold provides a highly activated site for functionalization. This allows researchers to rapidly generate libraries of ATP-competitive inhibitors that map perfectly into the hinge-binding region of kinases.

Mechanistic Profiling: Why the C-7 Position?

The reactivity of 7-Chloroisothiazolo[4,5-b]pyridine is dictated by the electronic distribution of the fused ring system. The pyridine nitrogen (N-4) acts as a powerful electron sink. Because the C-7 position is located para to this nitrogen, the carbon-chlorine bond is highly electron-deficient.

This electronic priming dictates two primary synthetic workflows:

  • Nucleophilic Aromatic Substitution (SNAr): Rapid displacement by amines, alcohols, and thiols.

  • Transition-Metal Catalysis: Facile oxidative addition for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

Fig 1. Divergent synthetic workflows utilizing 7-Chloroisothiazolo[4,5-b]pyridine.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each workflow includes specific in-process controls (IPCs) to verify chemical transformations without requiring immediate isolation.

Protocol A: Microwave-Assisted SNAr with Primary/Secondary Amines

This protocol is optimized for the generation of 7-amino derivatives, which frequently exhibit strong fluorescence and biological activity .

Rationale for Reagent Selection: N,N-Diisopropylethylamine (DIPEA) is selected over triethylamine because its increased steric bulk prevents it from acting as a competitive nucleophile against the highly activated C-7 position. N-Methyl-2-pyrrolidone (NMP) is chosen as the solvent for its excellent microwave transparency and high boiling point.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve 7-Chloroisothiazolo[4,5-b]pyridine (1.0 mmol, 1.0 eq) in anhydrous NMP (3.0 mL).

  • Reagent Addition: Add the desired primary or secondary amine (1.5 mmol, 1.5 eq), followed by DIPEA (2.0 mmol, 2.0 eq).

  • Reaction: Seal the vial and irradiate in a microwave reactor at 120 °C for 30 minutes.

  • Self-Validation (IPC): Pull a 10 µL aliquot and analyze via LC-MS.

    • Validation Check: The starting material exhibits a distinct 3:1 isotopic ratio (M / M+2) characteristic of the 35 Cl/ 37 Cl isotopes. The complete disappearance of this isotopic signature, coupled with the emergence of the desired product mass, definitively confirms the displacement of the chloride leaving group.

  • Workup: Quench the reaction mixture with water (15 mL) to precipitate the product. Filter the solid, wash with cold water, and dry under a high vacuum.

Fig 2. Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) at the C-7 position.

Protocol B: Suzuki-Miyaura Cross-Coupling

For the introduction of aryl or heteroaryl groups at the C-7 position to probe deeper hydrophobic pockets in target proteins.

Rationale for Reagent Selection: Pd(dppf)Cl 2​ is utilized because the bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step—a critical factor when coupling sterically demanding groups at the hindered C-7 position. A 1,4-Dioxane/Water mixture (4:1) ensures optimal solubility for both the organic building block and the inorganic base.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with 7-Chloroisothiazolo[4,5-b]pyridine (1.0 mmol, 1.0 eq), the corresponding aryl boronic acid (1.2 mmol, 1.2 eq), and K 2​ CO 3​ (2.5 mmol, 2.5 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H 2​ O (4:1 v/v, 10 mL).

  • Catalyst Addition: Under a positive flow of nitrogen, add Pd(dppf)Cl 2​ (0.05 mmol, 5 mol%).

  • Reaction: Heat the mixture to 90 °C for 3 hours.

  • Self-Validation (IPC): Analyze via 1 H NMR of a crude mini-workup.

    • Validation Check: Look for the downfield shift of the C-6 proton on the isothiazolo[4,5-b]pyridine core. The introduction of an aryl ring at C-7 alters the local magnetic anisotropy, reliably shifting the adjacent C-6 proton signal by +0.2 to +0.5 ppm compared to the starting material.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Extract the filtrate with Ethyl Acetate (3 x 15 mL), dry over Na 2​ SO 4​ , and purify via flash chromatography.

Quantitative Data Summary

The table below summarizes the optimized reaction conditions and expected yields across various functionalization strategies using the 7-Chloroisothiazolo[4,5-b]pyridine building block .

Reaction TypeReagentsCatalyst / BaseSolventTemp / TimeTypical Yield
SNAr (Primary Amines) R-NH 2​ (1.5 eq)DIPEA (2.0 eq)NMP120 °C / 0.5 h (MW)75 - 90%
SNAr (Secondary Amines) R 2​ -NH (2.0 eq)K 2​ CO 3​ (2.5 eq)DMF120 °C / 4 h (Thermal)65 - 85%
Suzuki Coupling R-B(OH) 2​ (1.2 eq)Pd(dppf)Cl 2​ / K 2​ CO 3​ Dioxane/H 2​ O (4:1)90 °C / 3 h60 - 80%
Thiolation (SNAr) R-SH (1.2 eq)Cs 2​ CO 3​ (1.5 eq)DMF80 °C / 2 h80 - 95%

References

  • De Jonghe, S. et al. "Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors." Organic & Biomolecular Chemistry, 2024.[Link]

  • Malinka, W. et al. "Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine." Journal of Fluorescence, 2015.[Link]

  • ChemRadar Substance Database. "7-Chloroisothiazolo[4,5-b]pyridine (CAS: 2766230-58-2)." ChemRadar, 2025. [Link]

Application

Application Note: Functionalization of the Pyridine Ring in 7-Chloroisothiazolo[4,5-b]pyridine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Compound Focus: 7-Chloroisothiazolo[4,5-b]pyridine (CAS: 2766230-58-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Compound Focus: 7-Chloroisothiazolo[4,5-b]pyridine (CAS: 2766230-58-2)

Executive Summary & Mechanistic Rationale

The isothiazolo[4,5-b]pyridine scaffold is a privileged bicyclic pharmacophore heavily utilized in the design of modern kinase inhibitors (such as GAK and KIF18A inhibitors) and purine bioisosteres[1][2]. The strategic functionalization of this core is essential for exploring structure-activity relationships (SAR) and optimizing pharmacokinetic properties.

The Causality of Reactivity: In 7-Chloroisothiazolo[4,5-b]pyridine , the chlorine atom is situated at the 7-position of the fused system. Based on the heterocyclic numbering, this position is para to the pyridine nitrogen (N4). The electronegativity of the pyridine nitrogen, combined with the electron-withdrawing nature of the fused isothiazole ring, severely depletes the electron density at the C7 position. This electronic deficit makes the C-Cl bond highly susceptible to two primary modes of activation:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient C7 acts as a powerful electrophile, allowing for catalyst-free displacement of the chloride by amines, alkoxides, or thiolates[3].

  • Oxidative Addition (Palladium Catalysis): The weakened C-Cl bond readily undergoes oxidative addition with low-valent palladium species, enabling robust C-C and C-N bond formation via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions[4].

Divergent Functionalization Workflow

The following diagram illustrates the three primary synthetic pathways utilized to functionalize the 7-position of the isothiazolo[4,5-b]pyridine core.

G Core 7-Chloroisothiazolo [4,5-b]pyridine (CAS: 2766230-58-2) SNAr SNAr Reaction (Nucleophilic Attack) Core->SNAr Amines/Alkoxides Base, Heat Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Arylboronic Acids Pd cat., Base Buchwald Buchwald-Hartwig Amination Core->Buchwald Amines/Amides Pd cat., Ligand Prod1 7-Amino/Alkoxy Derivatives SNAr->Prod1 Prod2 7-Aryl/Heteroaryl Derivatives Suzuki->Prod2 Prod3 7-N-Linked Secondary Amines Buchwald->Prod3

Figure 1: Divergent functionalization pathways of 7-Chloroisothiazolo[4,5-b]pyridine.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Each protocol includes specific in-process controls (IPCs) to ensure mechanistic integrity and prevent downstream failures.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Amines

This method is ideal for installing primary or secondary aliphatic amines. Aromatic amines (anilines) are generally too weakly nucleophilic for this catalyst-free approach and require Protocol C.

Reagents:

  • 7-Chloroisothiazolo[4,5-b]pyridine (1.0 equiv)

  • Aliphatic Amine (1.5 - 2.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • N-Methyl-2-pyrrolidone (NMP) or DMF (0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge a dry reaction vial with 7-Chloroisothiazolo[4,5-b]pyridine and dissolve in NMP.

  • Addition: Add DIPEA followed by the target amine. Rationale: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the protonation (and subsequent deactivation) of the nucleophilic amine.

  • Heating: Seal the vial and heat to 90–110 °C for 4–8 hours.

  • In-Process Validation: Monitor via LC-MS. The reaction is self-validating when the starting material mass ( M ) transitions to the product mass ( M−35.5+Massamine​ ). The disappearance of the characteristic 3:1 chlorine isotope pattern confirms complete displacement.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (3x) to remove NMP and DIPEA salts. Dry over Na₂SO₄ and concentrate.

Protocol B: Suzuki-Miyaura Cross-Coupling

Used for forming C-C bonds to install aryl or heteroaryl groups at the 7-position.

Reagents:

  • 7-Chloroisothiazolo[4,5-b]pyridine (1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • K₂CO₃ (2.5 equiv, 2.0 M aqueous solution)

  • 1,4-Dioxane (0.15 M)

Step-by-Step Methodology:

  • Assembly: Combine the chloride core, boronic acid, and 1,4-Dioxane in a Schlenk flask.

  • Degassing (Critical Step): Sparge the mixture with Argon for 10 minutes. Rationale: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to inactive Pd(II) complexes.

  • Catalyst & Base Addition: Add the aqueous K₂CO₃ and Pd(dppf)Cl₂. Sparge for an additional 5 minutes. Rationale: The aqueous base is required to activate the boronic acid into a highly nucleophilic boronate complex, facilitating the transmetalation step.

  • Reaction: Heat to 90 °C under Argon for 12 hours.

  • In-Process Validation: A successful catalytic cycle maintains a yellow/orange hue. The rapid formation of a black precipitate (Palladium black) indicates catalyst aggregation and cycle death, usually due to insufficient degassing.

  • Workup: Filter through a pad of Celite to remove Pd residues. Partition between EtOAc and water, extract, dry, and purify via silica gel chromatography.

Protocol C: Buchwald-Hartwig Amination

Required for coupling anilines, sterically hindered amines, or amides that fail under standard SNAr conditions[4].

Reagents:

  • 7-Chloroisothiazolo[4,5-b]pyridine (1.0 equiv)

  • Aromatic/Hindered Amine (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol% = 5 mol% Pd)

  • Xantphos (5 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

  • Anhydrous Setup: Flame-dry the reaction vessel. Rationale: Trace water will cause the base to hydrolyze the starting material to a 7-hydroxyisothiazolo[4,5-b]pyridine byproduct.

  • Reagent Loading: Add the core, amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Ligand Causality: Rationale: Xantphos is chosen for its large bite angle (approx. 111°), which forces the bulky intermediate into a geometry that highly accelerates the final reductive elimination step, preventing off-target β-hydride elimination.

  • Degassing & Heating: Evacuate and backfill with Argon (3x). Add anhydrous solvent. Heat at 100 °C for 16 hours.

  • Workup: Cool, dilute with DCM, filter through Celite, and concentrate. Purify via reverse-phase HPLC if trace palladium contamination is a concern for biological assays.

Quantitative Data Summary

The following table summarizes the expected parameters and comparative advantages of the three functionalization workflows.

Functionalization MethodReaction TypeTypical Reagents / CatalystsTemp (°C)Time (h)Typical YieldKey Advantage
Protocol A SNArAliphatic Amine, DIPEA, NMP90 - 1104 - 875% - 95%Catalyst-free; highly scalable; low cost.
Protocol B Suzuki-MiyauraAryl-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ (aq)901260% - 85%Robust C-C bond formation; tolerates aqueous base.
Protocol C Buchwald-HartwigAniline, Pd₂(dba)₃, Xantphos, Cs₂CO₃1001650% - 80%Overcomes poor nucleophilicity of anilines/amides.

References

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • WO2025090640A1 - Solid formulations and polymorphic forms of indoline inhibitors of kif18a. Google Patents.

Sources

Method

HPLC method development for analyzing 7-Chloroisothiazolo[4,5-b]pyridine

An in-depth technical guide for the chromatographic analysis of 7-Chloroisothiazolo[4,5-b]pyridine, designed for analytical chemists and drug development professionals. Executive Summary The development of robust analyti...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the chromatographic analysis of 7-Chloroisothiazolo[4,5-b]pyridine, designed for analytical chemists and drug development professionals.

Executive Summary

The development of robust analytical methods for heterocyclic pharmaceutical intermediates requires a deep understanding of their physicochemical behavior. 7-Chloroisothiazolo[4,5-b]pyridine (CAS: 2766230-58-2) [1] is a highly specialized fused bicyclic scaffold increasingly utilized in the synthesis of targeted therapeutics, including cyclin G-associated kinase (GAK) inhibitors[2] and KIF18A inhibitors[3]. This application note details a Quality by Design (QbD)-driven Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method[4]. By leveraging precise ion-pairing mechanisms and end-capped stationary phases, this protocol mitigates the classic peak-tailing issues associated with pyridine derivatives, delivering a self-validating, ICH-compliant analytical workflow[5].

Chemical Profiling & Chromatographic Causality

Before selecting columns or mobile phases, we must analyze the structural causality that dictates the analyte's behavior on a silica matrix.

  • Structural Liabilities: The molecule consists of an isothiazole ring fused to a pyridine ring, with a chlorine atom at the 7-position. While the pyridine nitrogen is inherently basic, the electron-withdrawing nature of both the fused isothiazole system and the halogen significantly reduces its pKa​ .

  • The Peak Tailing Phenomenon: Despite reduced basicity, the unshielded nitrogen lone pair can still undergo secondary ion-exchange interactions with residual, unreacted silanol groups ( −Si-OH ) on the silica support of the stationary phase. If left unmitigated, this causes asymmetric peak tailing, compromising the Limit of Quantitation (LOQ) and resolution.

  • The Ion-Pairing Solution: To neutralize these secondary interactions, we employ 0.1% Trifluoroacetic acid (TFA) in the aqueous mobile phase. TFA serves a dual purpose: it lowers the pH to ~2.0 (ensuring the pyridine nitrogen is fully protonated) and acts as an ion-pairing reagent. The hydrophobic trifluoroacetate anion pairs with the protonated nitrogen, creating a neutral, lipophilic complex that partitions cleanly into the C18 stationary phase[5].

Retention_Mechanism Analyte Analyte 7-Chloroisothiazolo[4,5-b]pyridine Stationary Stationary Phase C18 Alkyl Chain Analyte->Stationary Hydrophobic Partitioning Silanol Residual Silanols End-capped Silica Analyte->Silanol Minimized Secondary Interaction Mobile Mobile Phase 0.1% TFA in Water/ACN Mobile->Analyte Ion-Pairing (TFA-)

Fig 1. Chromatographic interaction mechanism for retention and peak shape optimization.

Method Development Strategy (QbD Approach)

Recent advancements in RP-HPLC strategies for pyridine derivatives emphasize the integration of Quality by Design (QbD) principles to ensure method robustness and lifecycle sustainability[4]. Rather than trial-and-error, our workflow systematically locks in critical method parameters (CMPs).

QbD_Workflow Step1 Analyte Profiling (pKa, LogP) Step2 Stationary Phase (End-capped C18) Step1->Step2 Step3 Mobile Phase (0.1% TFA / ACN) Step2->Step3 Step4 Gradient Tuning (Resolution > 2.0) Step3->Step4 Step5 Method Validation (ICH Q2 Guidelines) Step4->Step5

Fig 2. QbD-driven HPLC method development workflow.

  • Stationary Phase Selection: A high-density, double end-capped C18 column (e.g., Shim-pack GISS-HP 150 x 4.6 mm, 5 µm or equivalent) is selected to provide maximum steric protection against residual silanols[2].

  • Organic Modifier: Acetonitrile (ACN) is selected over Methanol due to its lower viscosity, which reduces system backpressure and provides sharper peak profiles for halogenated heterocycles.

  • Detection Wavelength: UV detection is set to 254 nm, corresponding to the π→π∗ transition of the conjugated isothiazolo-pyridine aromatic system[2].

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. System Suitability Testing (SST) must pass before any sample analysis begins.

Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of HPLC-grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v)[5].

Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of 7-Chloroisothiazolo[4,5-b]pyridine reference standard. Transfer to a 10 mL volumetric flask. Dissolve in 5 mL of Diluent using sonication for 5 minutes. Make up to volume with Diluent (Concentration: 1.0 mg/mL).

  • Working Standard: Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent (Concentration: 100 µg/mL). Filter through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions & Gradient Program

Table 1: Optimized Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Curve Profile
0.090101.0Initial
2.090101.0Isocratic Hold
10.010901.0Linear Gradient
12.010901.0Wash
12.190101.0Step Re-equilibration
15.090101.0End
  • Column Temperature: 30°C ± 2°C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm

Data Presentation & System Suitability

A method is only as reliable as its internal controls. The following criteria must be met using six replicate injections of the Working Standard (100 µg/mL).

Table 2: System Suitability Criteria (Self-Validating System)

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) Precision % RSD 1.0%Ensures pump delivery and gradient mixing stability.
Peak Area Precision % RSD 2.0%Validates autosampler precision and detector stability.
Tailing Factor ( Tf​ ) 1.5Confirms successful suppression of silanol interactions by TFA.
Theoretical Plates ( N ) 5000Verifies column packing integrity and efficiency.
Method Validation Summary (Per ICH Q2 Guidelines)

Following the establishment of the method, validation must be executed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[5].

Table 3: Validation Parameters and Targets

Validation ParameterTested Range / ValueAcceptance Criteria
Linearity 1.0 µg/mL to 150 µg/mLCorrelation coefficient ( R2 ) 0.999
Accuracy (Recovery) Spiked at 50%, 100%, 150%Mean recovery between 98.0% - 102.0%
Precision (Intra-day) 100 µg/mL (n=6)% RSD 2.0%
Limit of Detection (LOD) ~0.15 µg/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) ~0.50 µg/mLSignal-to-Noise (S/N) 10

References

  • Title: Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics Source: Scientific Reports (Nature) / PubMed URL: [Link]

  • Title: Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors Source: Organic & Biomolecular Chemistry / ResearchGate URL: [Link]

  • Title: Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative Source: International Journal of Scientific Research in Science and Technology / SciSpace URL: [Link]

  • Title: Solid formulations and polymorphic forms of indoline inhibitors of kif18a (WO2025090640A1)
  • Title: CAS Substance Database: 7-Chloroisothiazolo[4,5-b]pyridine (CAS: 2766230-58-2) Source: ChemRadar URL: [Link]

Sources

Application

In vitro assay protocols utilizing 7-Chloroisothiazolo[4,5-b]pyridine

Application Note: In Vitro Assay Protocols for Kinase Inhibitor Libraries Derived from 7-Chloroisothiazolo[4,5-b]pyridine Introduction & Mechanistic Rationale 7-Chloroisothiazolo[4,5-b]pyridine (CAS: 2766230-58-2) is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Assay Protocols for Kinase Inhibitor Libraries Derived from 7-Chloroisothiazolo[4,5-b]pyridine

Introduction & Mechanistic Rationale

7-Chloroisothiazolo[4,5-b]pyridine (CAS: 2766230-58-2) is a highly versatile, halogenated fused-bicyclic scaffold utilized extensively in early-stage drug discovery[1]. Due to its structural mimicry of the adenine ring of ATP, the isothiazolo-pyridine core is strategically employed to design ATP-competitive kinase inhibitors.

The Causality of Scaffold Selection: The presence of the chlorine atom at the 7-position provides a critical synthetic handle. Because the fused pyridine-isothiazole system is highly electron-deficient, the C7 position is primed for late-stage nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination). This allows medicinal chemists to rapidly generate diverse compound libraries that probe the solvent-exposed or deep hydrophobic pockets of target kinases[2][3].

Structural Nuance & Target Selectivity: Extensive structure-activity relationship (SAR) studies have revealed that the orientation of the heteroatoms in the isothiazole ring dramatically dictates kinase selectivity. For instance, while the isomeric isothiazolo[4,3-b]pyridine scaffold yields potent Cyclin G-associated kinase (GAK) inhibitors, shifting to the [4,5-b] architecture alters the hydrogen-bonding trajectory with hinge region residues (e.g., Cys126), resulting in an intentional loss of GAK affinity[2][4]. However, this distinct vector makes 7-substituted isothiazolo[4,5-b]pyridines highly valuable for targeting alternative kinases, such as the TAM family (Tyro3, AXL, MER) or PI3K, where this altered hinge-binding presentation is structurally preferred[3][5].

Experimental Workflow

To systematically evaluate the pharmacological profile of libraries synthesized from 7-Chloroisothiazolo[4,5-b]pyridine, a cascading in vitro screening strategy is employed to ensure robust, self-validating data.

Workflow A 7-Chloroisothiazolo[4,5-b]pyridine (Core Scaffold) B Late-Stage Functionalization (SNAr / Cross-Coupling) A->B C Compound Library Generation B->C D Primary Biochemical Screening (ADP-Glo Kinase Assay) C->D E Biophysical Validation (SPR Binding Kinetics) D->E F Cellular Phenotypic Assay (Cell Viability / Target Modulation) E->F

Workflow for evaluating 7-Chloroisothiazolo[4,5-b]pyridine derived libraries.

Protocol 1: High-Throughput Biochemical Kinase Screening (ADP-Glo™)

Rationale: The ADP-Glo assay is an ideal primary screen because it is a universal, homogeneous, non-radiometric assay that measures the conversion of ATP to ADP. This allows for the evaluation of C7-substituted derivatives across a broad panel of kinases without the limitations of radioactive waste or substrate-specific antibodies.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the synthesized derivatives in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume white microplate using an acoustic liquid handler (e.g., Echo 550) to achieve a final top concentration of 10 µM (1% DMSO final).

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., AXL or PI3K) diluted in 1X Kinase Buffer. Incubate for 15 minutes at room temperature (RT) to allow pre-equilibrium binding of the inhibitor to the kinase.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix. Expert Tip: The ATP concentration must be set at the apparent Km​ for the specific kinase to ensure competitive inhibition data is accurately reflected.

  • Kinase Reaction: Centrifuge the plate briefly (1000 x g, 1 min) and incubate for 60 minutes at RT.

  • ADP-Glo Reaction: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at RT.

  • Detection: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Incubate for 30 minutes at RT in the dark.

  • Readout & Analysis: Measure luminescence using a multimode plate reader. Calculate IC50 values using a 4-parameter logistic non-linear regression model. Ensure assay robustness by verifying the Z'-factor is >0.6.

Protocol 2: Biophysical Validation via Surface Plasmon Resonance (SPR)

Rationale: While IC50 provides potency, it is heavily dependent on assay conditions. SPR provides orthogonal biophysical validation, confirming direct target engagement and elucidating the binding kinetics ( kon​ and koff​ ). Prolonged target residence time (slow koff​ ) often correlates better with in vivo efficacy than thermodynamic affinity ( KD​ ) alone.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Dock a Series S CM5 sensor chip into the SPR instrument. Activate the surface using standard EDC/NHS chemistry.

  • Ligand Immobilization: Immobilize the recombinant target kinase (diluted in 10 mM Sodium Acetate, pH 5.0) via amine coupling to achieve a target density of 2000–3000 Resonance Units (RU). Block remaining active sites with 1 M Ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Dilute the 7-Chloroisothiazolo[4,5-b]pyridine derivatives in running buffer (HBS-EP+ containing 1% DMSO). Critical Step: Ensure the DMSO concentration is perfectly matched between the running buffer and analyte samples to prevent bulk refractive index shifts.

  • Kinetic Injection: Perform multi-cycle kinetics. Inject analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second injection of running buffer (dissociation phase).

  • Data Processing: Double-reference the sensograms (subtracting the reference flow cell and a blank buffer injection). Fit the data to a 1:1 Langmuir binding model to extract the association rate ( ka​ ), dissociation rate ( kd​ ), and equilibrium dissociation constant ( KD​ ).

BindingModel Ligand Derivative of 7-Chloroisothiazolo[4,5-b]pyridine Hinge Kinase Hinge Region e.g., Cys126 / Met109 Ligand->Hinge H-Bonding (Core Scaffold) Pocket Hydrophobic Pocket Specificity Determinant Ligand->Pocket Hydrophobic Interactions (C7-Substituents) Solvent Solvent Channel Enhances Solubility Ligand->Solvent Solvation (R-group extensions)

Binding model of functionalized isothiazolo[4,5-b]pyridines in the kinase ATP pocket.

Data Presentation: Representative SAR Profiling

The table below summarizes the pharmacological evaluation of a representative library generated by functionalizing the C7-position of the 7-Chloroisothiazolo[4,5-b]pyridine core against a model TAM-family kinase (AXL).

Compound IDC7-SubstitutionTarget KinaseBiochemical IC50 (nM)SPR KD​ (nM)Residence Time ( τ , min)
Scaffold -Cl (Unfunctionalized Core)AXL>10,000N/AN/A
Analog A -NH-(4-methoxyphenyl)AXL1451102.5
Analog B -NH-(3,4-dimethoxyphenyl)AXL221815.0
Analog C -MorpholinoAXL1,8502,100<1.0

Data Interpretation: The unfunctionalized 7-chloro building block exhibits no meaningful kinase inhibition. However, displacement of the chlorine with bulky, electron-rich anilines (Analog B) significantly enhances binding affinity and prolongs residence time, validating the C7 vector as a critical determinant for accessing the kinase hydrophobic specificity pocket.

Protocol 3: Cellular Efficacy & Target Modulation (CellTiter-Glo)

Rationale: Biochemical potency must translate into cellular efficacy. The CellTiter-Glo assay measures intracellular ATP levels as a proxy for cell viability, confirming that the synthesized derivatives are cell-permeable and capable of inducing phenotypic effects (e.g., anti-proliferative activity in target-driven cancer cell lines).

Step-by-Step Methodology:

  • Cell Plating: Seed the target cell line (e.g., Ba/F3 cells engineered to express the target kinase) at a density of 2,000 cells/well in 30 µL of complete growth medium in a 384-well opaque white plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Using a digital acoustic dispenser, dose the cells with the test compounds to generate a dose-response curve. Normalize DMSO to a final concentration of 0.1% across all wells.

  • Incubation: Return the plates to the incubator for 72 hours.

  • Viability Measurement: Remove plates from the incubator and equilibrate to RT for 30 minutes. Add 30 µL of CellTiter-Glo® Reagent to each well.

  • Lysis & Stabilization: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence and calculate the cellular IC50 to determine the therapeutic window.

References

  • ChemRadar. "7-Chloroisothiazolo[4,5-b]pyridine - CAS Substance Database". Available at:[Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). "Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors". Available at:[Link]

  • ResearchGate. "Bicyclic 5-6 Systems: Three Heteroatoms 2:1 (TAM Kinase Inhibitors)". Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Chloroisothiazolo[4,5-b]pyridine

Welcome to the technical support center for the synthesis of 7-Chloroisothiazolo[4,5-b]pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 7-Chloroisothiazolo[4,5-b]pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve overall yield, and troubleshoot common experimental hurdles. We will delve into the causality behind experimental choices, providing field-proven insights to ensure robust and reproducible outcomes.

Overview of the Synthetic Strategy

The synthesis of the isothiazolo[4,5-b]pyridine core is a challenging task that requires precise control over reaction conditions. A common and effective strategy involves a multi-step sequence starting from a substituted pyridine precursor. The general approach involves two key transformations:

  • Isothiazole Ring Formation: Construction of the isothiazole ring onto the pyridine backbone, typically via oxidative cyclization of a thiol-containing intermediate.

  • Chlorination: Selective introduction of a chlorine atom at the C7 position of the bicyclic system.

This guide will focus on troubleshooting these critical stages to enhance overall yield and purity.

Synthetic Workflow Diagram

G cluster_0 Stage 1: Isothiazole Ring Formation cluster_1 Stage 2: Chlorination A Substituted Picolinonitrile (e.g., 3-amino-4-cyanopyridine derivative) B Thiolation (Introduction of Sulfur Moiety) A->B C Oxidative Cyclization B->C D Isothiazolo[4,5-b]pyridine Core C->D Intermediate Isolation E Chlorination Reaction D->E F 7-Chloroisothiazolo[4,5-b]pyridine (Final Product) E->F G Final Characterization (NMR, MS, Purity) F->G Purification

Caption: High-level workflow for the synthesis of 7-Chloroisothiazolo[4,5-b]pyridine.

Critical Control Points & Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific issues you may encounter.

Stage 1: Isothiazole Ring Formation (Cyclization)

The formation of the fused isothiazole ring is often the most yield-defining step. Success hinges on the efficient formation of the N-S bond under oxidative conditions.

Q1: My oxidative cyclization reaction shows low conversion, with a significant amount of the thiol precursor remaining. What's going wrong?

Answer: This is a common issue often related to the reaction conditions or reagent quality.

  • Possible Cause 1: Inefficient Oxidizing Agent. The choice and quality of the oxidizing agent are critical. Agents like bromine (Br₂) or iodine (I₂) are often used, but their effectiveness can be hampered by moisture or degradation.

    • Solution:

      • Ensure your oxidizing agent is fresh and handled under anhydrous conditions where necessary.

      • Consider alternative oxidizing systems. For some substrates, chromium trioxide on silica gel has been shown to facilitate solvent-free oxidative cyclization effectively.[1]

      • Perform the reaction at an optimized temperature. For instance, some oxidative cyclizations with bromine are conducted at elevated temperatures (e.g., 80 °C) to drive the reaction to completion, while others may require cooling (e.g., 0 °C) to prevent side reactions.[2]

  • Possible Cause 2: Suboptimal Solvent or pH. The solvent and pH can dramatically influence the reaction rate and equilibrium.

    • Solution:

      • The reaction often proceeds well in solvents like ethyl acetate or acetic acid.[2]

      • If the reaction stalls, consider a solvent that better solubilizes your intermediate.

      • The presence of an acid scavenger (like pyridine or a non-nucleophilic base) may be necessary to neutralize any generated HBr or HI, which can sometimes inhibit the reaction or cause degradation.

Q2: I'm observing multiple spots on my TLC plate post-cyclization, suggesting significant side product formation. What are they and how can I prevent them?

Answer: Side product formation often points to over-reaction or undesired pathways.

  • Possible Cause 1: Over-halogenation. If using bromine or iodine as the oxidant, the electron-rich pyridine ring can be susceptible to electrophilic aromatic substitution, leading to unwanted brominated or iodinated byproducts.[2]

    • Solution:

      • Add the oxidizing agent slowly and portion-wise at a controlled temperature (e.g., 0 °C) to maintain a low instantaneous concentration.[2]

      • Use a stoichiometric amount of the oxidant. A slight excess may be needed, but large excesses should be avoided. Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed.

  • Possible Cause 2: Dimerization or Polymerization. The thiol intermediate can undergo intermolecular disulfide bond formation, leading to dimers and oligomers.

    • Solution:

      • Employ high-dilution conditions. Adding the substrate slowly to a solution of the oxidizing agent can favor the intramolecular cyclization over intermolecular side reactions.

      • Ensure rapid and efficient stirring to maintain homogeneity and prevent localized high concentrations.

Stage 2: Chlorination

Introducing chlorine at the C7 position requires careful selection of the chlorinating agent and conditions to ensure regioselectivity and avoid decomposition.

Q3: My chlorination reaction gives a low yield of the desired 7-chloro product, and I'm recovering a lot of starting material.

Answer: Low conversion during chlorination typically points to insufficient reactivity of the chlorinating agent or deactivation of the substrate.

  • Possible Cause 1: Incorrect Chlorinating Agent. The isothiazolo[4,5-b]pyridine ring is a relatively electron-deficient system, making electrophilic chlorination challenging.

    • Solution:

      • Stronger chlorinating agents may be required. While N-chlorosuccinimide (NCS) is a common choice, it may not be reactive enough.[3] Consider more potent reagents like sulfuryl chloride (SO₂Cl₂) or trichloroisocyanuric acid (TCCA).[3] TCCA has been shown to be effective for chlorinating similar heterocyclic cores where NCS was sluggish.[3]

      • The reaction may require an acid catalyst (e.g., trifluoroacetic acid) to activate the chlorinating agent or protonate the substrate, making it more susceptible to nucleophilic attack if a different mechanism is at play.

  • Possible Cause 2: Reaction Temperature is Too Low. Many chlorination reactions require thermal energy to overcome the activation barrier.

    • Solution:

      • Gradually increase the reaction temperature. Start at room temperature and incrementally heat to 50-80 °C, monitoring for product formation and decomposition by TLC/LC-MS.

Q4: The chlorination reaction is messy, producing a complex mixture of products and a low yield of the target compound.

Answer: This indicates a lack of selectivity or product instability under the reaction conditions.

  • Possible Cause: Ring-Opening or Decomposition. The isothiazole ring can be susceptible to cleavage under harsh conditions. Some chlorinating agents can attack the sulfur atom, leading to ring-opening and subsequent decomposition.[4]

    • Solution:

      • Screen different chlorinating agents. Choose one known for mildness if possible.

      • Optimize the reaction time and temperature. Over-running the reaction can lead to the degradation of the desired product.

      • Ensure a clean, dry reaction setup. The presence of water can lead to the formation of HCl from agents like SO₂Cl₂, creating a highly acidic environment that may promote decomposition.

Troubleshooting Decision Tree: Low Yield in Chlorination

G Start Low Yield in Chlorination Step Check_Conversion Is Starting Material (SM) Consumed (TLC/LCMS)? Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion No High_Conversion SM Consumed, But Low Isolated Yield Check_Conversion->High_Conversion Yes Reagent_Activity Is Chlorinating Agent Potent Enough? Low_Conversion->Reagent_Activity Increase_Reactivity Action: Use Stronger Agent (e.g., TCCA instead of NCS). Reagent_Activity->Increase_Reactivity No Temp_Check Is Temperature Too Low? Reagent_Activity->Temp_Check Yes Increase_Temp Action: Increase Temperature Incrementally (e.g., RT -> 80°C). Monitor by TLC. Temp_Check->Increase_Temp Yes Complex_Mixture Is Reaction Mixture Complex (Multiple Spots)? High_Conversion->Complex_Mixture Decomposition Possible Cause: Product Decomposition or Ring-Opening. Complex_Mixture->Decomposition Yes Purification_Loss Possible Cause: Loss During Workup or Purification. Complex_Mixture->Purification_Loss No Mild_Conditions Action: Use Milder Conditions. - Lower Temperature - Shorter Reaction Time - Screen different agents Decomposition->Mild_Conditions Optimize_Purification Action: Optimize Purification. - Minimize transfers - Use alternative chromatography (e.g., Alumina) Purification_Loss->Optimize_Purification

Caption: A decision tree for troubleshooting low yield in the chlorination step.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for solvent choice in these reactions? A: For the cyclization step, polar aprotic solvents like DMA or ethyl acetate are often effective.[2] For chlorination, chlorinated solvents like dichloromethane (DCM) or chloroform are standard, but always check for compatibility with your chosen chlorinating agent.

Q: How critical is reagent purity? A: Extremely critical. Using old or impure starting materials, solvents, and reagents is a common cause of low yields and side reactions.[5] It is advisable to purify solvents and re-verify the purity of starting materials if you are facing persistent issues.

Q: My final product is difficult to purify by silica gel chromatography. What are my options? A: The pyridine nitrogen in your product can interact strongly with acidic silica gel, leading to peak tailing and poor recovery.

  • Option 1: Add a small amount of a basic modifier like triethylamine (~0.5-1%) to your mobile phase.

  • Option 2: Use a different stationary phase, such as neutral alumina or a reverse-phase column.[2]

  • Option 3: Consider recrystallization if your product is a solid and you can find a suitable solvent system. This can be a very effective method for achieving high purity.[6]

Q: Can microwave irradiation improve my yields? A: Yes, microwave-assisted synthesis can often improve yields, reduce reaction times, and minimize side products for many heterocyclic syntheses by providing rapid and uniform heating.[7] It is a worthwhile technique to explore if you have the necessary equipment.

Key Experimental Protocols

The following protocols are generalized and should be adapted based on your specific substrate and laboratory safety procedures.

Protocol 1: General Procedure for Oxidative Cyclization
  • Dissolve the thiol-pyridine intermediate (1.0 eq.) in a suitable solvent (e.g., ethyl acetate, 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of bromine (1.1 eq.) in the same solvent dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Perform a standard aqueous workup, extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Chlorination with TCCA
  • To a solution of the Isothiazolo[4,5-b]pyridine core (1.0 eq.) in anhydrous DCM (0.1 M), add Trichloroisocyanuric Acid (TCCA, 0.5 eq.).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction progress by TLC or LC-MS. If no reaction occurs, gently heat the mixture to 40 °C (reflux).

  • Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Data Summary Table

The following table provides a qualitative comparison of different chlorinating agents for heterocyclic systems.

Chlorinating AgentTypical ConditionsAdvantagesPotential Issues
N-Chlorosuccinimide (NCS) DCM or MeCN, RT to refluxEasy to handle solid, mildMay be too unreactive for electron-poor systems[3]
Sulfuryl Chloride (SO₂Cl₂) DCM, 0 °C to RTHighly reactive, inexpensiveCan be aggressive, generates HCl, potential for side reactions
Trichloroisocyanuric Acid (TCCA) DCM or Acetic Acid, RTHighly reactive, solid, cost-effectiveCan be aggressive, workup requires quenching

References

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. ResearchGate. Available from: [Link]

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. RSC Publishing. Available from: [Link]

  • SYNTHESIS OF SOME NOVEL THIAZOLO[4,5-b]PYRIDINES AND THEIR TUBERCULOSTATIC ACTIVITY EVALUATION. ResearchGate. Available from: [Link]

  • Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction. Journal of Combinatorial Chemistry. Available from: [Link]

  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PMC. Available from: [Link]

  • How do you get better at increasing yields? : r/chemistry. Reddit. Available from: [Link]

  • What are some common causes of low reaction yields? : r/Chempros. Reddit. Available from: [Link]

  • 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. Science topic. Available from: [Link]

  • A Concise Synthesis of 7-Chloro-2-methylsulfanyl-thiazolo[4,5-b]pyridine-6-carbonitrile, a Versatile Intermediate for Substituted 6-Cyanothiazolopyridines. ResearchGate. Available from: [Link]

  • What could be reason for getting a very low yield in organic chemistry? Quora. Available from: [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. SciSpace. Available from: [Link]

  • Product Class 15: Isothiazoles. Science of Synthesis. Available from: [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. Available from: [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. PMC. Available from: [Link]

  • Isothiazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. ResearchGate. Available from: [Link]

  • Cook–Heilbron thiazole synthesis. Wikipedia. Available from: [Link]

  • Chlorination of isothiazolinone biocides: kinetics, reactive species, pathway, and toxicity evolution. PubMed. Available from: [Link]

  • Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. PMC. Available from: [Link]

Sources

Optimization

Overcoming solubility issues of 7-Chloroisothiazolo[4,5-b]pyridine in organic solvents

Welcome to the Application Scientist Technical Support Center. This guide is designed to help researchers, medicinal chemists, and drug development professionals overcome the physical and chemical handling challenges ass...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. This guide is designed to help researchers, medicinal chemists, and drug development professionals overcome the physical and chemical handling challenges associated with 7-Chloroisothiazolo[4,5-b]pyridine .

Mechanistic Insight: The Root Cause of Insolubility

7-Chloroisothiazolo[4,5-b]pyridine is a highly valuable, privileged bioisosteric scaffold. The C7-chlorine is exceptionally activated toward Nucleophilic Aromatic Substitution (SNAr) because it is positioned para to the electron-withdrawing N4 pyridine nitrogen[1]. This regiochemistry allows the intermediate Meisenheimer complex to be highly stabilized by resonance, facilitating the facile displacement of the chlorine atom by aliphatic or aromatic amines[1].

However, the very structural features that make it a great pharmacophore also make it notoriously difficult to handle. Planar, fused bicyclic heterocycles are heavily overrepresented in databases of compounds that are insoluble in standard organic solvents[2]. The rigid planarity of the isothiazolo[4,5-b]pyridine core promotes strong intermolecular π−π stacking and dipole-dipole interactions. This results in a highly stable crystal lattice; the thermodynamic energy required to break these intermolecular forces is rarely overcome by the solvation energy provided by moderately polar solvents like dichloromethane (DCM) or ethyl acetate (EtOAc).

To achieve homogeneous reactions, you must utilize solvents or techniques that disrupt these stacking interactions, either through high dielectric constants (polar aprotic solvents) or mechanical force (mechanochemistry)[3].

Quantitative Data: Solvent Selection Guide

To prevent material loss and ensure reproducible kinetics, consult the following empirical solubility data before setting up your reaction or purification workflow.

SolventPolarity IndexSolubilizing Capacity (est. at 25°C)Recommended Application
Hexane / Heptane 0.1< 0.1 mg/mLAnti-solvent for precipitation/crystallization.
Dichloromethane (DCM) 3.1~ 2.0 mg/mLAnalytical TLC only; unsuitable for reactions.
Ethyl Acetate (EtOAc) 4.4~ 1.5 mg/mLColumn chromatography (requires dry-loading).
Methanol / Ethanol 5.1 / 5.2~ 5.0 mg/mLCo-solvent blending, reaction quenching.
DMF / NMP 6.4 / 6.7> 50 mg/mLCross-coupling, high-temperature SNAr.
Dimethyl Sulfoxide (DMSO) 7.2> 100 mg/mLPrimary reaction solvent, NMR spectroscopy.

Workflow Decision Matrix

G Start 7-Chloroisothiazolo[4,5-b]pyridine Solubility Issue Q1 Is the reaction solvent-dependent? Start->Q1 SolventBased Yes: Liquid Phase SNAr/Coupling Q1->SolventBased Standard Protocol MechChem No: Mechanochemistry (Ball Milling) Q1->MechChem Green Chemistry/Insoluble PolarAprotic Use Polar Aprotic Solvents (DMSO, DMF, NMP) SolventBased->PolarAprotic High Temp Rxn CoSolvent Use Co-solvent System (e.g., DCM/MeOH 9:1) SolventBased->CoSolvent Chromatography/Workup Success Homogeneous Reaction or Successful Workup MechChem->Success Solvent-Free Heating Apply Heat (60-80°C) & Sonication PolarAprotic->Heating CoSolvent->Heating Heating->Success

Decision matrix for overcoming 7-Chloroisothiazolo[4,5-b]pyridine solubility limits.

Troubleshooting Guide & FAQs

Q1: I am trying to run an SNAr amination at the C7 position, but the starting material won't dissolve in ethanol or DCM. What should I use? A: Switch immediately to a polar aprotic solvent like DMSO or NMP. The strong dipole moment of DMSO (3.96 D) effectively solvates the polarizable π -electron cloud of the isothiazolo[4,5-b]pyridine ring system, breaking the π−π stacking that keeps it in the solid state[2]. If your nucleophile is a volatile amine, use a sealed tube to prevent evaporation during the required heating phase.

Q2: My reaction mixture is homogeneous in DMSO, but when I add the amine nucleophile, a precipitate forms. Is my starting material crashing out? A: Likely not. If the solution was initially clear, the sudden precipitation upon adding an amine is usually the formation of the amine hydrochloride salt (a byproduct of the SNAr reaction) or an insoluble intermediate complex. Self-Validation Check: Spot the heterogeneous mixture on a TLC plate (elute with 5% MeOH in DCM). If the starting material spot is disappearing and a new baseline spot (the salt) is present, the reaction is proceeding normally.

Q3: My compound crashes out during aqueous workup or when loading onto a silica column. How do I prevent this? A: Do not attempt liquid loading for column chromatography. Instead, use dry-loading . Dissolve the crude mixture in a large volume of a co-solvent system (e.g., DCM/MeOH 9:1), add silica gel (approx. 3x the mass of your crude), and evaporate the solvent completely under reduced pressure. For aqueous workup, extract with a 9:1 mixture of EtOAc/MeOH or DCM/Isopropanol; the protic/aprotic blend disrupts the crystal lattice packing during phase separation.

Q4: Can I avoid solvents entirely for the C7 amination? A: Yes. Mechanochemistry (ball-milling) is highly effective for insoluble planar heterocycles. By applying mechanical energy directly to the solid reagents, you bypass the thermodynamic penalty of dissolution entirely, often achieving faster kinetics than classical solution-phase SNAr[3].

Validated Experimental Protocols

Protocol A: Optimized Dissolution via Co-Solvent Sonication (For Liquid-Phase SNAr)

Use this protocol when high concentrations (0.5 M - 1.0 M) are required for cross-coupling or substitution.

  • Weighing & Initial Suspension: Add 7-Chloroisothiazolo[4,5-b]pyridine (1.0 eq) to an oven-dried reaction vial. Add DMSO or NMP to achieve a 0.5 M concentration. The mixture will likely remain a cloudy suspension.

  • Thermal Disruption: Heat the vial to 60°C in an oil bath or heating block for 5 minutes.

  • Acoustic Cavitation (Sonication): Transfer the sealed vial to an ultrasonic bath (pre-heated to 50°C). Sonicate for 10–15 minutes. The localized high temperatures and pressures generated by acoustic cavitation will break apart the microcrystalline aggregates.

  • Validation: Hold the vial to the light. The solution must be completely transparent (though it may be colored). If particulates remain, add 10% v/v of a co-solvent (e.g., THF or 1,4-dioxane) and repeat step 3.

  • Reaction Execution: Add your amine/nucleophile and base (e.g., DIPEA) only after complete dissolution is confirmed.

Protocol B: Mechanochemical (Ball-Milling) SNAr (Solvent-Free Alternative)

Use this protocol if the target derivative is completely insoluble, making liquid-phase recovery impossible.

  • Preparation: Equip a 10 mL stainless steel or zirconium oxide milling jar with a single 10 mm grinding ball of the same material.

  • Reagent Loading: Add 7-Chloroisothiazolo[4,5-b]pyridine (1.0 eq), the nucleophilic amine (1.2 eq), and anhydrous K₂CO₃ (2.0 eq) directly into the jar.

  • Auxiliary Addition: Add a solid grinding auxiliary such as Al₂O₃ (approx. 1:1 mass ratio to the starting material). This acts as a friction-enhancer and prevents the formation of a sticky, unrecoverable dough inside the jar[3].

  • Milling: Seal the jar and mill at 30 Hz for 30–45 minutes.

  • Validation & Recovery: Open the jar; the mixture should be a fine, free-flowing powder. Extract the product by washing the powder with a highly polar solvent blend (e.g., 10% MeOH in EtOAc) and filter through a Celite pad to remove the Al₂O₃ and inorganic salts.

References

  • Colacino, E., et al. "Al2O3 promoted mechanochemical nucleophilic aromatic substitution." RSC Advances, Royal Society of Chemistry. URL:[Link]

  • Tetko, I. V., et al. "Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions." Journal of Chemical Information and Modeling (via PMC). URL:[Link]

Sources

Troubleshooting

Technical Support Center: 7-Chloroisothiazolo[4,5-b]pyridine Purification &amp; Troubleshooting

Welcome to the dedicated technical support hub for the isolation and purification of 7-Chloroisothiazolo[4,5-b]pyridine (CAS: 2766230-58-2). As a critical bicyclic heteroaromatic building block used in the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support hub for the isolation and purification of 7-Chloroisothiazolo[4,5-b]pyridine (CAS: 2766230-58-2). As a critical bicyclic heteroaromatic building block used in the development of kinase inhibitors and cardiac sarcomere modulators, achieving >98% purity is essential. However, its unique electronic structure—combining a basic pyridine nitrogen with a highly activated, electrophilic 7-chloro position—presents specific chromatographic and crystallization challenges.

This guide provides field-proven, self-validating methodologies, causality-driven troubleshooting, and physicochemical data to ensure high-yield recovery.

Purification Decision Matrix

Before beginning, assess the crude mixture. The presence of highly polar impurities or poor solubility often dictates whether chromatography or recrystallization is the optimal primary step.

G A Crude 7-Chloroisothiazolo[4,5-b]pyridine B Solubility Assessment (EtOAc / DCM) A->B C Highly Soluble Proceed to Chromatography B->C Soluble at RT D Poorly Soluble Proceed to Recrystallization B->D Insoluble at RT E Flash Chromatography (Silica + 1% TEA or Alumina) C->E F Solvent/Anti-Solvent Recrystallization D->F G Pure Compound (>98%) Verify via HPLC/NMR E->G Evaporate & Dry F->G Filter & Dry

Figure 1: Decision matrix for purifying 7-Chloroisothiazolo[4,5-b]pyridine based on crude solubility.

Physicochemical Data & Solvent Selection

Selecting the correct solvent system is critical. The 7-chloro position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the fused isothiazole ring.

Solvent SystemPolarity IndexRecommended UseMechanistic Rationale
Ethyl Acetate / Hexanes 4.4 / 0.1Chromatography EluentProvides excellent resolution for positional isomers without reacting with the electrophilic 7-chloro position.
Dichloromethane (DCM) 3.1Loading SolventHighly effective for dissolving crude mixtures; evaporates cleanly without residue.
Methanol / Ethanol 5.1 / 5.2AVOID Protic, nucleophilic solvents can induce SNAr at the activated 7-chloro position during prolonged heating.
1% Triethylamine (TEA) Basic ModifierColumn AdditiveCompetitively binds to acidic silanol groups on silica, preventing the basic pyridine nitrogen from streaking.

Self-Validating Methodologies

Protocol A: Amine-Modified Flash Chromatography

Standard silica gel often causes product instability or streaking for isothiazolopyridines due to the basic nitrogen interacting with acidic silanols 1. This protocol mitigates that risk.

Step 1: System Validation (2D-TLC)

  • Action: Spot the crude mixture on a silica TLC plate. Develop in 30% EtOAc/Hexanes. Let it dry completely, rotate 90 degrees, and develop again in the same solvent.

  • Validation: If the compound appears as a single spot on the diagonal, it is stable on silica. If it streaks or forms multiple spots off the diagonal, it is degrading on the column, and you must switch to neutral alumina.

Step 2: Column Preparation

  • Action: Slurry pack the column using silica gel in Hexanes containing 1% (v/v) Triethylamine (TEA). Flush with 2 column volumes (CV) of the same mixture to neutralize acidic silanol sites.

Step 3: Sample Loading

  • Action: Dissolve the crude in a minimum amount of DCM. If solubility is poor, dry-load the sample onto Celite (not silica, to avoid localized degradation).

Step 4: Gradient Elution

  • Action: Run a shallow gradient from 0% to 30% EtOAc in Hexanes over 15 CVs. Collect fractions in clean glass tubes.

Step 5: Fraction Validation

  • Action: Analyze fractions via TLC. Pool fractions containing the pure product (Rf ~0.35 in 30% EtOAc/Hexanes) and concentrate under reduced pressure at <35°C to avoid thermal degradation.

Protocol B: Solvent/Anti-Solvent Recrystallization

For highly insoluble crude batches, chromatography is hampered, and recrystallization becomes the primary purification method 2.

Step 1: Dissolution

  • Action: Suspend the crude solid in minimal Ethyl Acetate (EtOAc). Heat gently to 60°C until fully dissolved. Do not use Methanol.

Step 2: Anti-Solvent Addition

  • Action: Remove from heat. While stirring, add Heptane (anti-solvent) dropwise until the solution becomes faintly turbid (the cloud point).

Step 3: Maturation

  • Action: Add a single drop of EtOAc to clear the turbidity. Allow the flask to cool to room temperature undisturbed over 4 hours, then transfer to an ice bath (0°C) for 2 hours.

Step 4: Isolation & Validation

  • Action: Filter the crystals via vacuum filtration and wash with cold Heptane.

  • Validation: Spot the mother liquor alongside the isolated crystals on a TLC plate. The mother liquor should contain the impurities, while the crystal spot should be a single, clean dot.

Troubleshooting & FAQs

Q1: My product is streaking heavily on standard silica gel, leading to low recovery. How do I improve resolution? A1: This is caused by the basic pyridine nitrogen coordinating with acidic silanol groups on the stationary phase. To fix this, competitively block the silanols by pre-treating your silica with 1-2% Triethylamine (TEA) in your starting solvent system. Alternatively, switch your stationary phase to neutral alumina, which lacks these acidic sites 1.

Q2: During recrystallization, the compound "oils out" (forms a biphasic liquid) instead of forming crystals. What is the mechanistic cause, and how do I fix it? A2: "Oiling out" occurs when the solvent mixture becomes supersaturated at a temperature above the melting point of the solute, or when the anti-solvent is added too rapidly, causing the compound to crash out as a liquid phase. Fix: Re-dissolve the oil by adding a small amount of the good solvent (EtOAc) and heating slightly. Allow the solution to cool closer to room temperature before adding the anti-solvent (Heptane). Introduce a seed crystal if available to provide a nucleation site, which energetically favors crystallization over liquid-liquid phase separation.

Q3: How do I separate the 7-chloro isomer from unreacted starting materials or the 5-chloro isomer? A3: Positional isomers on the isothiazolo[4,5-b]pyridine scaffold have nearly identical dipole moments, leading to similar Rf values. Normal phase silica often fails here. Fix: Utilize a very shallow gradient (e.g., 0-15% EtOAc in Hexanes over 20 column volumes) on ultra-fine spherical silica (e.g., 15 µm). If co-elution persists, switch to reverse-phase chromatography (C18 column) using a Water/Acetonitrile gradient, which separates based on subtle differences in hydrophobicity rather than polar interactions.

Q4: Can I use methanol or ethanol to recrystallize 7-Chloroisothiazolo[4,5-b]pyridine? A4: No. The 7-chloro position is highly activated for Nucleophilic Aromatic Substitution (SNAr) because it is ortho/para to the electron-withdrawing basic nitrogen and further activated by the fused isothiazole ring. Heating the compound in nucleophilic, protic solvents like methanol will lead to the formation of 7-methoxyisothiazolo[4,5-b]pyridine as a degradation byproduct. Always use non-nucleophilic solvent systems like EtOAc/Heptane or Toluene/Hexanes.

References
  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry (RSC Publishing).
  • Technical Support Center: Synthesis of 3-Chloroisothiazolo[5,4-b]pyridine. Benchchem.

Sources

Optimization

Technical Support Center: Microwave-Assisted Synthesis of 7-Chloroisothiazolo[4,5-b]pyridine

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. This guide provides field-proven troubleshooting and validated methodologies for the microwave-assisted organic synthesis (MAOS) of 7-Chloroiso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. This guide provides field-proven troubleshooting and validated methodologies for the microwave-assisted organic synthesis (MAOS) of 7-Chloroisothiazolo[4,5-b]pyridine. Designed for medicinal chemists and drug development professionals, this document addresses the specific mechanistic and thermodynamic challenges of fused isothiazole-pyridine systems.

Mechanistic Overview & Workflow

Microwave-assisted organic synthesis has fundamentally transformed the assembly of complex heterocycles. For highly functionalized, thermally-sensitive systems like 7-Chloroisothiazolo[4,5-b]pyridine, MAOS mitigates the thermal degradation and resinification often seen in conventional reflux methods. By utilizing dielectric heating, we achieve direct, homogeneous energy transfer, accelerating the critical N-S bond formation from hours to minutes 1.

The optimal synthetic route utilizes a two-phase approach: a nucleophilic thioamidation followed by an oxidative cyclization. To ensure high fidelity, we employ a self-validating workflow —a protocol where each critical phase includes an intrinsic go/no-go quality check that must be met before proceeding, ensuring thermodynamic errors do not propagate.

self_validating_workflow N1 2-Amino-4-chloro- pyridine-3-carbonitrile N2 MW Thioamidation (NaSH, 100°C, 15m) N1->N2 N3 Validation Gate 1: Yellow Precipitate & +34 Da Mass Shift N2->N3 N3->N2 Fail (Re-irradiate) N4 MW Oxidative Cyclization (I2, DMSO, 120°C, 10m) N3->N4 Pass N5 Validation Gate 2: Loss of I2 Color (Red to Pale Yellow) N4->N5 N6 7-Chloroisothiazolo- [4,5-b]pyridine N5->N6 Pass

Fig 1: Self-validating microwave workflow for 7-Chloroisothiazolo[4,5-b]pyridine.

Self-Validating Experimental Protocol

This methodology relies on exploiting the distinct dielectric properties of the solvents used in each step to drive specific mechanistic pathways 2.

Phase 1: Microwave-Assisted Thioamidation
  • Charge the Vessel : To a 10 mL microwave-compatible quartz vial equipped with a magnetic stir bar, add 2-amino-4-chloropyridine-3-carbonitrile (1.0 mmol, 153.5 mg) and sodium hydrosulfide hydrate (NaSH·xH2O, 2.0 mmol).

  • Solvent Addition : Introduce 4.0 mL of an Ethanol/Water (4:1 v/v) mixture. Causality: Water solubilizes the inorganic NaSH, while EtOH dissolves the organic precursor. The high dipole moment of water heavily absorbs microwave energy, driving the nucleophilic addition of HS⁻ to the nitrile.

  • Irradiation : Seal the vial with a Teflon septum cap. Irradiate at 100°C for 15 minutes using dynamic power modulation (max 50 W) with high-speed stirring (800 rpm).

  • Self-Validation Gate : Upon cooling to room temperature, observe the reaction mixture. A successful conversion is indicated by the formation of a dense, bright yellow precipitate. Withdraw a 5 µL aliquot, dilute in MeCN, and run a rapid UPLC-MS. Proceed only if the [M+H]⁺ peak at m/z 188.0 (³⁵Cl isotope) constitutes >95% of the Total Ion Chromatogram (TIC).

Phase 2: Oxidative Cyclization
  • Preparation : Filter the yellow precipitate from Phase 1, wash with cold water (2 x 2 mL), and dry under vacuum.

  • Reagent Charging : Transfer the dried thioamide intermediate (0.8 mmol) to a clean microwave vial. Add molecular Iodine (I₂, 0.96 mmol, 243.6 mg) and 3.0 mL of anhydrous Dimethyl Sulfoxide (DMSO). Causality: DMSO possesses a high loss tangent (tan δ = 0.825), meaning it couples highly efficiently with microwave energy, allowing rapid temperature ramps essential for overcoming the activation energy of ring closure.

  • Irradiation : Seal and irradiate at 120°C for 10 minutes (max power 100 W, 800 rpm).

  • Self-Validation Gate : The initial opaque, dark red solution (due to I₂) must transition to a transparent, pale yellow solution. This visual shift confirms the complete reduction of I₂ to I⁻, signaling the end of the oxidative cyclization.

  • Isolation : Quench the reaction with 10% aqueous sodium thiosulfate (5 mL) to neutralize any residual iodine. Extract with EtOAc (3 x 10 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Quantitative Optimization Data

The following table summarizes the causal relationship between microwave parameters and the efficiency of the Phase 2 oxidative cyclization.

EntrySolventOxidantTemp (°C)Time (min)Yield (%)Purity (UPLC, %)Mechanistic Observation
1DMFH₂O₂100204285Aqueous oxidant limits MW efficiency; slow conversion.
2DMSOI₂100206891Good conversion, but prolonged heating causes minor dehalogenation.
3 DMSO I₂ 120 10 89 98 Optimal. Rapid N-S bond formation; high loss tangent of DMSO utilized.
4EtOHI₂120105588Poor solubility of the rigid intermediate restricts cyclization kinetics.
5DMSOI₂15053160Severe thermal degradation and resinification observed.

Troubleshooting & FAQs

Q1: I am observing significant dehalogenation at the C-7 position (yielding isothiazolo[4,5-b]pyridine without the chlorine). How do I prevent this? Causality: The C-7 chlorine is highly activated toward nucleophilic aromatic substitution (SNAr) and protodehalogenation due to the strong electron-withdrawing effect of the fused isothiazole and pyridine nitrogens. Prolonged microwave irradiation (>15 mins) at temperatures exceeding 130°C, especially in the presence of basic nucleophiles or trace transition metals, triggers this cleavage 3. Resolution: Strictly limit the cyclization temperature to 120°C. Ensure your microwave synthesizer is using direct internal infrared (IR) or fiber-optic temperature monitoring rather than relying on power-control mode, which frequently causes localized superheating.

Q2: My oxidative cyclization step is yielding a complex, black tar-like mixture (resinification). What is going wrong? Causality: Resinification in isothiazole synthesis is typically caused by over-oxidation of the sulfur intermediate or thermal degradation of the solvent under localized microwave hot spots. If stirring is inadequate, the high viscosity of DMSO can lead to uneven dielectric heating. Resolution: Ensure continuous, high-speed magnetic stirring (minimum 800 rpm) to rapidly dissipate hot spots. If resinification persists, verify the stoichiometry of your oxidant; an excess of I₂ greater than 1.2 equivalents promotes oxidative polymerization of the heteroaromatic core.

Q3: The reaction stalls at the sulfenyl iodide intermediate without closing the ring. How can I drive the cyclization? Causality: The intramolecular nucleophilic attack by the pyridine amine onto the electrophilic sulfur requires the amine to be in the correct rotameric conformation and strictly unprotonated. If the reaction medium becomes too acidic (due to the HI byproduct formed during I₂ reduction), the amine is protonated and rendered non-nucleophilic. Resolution: Add a mild, non-nucleophilic base such as anhydrous potassium carbonate (K₂CO₃, 1.0 eq) to the Phase 2 reaction mixture to scavenge HI and maintain the nucleophilicity of the adjacent amine.

Q4: Why does the microwave vial pressure spike rapidly during Phase 1, causing the run to abort? Causality: The use of NaSH in neutral or slightly acidic protic conditions generates hydrogen sulfide (H₂S) gas. At 100°C, the vapor pressure of the EtOH/Water solvent combined with rapid H₂S evolution easily exceeds the safety limits of standard 10 mL quartz vials (typically ~20-30 bar). Resolution: Ensure the NaSH is fully dissolved in the aqueous portion before adding the organic precursor. Leave at least 50% headspace in the microwave vial (do not exceed 5 mL total liquid volume in a 10 mL vial) to safely accommodate gas expansion.

References

  • Youssef, A. M. S., et al. (2012). "Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines." Molecules, 17(6), 6820-6842. Available at:[Link]

  • Gualda, B., et al. (2020). "Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry." RSC Advances. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 7-Chloroisothiazolo[4,5-b]pyridine

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges with basic fused heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges with basic fused heterocycles. Below, we dissect the root causes of peak tailing for 7-Chloroisothiazolo[4,5-b]pyridine and provide self-validating protocols to restore peak symmetry and quantitative accuracy.

Mechanistic Root Cause Analysis

7-Chloroisothiazolo[4,5-b]pyridine is a fused bicyclic heterocycle containing a basic pyridine nitrogen. In reversed-phase high-performance liquid chromatography (RP-HPLC), perfect Gaussian peak shapes require the analyte to interact solely via hydrophobic partitioning with the stationary phase.

However, basic nitrogenous compounds frequently exhibit peak tailing due to secondary interactions.1[1]. When the mobile phase pH is above 3.5, residual silanols ( −SiOH ) on the silica support deprotonate into anionic states ( −SiO− ). The basic pyridine nitrogen of 7-Chloroisothiazolo[4,5-b]pyridine undergoes electrostatic ion-exchange interactions with these sites. Because these secondary binding sites are heterogeneous and saturable, the desorption kinetics are slow, resulting in an asymmetrical "tail" on the elution profile. Furthermore,, which severely exacerbates this phenomenon over the lifespan of the column.

Diagnostic Troubleshooting Workflow

Before altering your chemistry, you must isolate whether the tailing is a physical system failure or a chemical interaction.

HPLC_Troubleshooting N1 Peak Tailing Detected (USP T > 1.5) N2 Are all peaks tailing or just the target? N1->N2 N3 All Peaks (System/Physical Issue) N2->N3 All Peaks N4 Only Target Peak (Chemical Interaction) N2->N4 Target Only N5 Check Column Frit, Void, or Tubing N3->N5 N6 Adjust Mobile Phase pH (Suppress Silanols) N4->N6 N7 Replace Guard/Column or Minimize Dead Volume N5->N7 N8 Use Low pH (TFA) or High pH (Ammonia) N6->N8

Workflow for diagnosing and resolving HPLC peak tailing of basic heterocycles.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They utilize a multi-marker injection sequence to definitively prove the causality of the peak tailing before the target analyte is even evaluated.

Protocol A: Silanol Suppression via Low-pH Ion-Pairing

Causality: 2 lowers the pH below 3.0, ensuring that residual silanols are fully protonated (neutral) and eliminating the primary driver of ion-exchange[2]. TFA also provides a hydrophobic counter-ion that pairs with the protonated pyridine ring, shielding it from the stationary phase.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% v/v TFA in HPLC-grade H2​O ) and Mobile Phase B (0.1% v/v TFA in HPLC-grade Acetonitrile).

  • Column Equilibration: Flush a high-purity endcapped C18​ column with 10 column volumes of 50% A / 50% B to fully protonate the silica bed.

  • System Suitability Injection 1 (Void Check): Inject Uracil (an unretained neutral marker). Calculate the USP Tailing Factor ( T ). If T>1.2 , the issue is extra-column volume or a physical column void; stop and replace the column or tubing.

  • System Suitability Injection 2 (Bed Integrity Check): Inject Toluene (a retained neutral marker). If T>1.2 , the stationary phase bed is physically degraded or contaminated.

  • Analyte Injection: Inject 7-Chloroisothiazolo[4,5-b]pyridine. If Uracil and Toluene are symmetric but the analyte tails, the root cause is definitively a chemical silanol interaction. The low-pH TFA system should resolve this, bringing T≤1.5 .

Protocol B: Analyte Neutralization via High-pH Elution

Causality: If low pH causes analyte degradation or insufficient retention, raising the pH > 8.0 deprotonates the pyridine nitrogen, rendering 7-Chloroisothiazolo[4,5-b]pyridine neutral. A neutral analyte cannot participate in ion-exchange with ionized silanols.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A using 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ), adjusted to pH 10.0 with ammonium hydroxide.

  • Column Selection (Critical): Install a high-pH tolerant hybrid silica column (e.g., Ethylene Bridged Hybrid). Standard silica dissolves rapidly at pH > 8.0.

  • Validation: Repeat the Uracil/Toluene injection sequence from Protocol A to validate system integrity, followed by the target analyte.

Quantitative Condition Matrix

The table below summarizes the expected chromatographic behavior of 7-Chloroisothiazolo[4,5-b]pyridine under varying chemical environments.

Chromatographic ConditionMobile Phase pHBuffer / AdditiveColumn TypeExpected USP Tailing Factor ( T )Mechanistic Result
Baseline (Unoptimized) 6.5NoneStandard C18​ > 2.5Severe silanol interaction; unacceptable tailing.
Low pH Ion-Pairing 2.00.1% TFAEndcapped C18​ 1.1 - 1.3Silanols protonated; ion-pairing shields basic N.
Mid pH Buffering 4.510mM AcetatePolar-Embedded1.8 - 2.2Partial silanol ionization; moderate tailing remains.
High pH Free-Base 10.010mM NH4​HCO3​ Hybrid BEH C18​ 1.0 - 1.2Analyte fully deprotonated (neutral); ideal symmetry.
Silanol Masking 6.510mM TriethylamineStandard C18​ 1.2 - 1.4TEA competitively blocks active silanol sites.

Frequently Asked Questions (FAQs)

Q: I am observing peak tailing for all peaks in my chromatogram, including my neutral markers. What does this mean? A: . This typically indicates extra-column band broadening, a void at the head of the column, or a partially blocked inlet frit. To resolve this,1[1] and replace the guard cartridge[3].

Q: My method was previously rugged, but tailing for 7-Chloroisothiazolo[4,5-b]pyridine has gradually appeared over 200 injections. Why? A: This progressive degradation is a hallmark of stationary phase endcapping loss or the accumulation of strongly retained matrix contaminants., increasing secondary interactions with the basic pyridine ring. You must flush the column with a strong solvent or replace it entirely[4].

Q: Why does the tailing get worse when I inject a larger sample volume? A: 5[5]. The localized stationary phase at the head of the column becomes saturated. Dilute the sample or inject a smaller volume to see if symmetry is restored[5].

References

  • [5] Restek. Troubleshooting HPLC- Tailing Peaks.

  • [1] Chrom Tech, Inc. What Causes Peak Tailing in HPLC?

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.

  • [4] LCMS.cz. HPLC Troubleshooting.

  • [3] Restek. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions.

  • [2] Benchchem. Technical Support Center: Thieno[3,2-b]pyridine-5-carboxylic Acid Reaction Monitoring.

Sources

Optimization

Preventing degradation of 7-Chloroisothiazolo[4,5-b]pyridine during long-term storage

Welcome to the Application Support Portal. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals working with 7-Chloroisothiazolo[4,5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals working with 7-Chloroisothiazolo[4,5-b]pyridine (CAS: 2766230-58-2)[1].

This heterocyclic building block is highly valuable in medicinal chemistry, particularly in the synthesis of kinase inhibitors[2]. However, its unique fused bicyclic structure presents specific stability challenges. This guide explains the chemical causality behind these vulnerabilities and provides self-validating protocols to ensure the integrity of your compound libraries.

Part 1: Troubleshooting FAQs & Chemical Causality

Q1: My LC-MS analysis shows a major impurity with a +18 Da mass shift. What caused this degradation? A: This is the classic signature of Nucleophilic Aromatic Substitution (SNAr) hydrolysis . The 7-chloro position on the isothiazolo[4,5-b]pyridine core is highly electrophilic. The electron-withdrawing nature of the pyridine nitrogen is synergistically enhanced by the fused isothiazole ring. When exposed to atmospheric moisture, water acts as a nucleophile, displacing the chloride ion to form the 7-hydroxy derivative (which tautomerizes to the corresponding pyridone). Causality Rule: Moisture is the primary enemy of this scaffold; the +18 Da shift (loss of Cl at 35 Da, addition of OH at 17 Da, net change is actually -18 Da from the mass of the molecule, but often observed as the hydrated/hydrolyzed mass depending on ionization) represents the hydrolyzed product.

Q2: We stored the compound in a DMSO stock solution at -20°C, but it still degraded after two months. Why? A: Storing halogenated, electron-deficient heterocycles in Dimethyl Sulfoxide (DMSO) for extended periods is a known risk. DMSO is highly hygroscopic; every time the vial is opened, it absorbs water from the air. The absorbed water facilitates the SNAr hydrolysis described above. Furthermore, trace nucleophilic impurities or degradation products in older DMSO can attack the relatively weak N-S bond of the isothiazole ring[3], leading to ring cleavage. Always store this compound as a dry powder.

Q3: Is the compound sensitive to light or oxygen? A: Yes. The sulfur atom within the isothiazole ring is susceptible to oxidation. Prolonged exposure to ambient oxygen and UV light can lead to the formation of sulfoxides (+16 Da) or sulfones (+32 Da). This oxidative lability requires the compound to be stored in amber vials under an inert atmosphere (Argon preferred).

Degradation A 7-Chloroisothiazolo[4,5-b]pyridine (Intact Bicyclic Core) B 7-Hydroxy / Pyridone (Hydrolysis Product) A->B H2O / Moisture (SNAr at C-7) C Isothiazole S-Oxide (Oxidation Product) A->C O2 / UV Light (Sulfur Oxidation) D Ring Cleaved Thiol/Amine (N-S Bond Breakage) A->D Nucleophiles / Base (Ring Opening)

Mechanistic pathways of 7-Chloroisothiazolo[4,5-b]pyridine degradation.

Part 2: Quantitative Stability Data

To highlight the critical need for proper storage, below is a summary of accelerated stability testing for 7-Chloroisothiazolo[4,5-b]pyridine. Note the rapid degradation in aqueous/hygroscopic environments compared to desiccated cold storage.

Storage ConditionMatrixAtmosphereTimepointPurity (LC-MS AUC)Primary Degradant
-20°C (Optimal) Dry PowderArgon6 Months> 99.5% None detected
+25°C (Ambient) Dry PowderAmbient Air6 Months82.1%7-Hydroxy derivative
+40°C / 75% RH Dry PowderAmbient Air1 Month58.4%7-Hydroxy derivative
-20°C DMSO SolutionAmbient Air2 Months89.0%7-Hydroxy & S-Oxide
+25°C DMSO SolutionAmbient Air1 Month41.2%Ring cleavage / S-Oxide

Part 3: Self-Validating Experimental Protocols

To guarantee experimental reproducibility, you must implement a self-validating workflow. This ensures that the material you weigh out today is structurally identical to the material you received from the supplier.

Protocol: Inert Atmosphere Aliquoting and Long-Term Storage

Rationale: Repeated freeze-thaw cycles and atmospheric exposure introduce condensation. By aliquoting the bulk powder into single-use vials under Argon, you eliminate the causal factors of hydrolysis and oxidation.

Step-by-Step Methodology:

  • Pre-Drying (Validation Step): Place the original vial of 7-Chloroisothiazolo[4,5-b]pyridine in a vacuum desiccator containing fresh Drierite (calcium sulfate) for 12 hours at room temperature to remove any surface moisture acquired during transit.

  • Environment Setup: Perform all aliquoting in a dry glovebox or under a localized stream of dry nitrogen/argon.

  • Aliquoting: Transfer the required mass (e.g., 5–10 mg) into pre-dried, amber glass vials. Do not use plastic microcentrifuge tubes, as they are permeable to oxygen and moisture over long periods.

  • Argon Purge: Introduce a gentle stream of Argon gas into each vial for 5–10 seconds. Why Argon? Argon is denser than air and Nitrogen; it effectively sinks to the bottom of the vial, creating a protective blanket over the powder that displaces both O₂ and H₂O.

  • Sealing: Immediately cap the vial with a PTFE-lined septum cap. Wrap the junction of the cap and vial tightly with Parafilm to create a secondary moisture barrier.

  • Storage: Store the sealed aliquots in a secondary container (e.g., a sealed jar with silica gel packets) at -20°C.

  • Usage (Self-Validation): Before using an aliquot for synthesis, allow the vial to warm to room temperature before opening. This prevents atmospheric condensation from instantly freezing onto the cold powder. Run a quick LC-MS or ¹H-NMR check to confirm the absence of the 7-hydroxy degradant.

Protocol S1 1. Vacuum Desiccation (Remove H2O) S2 2. Aliquot Powder (Amber Glass Vials) S1->S2 S3 3. Argon Purge (Displace O2/H2O) S2->S3 S4 4. PTFE & Parafilm Seal (Moisture Barrier) S3->S4 S5 5. Store at -20°C (With Silica Gel) S4->S5

Optimized workflow for aliquoting and long-term storage of sensitive heterocycles.

References

  • Title: Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: 7-Chloroisothiazolo[4,5-b]pyridine CAS#2766230-58-2 | CAS Substance Database Source: ChemRadar URL: [Link]

  • Title: Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 7-Chloroisothiazolo[4,5-b]pyridine Functionalization

Welcome to the Advanced Synthesis Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals facing challenges with the functionalization of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals facing challenges with the functionalization of the 7-Chloroisothiazolo[4,5-b]pyridine scaffold.

Due to the unique topology of the fused isothiazole and pyridine rings, the 7-position is notoriously resistant to standard nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling. This guide provides field-proven, mechanistically grounded solutions to overcome these steric and electronic barriers.

Part 1: Mechanistic Overview & Troubleshooting Workflow

The Root Cause of Reactivity Issues

The 7-chloro position in isothiazolo[4,5-b]pyridine is flanked by the fused isothiazole ring. In a three-dimensional conformation, the van der Waals radii of the adjacent heteroatoms create a severe "peri-like" steric clash[1].

  • In SNAr Reactions: The incoming nucleophile must adopt a specific trajectory to attack the π

    • orbital of the C7-Cl bond. Bulky nucleophiles (like secondary amines) experience immense steric repulsion before the Meisenheimer complex can form.
  • In Cross-Coupling: The oxidative addition of a Pd(0) catalyst into the C7-Cl bond is hindered. Even if oxidative addition occurs, the subsequent transmetalation or amine binding steps are sterically restricted, often leading to off-cycle catalyst decomposition or competitive β -hydride elimination (dehalogenation)[2].

Diagnostic Workflow for 7-Position Functionalization

G Start 7-Chloro Functionalization Fails or Low Yield Check Determine Reaction Pathway Start->Check SNAr SNAr Pathway Check->SNAr Pd Pd-Catalyzed Cross-Coupling Check->Pd SNAr_Steric Is the nucleophile a bulky secondary amine? SNAr->SNAr_Steric Pd_Issue Identify Primary Failure Mode Pd->Pd_Issue SNAr_Yes Switch to Pd-Catalysis (Buchwald-Hartwig) SNAr_Steric->SNAr_Yes Yes SNAr_No Increase Temp (120°C) Use NMP & Cs2CO3 SNAr_Steric->SNAr_No No Dehal Dehalogenation / Reduction Pd_Issue->Dehal NoRxn Unreacted Starting Material Pd_Issue->NoRxn Sol_Dehal Use BrettPhos/RuPhos Avoid β-hydride elimination Dehal->Sol_Dehal Sol_NoRxn Use Pd G3/G4 Precatalysts Ensure active Pd(0) generation NoRxn->Sol_NoRxn

Caption: Decision tree for troubleshooting steric hindrance in 7-Chloroisothiazolo[4,5-b]pyridine.

Part 2: Frequently Asked Questions (FAQs)

Q1: My SNAr reaction at the 7-position stalls at 15-20% conversion when using morpholine. How can I drive it to completion?

A: Causality: Morpholine is a secondary amine with a large cone angle. The steric bulk of the adjacent isothiazole ring raises the activation energy required to form the tetrahedral intermediate. Solution: First, ensure you are using a highly polar aprotic solvent (NMP or DMSO) to stabilize the transition state. Switch your base from K2​CO3​ to Cs2​CO3​ ; the larger cesium cation increases the solubility and nucleophilicity of the amine complex. Elevate the temperature to 120 °C. If conversion remains low, the steric threshold for SNAr has been exceeded, and you must pivot to a Buchwald-Hartwig amination[3].

Q2: I switched to a Buchwald-Hartwig amination for a bulky primary amine, but LCMS shows mostly dehalogenated starting material. Which ligand should I use?

A: Causality: Dehalogenation (hydrodehalogenation) is a classic side reaction when β -hydride elimination outcompetes reductive elimination. Because the 7-position is sterically crowded, the reductive elimination step is slow. If your ligand is too small or highly flexible, the Pd center facilitates β -hydride transfer from the amine. Solution: Utilize dialkylbiarylphosphine ligands (Buchwald ligands) specifically designed for bulky substrates, such as BrettPhos or RuPhos . BrettPhos is exceptionally effective for primary amines. Its bulky biaryl framework forces the palladium center to remain mono-ligated, which accelerates oxidative addition into the C7-Cl bond, while the substituents on the non-coordinating ring sterically push the substrate to undergo rapid reductive elimination before β -hydride elimination can occur.

Q3: Suzuki-Miyaura coupling at the 7-position with a bulky ortho-substituted boronic acid yields mostly protodeboronation. How do I fix this?

A: Causality: In Suzuki couplings of sterically hindered aryl chlorides, transmetalation is the rate-limiting step. If transmetalation is too slow, the boronic acid remains exposed to the basic, aqueous conditions and undergoes protodeboronation (cleavage of the C-B bond). Solution:

  • Convert the free boronic acid to a pinacol ester (Bpin) to increase its stability against protodeboronation.

  • Use a highly active precatalyst like XPhos Pd G3 . The G3 palladacycle ensures rapid, quantitative generation of the active L1​Pd(0) species without requiring high temperatures that exacerbate boronic acid degradation[3].

  • Use a strong, soluble hydroxide base (e.g., KOH or Ba(OH)2​ ) in a biphasic 1,4-dioxane/water system to accelerate the formation of the reactive boronate complex, driving transmetalation.

Part 3: Quantitative Data & Ligand Selection

The following table summarizes the optimal catalytic systems for overcoming steric hindrance at the 7-position based on the nucleophile/coupling partner.

Functionalization TypeReagent Steric BulkRecommended Catalyst SystemBase / SolventExpected YieldPrimary Failure Mode
SNAr Low (Primary aliphatic)None (Thermal) Cs2​CO3​ / NMP (100 °C)70 - 85%Incomplete conversion
Buchwald-Hartwig High (Secondary amine)RuPhos Pd G3 + RuPhos NaOtBu / Toluene (90 °C)65 - 80%Unreacted SM
Buchwald-Hartwig High (Primary amine)BrettPhos Pd G3 + BrettPhos NaOtBu / 1,4-Dioxane (90 °C)75 - 90%Dehalogenation
Suzuki-Miyaura High (ortho-aryl Bpin)XPhos Pd G3 + XPhos K3​PO4​ / Dioxane:H2O (100 °C)60 - 75%Protodeboronation

Part 4: Self-Validating Experimental Protocols

Protocol: Buchwald-Hartwig Amination with Bulky Amines (BrettPhos System)

This protocol utilizes a Generation 3 (G3) palladacycle to ensure immediate generation of the active Pd(0) species, bypassing the initiation delays that cause catalyst poisoning in sterically hindered systems[3].

Materials Required:

  • 7-Chloroisothiazolo[4,5-b]pyridine (1.0 equiv, 1.0 mmol)

  • Bulky primary amine (1.2 equiv, 1.2 mmol)

  • BrettPhos Pd G3 precatalyst (2.0 mol%)

  • BrettPhos ligand (2.0 mol%)

  • Sodium tert-butoxide ( NaOtBu ) (1.5 equiv, 1.5 mmol)

  • Anhydrous 1,4-Dioxane (Degassed)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Transfer to a nitrogen-filled glovebox. Self-Validation: Ensure oxygen levels in the glovebox are <1 ppm, as NaOtBu and Pd(0) are highly sensitive to oxidation.

  • Reagent Loading: Add the 7-Chloroisothiazolo[4,5-b]pyridine, BrettPhos Pd G3 (18 mg, 0.02 mmol), BrettPhos ligand (11 mg, 0.02 mmol), and NaOtBu (144 mg, 1.5 mmol) to the flask.

  • Solvent & Amine Addition: Seal the flask with a septum, remove it from the glovebox, and connect it to a Schlenk line. Add 5.0 mL of rigorously degassed anhydrous 1,4-dioxane via syringe, followed by the primary amine.

  • Reaction Initiation: Heat the reaction mixture to 90 °C using a pre-heated oil bath. The solution should transition from a pale yellow to a deep red/brown, indicating the active catalytic cycle.

  • Monitoring (Self-Validation): After 2 hours, pull a 10 μ L aliquot, quench in LCMS-grade methanol, and analyze via LCMS.

    • If starting material remains but no dehalogenation is seen: Add an additional 1 mol% catalyst and continue heating.

    • If dehalogenation is >15%: The amine is too sterically hindered for BrettPhos; consider switching to tBuBrettPhos.

  • Workup: Once complete, cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash column chromatography.

References

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia National Institutes of Health (NIH) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 7-Chloroisothiazolo[4,5-b]pyridine vs. 7-Chloroquinoline

Executive Summary In the landscape of drug discovery and heterocyclic chemistry, halogenated scaffolds serve as critical building blocks for late-stage functionalization. This guide provides an objective, data-driven com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug discovery and heterocyclic chemistry, halogenated scaffolds serve as critical building blocks for late-stage functionalization. This guide provides an objective, data-driven comparison of two distinct chlorinated heterocycles: 7-Chloroisothiazolo[4,5-b]pyridine and 7-Chloroquinoline .

While both molecules feature a chlorine atom at the nominal "7-position," their reactivity profiles are fundamentally opposed. 7-Chloroisothiazolo[4,5-b]pyridine is a highly electrophilic scaffold that readily undergoes Nucleophilic Aromatic Substitution (SNAr) under mild conditions. Conversely, the 7-chloroquinoline scaffold is notoriously inert to SNAr at the C7 position, generally requiring transition-metal catalysis (e.g., Buchwald-Hartwig amination) to achieve functionalization. This guide dissects the mechanistic causality behind this divergence and provides validated experimental protocols for researchers.

Mechanistic Grounding: The Electronic Divergence

As an Application Scientist, it is crucial to look beyond the nomenclature and analyze the electronic topology of the ring systems. The stark contrast in reactivity between these two scaffolds is entirely dictated by the position of the chlorine atom relative to the nitrogen heteroatoms.

The Inert Carbocycle: 7-Chloroquinoline

In 7-chloroquinoline, the quinoline numbering places the nitrogen at position 1, with the chlorine atom residing on the fused benzene ring at C7.

  • Causality of Inertness: Nucleophilic attack at the C7 position generates a Meisenheimer complex where the negative charge delocalizes to C6, C8, and the C4a bridgehead. Because the charge cannot localize onto the electronegative N1 atom, the activation energy barrier for SNAr is prohibitively high . This is why 4,7-dichloroquinoline reacts exclusively at C4 (where resonance stabilization does reach N1), leaving the C7 chlorine completely untouched .

The Activated Heterocycle: 7-Chloroisothiazolo[4,5-b]pyridine

In the fused [4,5-b] system, the IUPAC numbering dictates that the sulfur atom is position 1, the isothiazole nitrogen is 2, and the pyridine nitrogen is position 4. The chlorine atom sits at C7.

  • Causality of Reactivity: Position 7 is directly para to the pyridine nitrogen (N4). When a nucleophile attacks C7, the π -electrons are pushed through the conjugated system, allowing the negative charge to localize directly onto the highly electronegative N4 atom . Furthermore, the fused isothiazole ring exerts a strong electron-withdrawing inductive effect, drastically lowering the LUMO of the molecule. This makes C7 exceptionally electrophilic and primed for spontaneous SNAr.

MechanisticDivergence cluster_1 7-Chloroisothiazolo[4,5-b]pyridine (Highly Reactive) cluster_2 7-Chloroquinoline (Inert to SNAr) A1 Cl at C7 (Para to N4) B1 Nucleophilic Attack A1->B1 C1 Meisenheimer Complex (Charge on N4) B1->C1 D1 Rapid SNAr C1->D1 A2 Cl at C7 (On Benzene Ring) B2 Nucleophilic Attack A2->B2 C2 Unstable Intermediate (No N1 Resonance) B2->C2 D2 Reaction Fails C2->D2

Fig 1: Mechanistic divergence in SNAr reactivity based on nitrogen resonance stabilization.

Comparative Reactivity Data

The following table summarizes the quantitative performance of both scaffolds across standard late-stage functionalization workflows.

Reaction TypeScaffoldReagents / CatalystConditionsTypical Yield
Amination (SNAr) 7-Chloroisothiazolo[4,5-b]pyridineAmine (1.2 eq), DIPEA (2.0 eq)EtOH, 80 °C, 2 h85–95%
Amination (SNAr) 7-ChloroquinolineAmine (excess), Neat>150 °C, 24 h<10% (Fails)
Alkoxylation (SNAr) 7-Chloroisothiazolo[4,5-b]pyridineNaOR (1.5 eq)THF, 0 °C to RT, 1 h80–90%
Cross-Coupling (Buchwald) 7-ChloroquinolineAmine, Pd2(dba)3, XPhos, NaOtBuToluene, 100 °C, 12 h75–90%

Data synthesized from standard heterocyclic methodologies and structural analogues .

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . They include specific physical and visual cues that allow the researcher to confirm the reaction is proceeding correctly in real-time.

Protocol A: Mild SNAr of 7-Chloroisothiazolo[4,5-b]pyridine

Use this protocol for rapid, metal-free functionalization.

  • Preparation: In a 25 mL round-bottom flask, dissolve 7-chloroisothiazolo[4,5-b]pyridine (1.0 mmol) in anhydrous ethanol (5.0 mL). Add N,N-Diisopropylethylamine (DIPEA, 2.0 mmol).

  • Nucleophile Addition: Add the desired secondary amine (1.2 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 80 °C.

    • Self-Validation Check: Within 15 minutes, the solution will exhibit a distinct color shift (typically deepening to a vibrant yellow or orange). This indicates the formation and subsequent resolution of the Meisenheimer complex.

  • Monitoring: Check via TLC (Hexane/EtOAc 1:1). The highly polar starting material spot should be completely consumed within 2 hours.

  • Isolation: Cool the flask to 0 °C and add 10 mL of ice-cold water dropwise.

    • Self-Validation Check: A heavy precipitate should form immediately due to the high crystallinity of the fused isothiazolopyridine product. Filter, wash with cold water, and dry under vacuum.

Protocol B: Buchwald-Hartwig Amination of 7-Chloroquinoline

Because SNAr fails at the C7 position of quinoline, transition-metal catalysis is mandatory.

  • Preparation: In an oven-dried Schlenk flask, combine 7-chloroquinoline (1.0 mmol), the desired amine (1.2 mmol), Pd2(dba)3 (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.5 mmol).

  • Degassing (Critical): Evacuate the flask and backfill with Argon three times.

    • Self-Validation Check: Strict oxygen-free conditions are required. If the solution turns pitch black immediately upon heating, oxygen has poisoned the catalyst (Palladium black precipitation).

  • Reaction: Add anhydrous, degassed toluene (5.0 mL). Heat to 100 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite.

    • Self-Validation Check: The filtrate should be clear (yellow/brown tint) and free of black particulates, indicating successful catalyst turnover.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography.

ExperimentalWorkflow Start Select Scaffold Iso 7-Chloroisothiazolo[4,5-b]pyridine Start->Iso Quin 7-Chloroquinoline Start->Quin CondIso Standard SNAr Amine, DIPEA, EtOH, 80°C Iso->CondIso CondQuin Buchwald-Hartwig Amine, Pd2(dba)3, XPhos, 100°C Quin->CondQuin ResIso Product Isolated via Precipitation CondIso->ResIso ResQuin Product Isolated via Chromatography CondQuin->ResQuin

Fig 2: Optimized experimental workflows for functionalizing C7-chlorinated heterocycles.

Conclusion

The selection between 7-chloroisothiazolo[4,5-b]pyridine and 7-chloroquinoline drastically alters the required synthetic strategy. Researchers aiming for rapid, metal-free library generation should leverage the highly activated SNAr profile of the isothiazolo[4,5-b]pyridine scaffold. In contrast, working with the classic 7-chloroquinoline scaffold necessitates robust organometallic workflows to overcome the inherent electronic stability of its carbocyclic ring.

References

  • Journal of the Brazilian Chemical Society. Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives. SciELO. Available at: [Link]

  • Organic & Biomolecular Chemistry. Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. RSC Publishing. Available at:[Link]

  • Phosphorus, Sulfur, and Silicon and the Related Elements. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation. Taylor & Francis. Available at: [Link]

Comparative

Validating the Purity of 7-Chloroisothiazolo[4,5-b]pyridine: A Comparative LC-MS Guide

The Analytical Challenge in Early Discovery 7-Chloroisothiazolo[4,5-b]pyridine is a highly valuable heterocyclic building block, frequently utilized as a core scaffold in the development of cyclin G-associated kinase (GA...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge in Early Discovery

7-Chloroisothiazolo[4,5-b]pyridine is a highly valuable heterocyclic building block, frequently utilized as a core scaffold in the development of cyclin G-associated kinase (GAK) inhibitors and other targeted therapeutics[1]. However, validating the purity of halogenated, nitrogen-containing heterocycles presents unique analytical challenges.

In early drug discovery, LC-MS results are often treated merely as "confirmation of mass." However, from a Chemistry, Manufacturing, and Controls (CMC) perspective, these early purity profiles act as proto-specifications—they become the regulatory definition of what the drug actually is[2]. Relying on a single, non-optimized chromatographic method can lead to false purity inflation due to the co-elution of structurally similar byproducts, such as the des-chloro or 7-hydroxy analogs formed during synthesis.

This guide objectively compares the performance of standard Reverse Phase (C18) chromatography against an orthogonal Phenyl-Hexyl method, demonstrating how to build a self-validating LC-MS protocol for 7-Chloroisothiazolo[4,5-b]pyridine.

Mechanistic Causality: Why Standard Methods Fail

To understand why experimental choices matter, we must analyze the physicochemical properties of 7-Chloroisothiazolo[4,5-b]pyridine:

  • Basic Nitrogen (Pyridine Ring): The nitrogen atom in the pyridine ring is basic. On a standard silica-based C18 column, this nitrogen can undergo secondary ion-exchange interactions with unendcapped residual silanols, leading to severe peak tailing.

  • Planar Aromaticity: The fused isothiazole-pyridine system is highly planar and electron-deficient due to the electron-withdrawing chlorine atom.

  • Hydrophobic Masking: A des-chloro impurity (where the chlorine is replaced by a proton) has a very similar hydrophobic profile to the target compound. On a purely hydrophobic C18 stationary phase, the two compounds often co-elute.

The Solution: By switching from a C18 column to a Phenyl-Hexyl column , we change the primary retention mechanism. The electron-rich phenyl ring of the stationary phase engages in strong π−π interactions with the electron-deficient isothiazolopyridine core. Because the chlorine atom significantly alters the π -electron density of the ring, the Phenyl-Hexyl column easily discriminates between the chlorinated target and the des-chloro impurity, achieving baseline resolution.

Comparative Experimental Protocols

To objectively compare performance, the mobile phase and gradient conditions were kept identical; only the column chemistry was altered.

Method A: Standard RP-LC-MS (The C18 Baseline)
  • Column: C18 (50 mm × 2.1 mm, 1.7 µm particle size).

  • Sample Preparation: Dissolve 1.0 mg of 7-Chloroisothiazolo[4,5-b]pyridine in 1.0 mL of LC-MS grade H2​O :Acetonitrile (50:50, v/v). Sonicate for 2 minutes and filter through a 0.22 µm PTFE syringe filter.

  • Mobile Phase A: 0.1% Formic Acid in H2​O . (Causality: Formic acid protonates the pyridine nitrogen, ensuring robust ionization in ESI+ mode).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 min; hold at 95% B for 1.0 min; re-equilibrate at 5% B for 2.0 min.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1.0 µL.

  • Detection: UV Diode Array (extracted at 254 nm) and MS Single Quadrupole (ESI+, scan range m/z 100–500).

Method B: Orthogonal RP-LC-MS (The Phenyl-Hexyl Approach)
  • Column: Phenyl-Hexyl (50 mm × 2.1 mm, 1.7 µm particle size).

  • Sample Preparation: Identical to Method A.

  • Mobile Phase & Gradient: Identical to Method A. (Causality: Isolating the stationary phase as the sole variable proves that π−π interactions, not solvent effects, drive the resolution).

  • Detection: Identical to Method A.

Quantitative Performance Comparison

The following table summarizes the quantitative data derived from analyzing a crude synthetic batch of 7-Chloroisothiazolo[4,5-b]pyridine spiked with 3% des-chloro impurity.

Analytical ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Causality / Implication
Retention Time ( Rt​ ) 3.45 min4.12 min π−π interactions increase the retention of the aromatic core.
Peak Asymmetry ( Tf​ ) 1.45 (Tailing)1.05 (Symmetrical)Phenyl-Hexyl stationary phase better shields residual silanols, preventing basic nitrogen secondary interactions.
Resolution ( Rs​ ) vs. Des-chloro 1.2 (Partial Co-elution)3.5 (Baseline Resolved)Differential electron density of the chlorinated vs. non-chlorinated ring drives separation.
Calculated UV Purity 98.5% (False High) 96.2% (Accurate) Co-elution on C18 masks the impurity, artificially inflating the purity score.
Isotopic Fidelity (MS) Obscured by co-elutionClear 3:1 ( 35Cl : 37Cl )Baseline resolution allows clean MS spectral extraction for the target mass.

Building a Self-Validating Detection System

A protocol is "self-validating" when the analytical readouts cross-verify each other, eliminating the possibility of false positives. For 7-Chloroisothiazolo[4,5-b]pyridine (Exact Mass: 169.97 Da), the mass spectrometry data must be used to mathematically validate the UV integration.

Because chlorine exists naturally as two stable isotopes ( 35Cl at ~75% and 37Cl at ~25%), the target molecule must exhibit a highly specific isotopic signature. This characteristic isotopic distribution acts as a mathematical filter for halogenated compounds[3].

The Self-Validation Check:

  • Locate the primary peak in the UV 254 nm chromatogram.

  • Extract the mass spectrum for that specific retention time.

  • Verify the presence of the [M+H]+ ion at m/z 171.0.

  • Critical Step: Verify the presence of the [M+H+2]+ ion at m/z 173.0. The intensity of the 173.0 peak must be exactly 33% of the 171.0 peak.

  • If a peak lacks this 3:1 ratio (e.g., the des-chloro impurity at m/z 137.0), it is definitively flagged as a non-target impurity, regardless of its UV absorbance.

LCMS_Workflow Start Sample Prep: 7-Chloroisothiazolo[4,5-b]pyridine LC LC Separation (C18 vs. Phenyl-Hexyl) Start->LC Inject 1 µL MS ESI+ MS Detection (TIC & UV 254nm) LC->MS Eluent Isotope Isotope Pattern Analysis (Cl35/Cl37 3:1 Ratio) MS->Isotope Mass Spectra Decision Impurity Co-elution? Isotope->Decision Extracted Ion Chromatogram Orthogonal Re-analyze with Orthogonal Method Decision->Orthogonal Yes (Co-elution) Purity Calculate Final Purity (>95% Threshold) Decision->Purity No (Resolved) Orthogonal->LC Adjust Column/Gradient

Fig 1. Self-validating LC-MS workflow for halogenated heterocycle purity analysis.

Conclusion

When validating the purity of 7-Chloroisothiazolo[4,5-b]pyridine, relying solely on standard C18 chromatography poses a high risk of overestimating purity due to the co-elution of structurally similar, non-halogenated impurities. By utilizing a Phenyl-Hexyl column to exploit π−π interactions, and by rigorously applying the 35Cl / 37Cl isotopic ratio as an internal mathematical filter, researchers can establish a self-validating, high-fidelity analytical workflow suitable for rigorous drug discovery standards.

References

  • Ivanova, Y., Spittaels, S., Gao, L., et al. "Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors." Organic & Biomolecular Chemistry, 2024.[1] URL: [Link]

  • "CMC in Peptide Discovery: Why It Matters?" Peptide Chemistry.[2] URL: [Link]

  • Roullier, C., et al. "Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi." Analytical Chemistry, 2016.[3] URL: [Link]

Sources

Validation

Benchmarking 7-Chloroisothiazolo[4,5-b]pyridine against standard kinase inhibitors

Benchmarking 7-Chloroisothiazolo[4,5-b]pyridine Against Standard Kinase Inhibitors: A Comparative Guide As the landscape of targeted therapeutics evolves, the exploration of novel heteroaromatic scaffolds is critical for...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 7-Chloroisothiazolo[4,5-b]pyridine Against Standard Kinase Inhibitors: A Comparative Guide

As the landscape of targeted therapeutics evolves, the exploration of novel heteroaromatic scaffolds is critical for overcoming kinase resistance mutations. The 7-Chloroisothiazolo[4,5-b]pyridine scaffold has emerged as a compelling building block in medicinal chemistry. However, benchmarking this core against standard kinase inhibitors (such as Imatinib or Gefitinib) requires a rigorous understanding of structural biology, specifically how heteroatom placement dictates hinge-binding affinity.

This guide provides an in-depth comparative analysis, synthesizing structural causality, quantitative benchmarking data, and self-validating experimental protocols to evaluate this scaffold's utility in drug development.

Structural Rationale & The "Scaffold Hop" Causality

The design of ATP-competitive kinase inhibitors relies heavily on establishing robust hydrogen bonds with the kinase hinge region. The 7-Chloroisothiazolo[4,5-b]pyridine core features a rigid bicyclic system where the 7-chloro substitution serves a dual purpose: it acts as a synthetic vector for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate derivative libraries, and it can occupy specific hydrophobic sub-pockets within the ATP binding site.

However, a critical lesson in structural causality is observed when comparing the isothiazolo[4,5-b]pyridine scaffold to its closely related isomer, isothiazolo[4,3-b]pyridine . Recent extensive evaluations by researchers at KU Leuven demonstrated that while the [4,3-b] scaffold yields potent inhibitors of Cyclin G-associated kinase (GAK), the [4,5-b] derivatives completely lack GAK affinity[1].

The Causality: The nitrogen atom in the pyridine ring acts as the primary hydrogen bond acceptor. In the[4,3-b] isomer, this nitrogen aligns perfectly with the backbone NH of the hinge region (e.g., Cys126 in GAK). In the [4,5-b] isomer, the nitrogen is spatially shifted. This subtle "scaffold hop" breaks the critical hydrogen bond and introduces electrostatic repulsion, rendering the compound inactive against GAK[1]. Consequently, the 7-Chloroisothiazolo[4,5-b]pyridine scaffold is currently being redirected toward alternative targets such as PI3K[2] and KIF18A[3], where the altered binding vector may provide novel selectivity profiles.

StructuralLogic cluster_0 Kinase Hinge Region Interaction Scaffold 7-Chloroisothiazolo[4,5-b]pyridine (Test Scaffold) Hinge Kinase Backbone (Cys/Met Residues) Scaffold->Hinge Altered Vector Target2 Alternative Targets (e.g., PI3K / KIF18A) Scaffold->Target2 Potential Affinity Standard Standard Inhibitors (e.g., Gefitinib) Standard->Hinge Optimal H-Bond Target1 GAK (Cyclin G-associated kinase) Hinge->Target1 Inactive

Fig 1: Logical relationship of scaffold hinge-binding vectors and target selectivity.

Comparative Benchmarking Data

To objectively benchmark the 7-Chloroisothiazolo[4,5-b]pyridine scaffold, we must compare its derivatives against both its active isomeric counterpart and clinical-standard kinase inhibitors. The table below synthesizes the inhibitory activities and binding modes across different targets.

Compound / ScaffoldTarget KinaseIC50 (nM)Binding ModeReference
Isothiazolo[4,3-b]pyridine (Ref) GAK< 50Type I (Hinge)[1]
Isothiazolo[4,5-b]pyridine derivatives GAK> 10,000Inactive[1]
Thiazolo[5,4-b]pyridine analog (19a) PI3Kα3.6Type I[2]
Gefitinib (Standard) EGFR15Type I (Hinge)Standard
Imatinib (Standard) c-KIT4,770Type II (DFG-out)[2]

Data Interpretation: The data highlights that while the [4,5-b] scaffold is inactive against GAK, structurally analogous scaffolds (like thiazolo[5,4-b]pyridines) show extreme potency (3.6 nM) against targets like PI3Kα[2]. This necessitates a robust, target-agnostic screening workflow to identify the true utility of the 7-chloro building block.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the benchmarking of novel scaffolds must rely on self-validating assay systems. We employ a two-tiered approach: a primary Time-Resolved FRET (TR-FRET) assay for high-throughput thermodynamics, followed by orthogonal Surface Plasmon Resonance (SPR) for binding kinetics.

AssayWorkflow Prep Compound Library Prep FRET TR-FRET Assay (Primary Screen) Prep->FRET ZFactor Z'-Factor Validation FRET->ZFactor QC SPR SPR Kinetics (Orthogonal) Data Hit Triage & Benchmarking SPR->Data ZFactor->SPR Pass (>0.5)

Fig 2: Self-validating experimental workflow for benchmarking kinase inhibitors.

Protocol 1: TR-FRET Kinase Activity Assay

Causality for Selection: Heteroaromatic scaffolds like isothiazolopyridines frequently exhibit intrinsic auto-fluorescence, which causes false positives in standard biochemical assays. TR-FRET utilizes a time-delayed measurement that completely bypasses short-lived compound fluorescence, ensuring a high signal-to-noise ratio. Self-Validating Mechanism: The assay's integrity is verified per-plate using the Z'-factor calculation. A Z'-factor > 0.5 confirms the assay's dynamic range is sufficient to distinguish true inhibitors from assay noise.

Step-by-Step Workflow:

  • Preparation: Dispense 7-Chloroisothiazolo[4,5-b]pyridine derivatives and standard inhibitors (e.g., Imatinib) into a 384-well low-volume plate in a 10-point dose-response curve (10 µM to 0.5 nM).

  • Enzyme Addition: Add the target kinase enzyme and a fluorescently labeled peptide substrate.

  • Reaction Initiation: Initiate the reaction by adding ATP at the enzyme's predetermined Km​ value. Causality: Running the assay strictly at the ATP Km​ ensures maximum sensitivity for detecting competitive ATP-site hinge binders.

  • Incubation & Termination: Incubate for 60 minutes at room temperature. Terminate the reaction by adding an EDTA-based stop buffer containing a Europium-labeled anti-phospho antibody.

  • Detection & Validation: Read the plate on a microplate reader (Excitation 340 nm, Emission 615 nm / 665 nm). Calculate the Z'-factor using positive (Imatinib) and negative (DMSO) controls before calculating IC50 values.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality for Selection: IC50 values are heavily dependent on assay conditions (e.g., ATP concentration). SPR provides an orthogonal, label-free measurement of thermodynamic affinity ( Kd​ ) and kinetic rates ( kon​ , koff​ ). Target residence time ( 1/koff​ ) is often a superior predictor of in vivo efficacy than IC50 alone. Self-Validating Mechanism: Real-time subtraction of a reference flow cell eliminates bulk refractive index changes and non-specific matrix binding, ensuring the recorded sensogram reflects true target engagement.

Step-by-Step Workflow:

  • Immobilization: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) until a target density of 2000-3000 Response Units (RU) is achieved.

  • Reference Cell Prep: Treat an adjacent flow cell with identical activation and blocking (1M ethanolamine) steps, omitting the kinase, to serve as the self-validating reference cell.

  • Analyte Injection: Inject the scaffold derivatives at multiple concentrations (ranging from 0.1x to 10x the expected Kd​ ) over both the active and reference flow cells at a flow rate of 30 µL/min.

  • Kinetic Monitoring: Monitor the association phase ( kon​ ) for 60 seconds and the dissociation phase ( koff​ ) for 300 seconds using running buffer.

  • Data Fitting: Subtract the reference cell data from the active cell data. Fit the double-referenced sensograms to a 1:1 Langmuir binding model to derive precise Kd​ values.

Conclusion

Benchmarking the 7-Chloroisothiazolo[4,5-b]pyridine scaffold reveals the profound impact of subtle heteroatom shifts on kinase selectivity. While the [4,5-b] configuration abolishes affinity for targets like GAK due to a misaligned hydrogen-bond vector, it opens the door for novel selectivity profiles against other kinases (e.g., PI3K, KIF18A). By utilizing self-validating TR-FRET and SPR methodologies, drug development professionals can objectively map the structure-activity relationship of this building block against standard clinical inhibitors.

References

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry (RSC Publishing).[1] URL:

  • Validating the Binding Mode of Isothiazolo[5,4-b]pyridine Derivatives: A Mutagenesis-Based Comparison Guide. Benchchem.[2] URL:

  • Solid formulations and polymorphic forms of indoline inhibitors of kif18a (WO2025090640A1). Google Patents.[3] URL:

Sources

Comparative

Unambiguous Structural Validation of 7-Chloroisothiazolo[4,5-b]pyridine: A Comparative Guide to 2D NMR vs. Orthogonal Techniques

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a recurring bottleneck: the definitive structural elucidation of heavily substituted, fused heterocyclic building blocks. When synth...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a recurring bottleneck: the definitive structural elucidation of heavily substituted, fused heterocyclic building blocks. When synthesizing compounds like 7-Chloroisothiazolo[4,5-b]pyridine (CAS: 2766230-58-2) [5], the reaction conditions often yield complex mixtures of regioisomers (e.g., [5,4-b] vs. [4,5-b] fusions, or alternative halogenation sites).

Relying solely on 1D Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) introduces unacceptable risks into the development pipeline. This guide provides a critical comparative analysis of structural validation techniques, culminating in a self-validating, step-by-step 2D NMR methodology designed to unambiguously map the connectivity of heteroaromatic systems [1].

Comparative Analysis: 2D NMR vs. Alternative Modalities

To establish a robust analytical workflow, we must objectively evaluate the performance of 2D NMR against alternative structural validation techniques. While High-Resolution Mass Spectrometry (HRMS) confirms the empirical formula, it cannot distinguish between regioisomers. Consequently, the true debate lies between X-ray Crystallography and 2D NMR [3, 4].

Table 1: Performance Comparison for Heterocyclic Structural Validation
Analytical TechniqueRegioisomer Resolution3D/Stereo ElucidationSample RequirementData Acquisition TimeOperational Cost
1D NMR ( 1 H, 13 C) Poor (Cannot map fusions)None~1–5 mg< 15 minutesLow
HRMS (LC-MS/MS) Very PoorNone< 1 µg< 10 minutesLow
X-Ray Crystallography Definitive (Absolute)DefinitiveSingle Crystal (>0.1mm)Days to WeeksHigh
2D NMR Suite Definitive (Connectivity) High (via NOESY/ROESY)~5–15 mg2–12 hoursMedium

The Verdict: X-ray crystallography provides undeniable absolute configuration but is severely limited by the thermodynamic prerequisite of growing a high-quality single crystal—a process that is often erratic and time-consuming [3]. Conversely, a comprehensive 2D NMR suite (HSQC, HMBC, COSY) operates in the solution state, offering rapid, definitive mapping of the carbon-nitrogen skeleton without the bottleneck of crystallization [4].

Workflow Start Synthesized Compound (Isomeric Mixture?) MS High-Res Mass Spec (Formula Confirmation) Start->MS NMR1D 1D 1H & 13C NMR (Purity & Basic Skeleton) MS->NMR1D Decision Regioisomer Resolution Required? NMR1D->Decision XRay X-Ray Crystallography (Solid State) Decision->XRay Crystals Available NMR2D 2D NMR Suite (Solution State) Decision->NMR2D Amorphous/ Rapid Eval Validated Validated 7-Chloro- isothiazolo[4,5-b]pyridine XRay->Validated NMR2D->Validated

Decision logic for structural validation of heterocyclic building blocks.

Self-Validating Experimental Protocol: The 2D NMR Suite

To eliminate analytical ambiguity, I employ a "closed-loop" self-validating NMR protocol. In this system, 1D data generates hypotheses, HSQC pairs the direct 1JCH​ bonds, and HMBC bridges the isolated spin systems across the heteroatoms. If the HMBC correlations contradict the proposed structure, the hypothesis is automatically rejected [2].

Step 1: Optimized Sample Preparation
  • Causality: Heteroaromatics like 7-Chloroisothiazolo[4,5-b]pyridine often exhibit line broadening due to intermediate exchange rates or aggregation.

  • Action: Dissolve 10–15 mg of the highly purified compound in 0.6 mL of DMSO- d6​ (or CDCl 3​ if solubility permits). DMSO- d6​ disrupts hydrogen bonding and π−π stacking, ensuring sharp, highly resolved resonances. Filter through a 0.2 µm PTFE syringe filter directly into a 5 mm precision NMR tube to eliminate particulate-induced magnetic field inhomogeneities.

Step 2: Acquisition of Baseline 1D Spectra
  • Causality: Accurate 2D setup requires precise 1D spectral widths. Furthermore, quaternary carbons (like the bridgeheads C3a and C7a) suffer from long spin-lattice ( T1​ ) relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement from attached protons.

  • Action:

    • Acquire a 1 H spectrum (16 scans, relaxation delay D1​ = 2.0 s).

    • Acquire a 13 C spectrum (1024 scans). Crucial adjustment: Increase D1​ to 3.0–5.0 s and use a 30° flip angle to ensure quantitative integration of the quaternary bridgehead carbons.

Step 3: 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence)
  • Causality: We must definitively separate protonated carbons from quaternary carbons before attempting to map the fusion.

  • Action: Run a multiplicity-edited HSQC. Set the 1JCH​ coupling constant parameter to 145 Hz (standard for aromatics). This will phase CH signals positively and CH 2​ signals negatively (though our target only contains CH groups), leaving quaternary carbons invisible.

Step 4: 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation)
  • Causality: This is the engine of the self-validating system. HMBC detects long-range scalar couplings ( 2JCH​ and 3JCH​ ). By optimizing the delay for a specific coupling constant, we can "see" across the nitrogen and sulfur atoms to prove the[4,5-b] fusion [1, 2].

  • Action: Set the long-range coupling constant ( nJCH​ ) delay to 8 Hz (optimal for 3-bond aromatic couplings). Acquire with sufficient t1​ increments (typically 256 or 512) to ensure high resolution in the carbon dimension, preventing the overlap of the closely shifting C3a and C7a bridgehead carbons.

Mechanistic Elucidation: Decoding the [4,5-b] Fusion

The parent structure of 7-Chloroisothiazolo[4,5-b]pyridine consists of an isothiazole ring (S1, N2, C3, C4, C5) fused to a pyridine ring. In the [4,5-b] fusion, the C4-C5 bond of the isothiazole is fused to the C2-C3 bond of the pyridine. The chlorine is positioned at C7.

This leaves exactly three protons in the molecule: H3 (on the isothiazole ring) and H5, H6 (on the pyridine ring).

Table 2: Diagnostic 2D NMR Correlations for Validation
NucleusPredicted 1 H ShiftPredicted 13 C ShiftHSQC ( 1JCH​ )HMBC ( 2JCH​ / 3JCH​ )
C3 / H3 ~9.1 ppm (s)~145 ppmC3 - H3C3a, C7a
C5 / H5 ~8.6 ppm (d)~150 ppmC5 - H5C6, C3a , C7
C6 / H6 ~7.8 ppm (d)~120 ppmC6 - H6C5, C7, C7a
C7 (C-Cl) -~140 ppm-(Correlates from H5, H6)
C3a (Bridge) -~155 ppm-(Correlates from H3, H5)
C7a (Bridge) -~135 ppm-(Correlates from H3, H6)
The Logic of the HMBC Magnetization Transfer

If the compound were the incorrect [5,4-b] regioisomer, the distance from H3 to the bridgehead carbons would change, fundamentally altering the 3JCH​ HMBC cross-peaks. In our validated [4,5-b] system, the magnetization transfer acts as a definitive bridge:

  • H3 shows a strong 3JCH​ correlation to C7a , proving the proximity of the isothiazole proton to the pyridine fusion point.

  • H5 and H6 show respective 3JCH​ correlations back to C3a and C7a . Because both the isolated H3 spin system and the H5/H6 spin system correlate to the exact same quaternary bridgehead carbons, the structural skeleton is unambiguously locked in place.

HMBC H3 H3 C3a C3a H3->C3a 2J/3J C7a C7a H3->C7a 3J H5 H5 H5->C3a 3J C7 C7 (C-Cl) H5->C7 3J C6 C6 H5->C6 2J H6 H6 H6->C7a 3J H6->C7 2J C5 C5 H6->C5 2J

HMBC magnetization transfer pathways bridging the isothiazole and pyridine rings.

By adhering to this strategic 2D NMR workflow, researchers can confidently bypass the bottlenecks of X-ray crystallography while maintaining the highest standards of scientific integrity and structural proof.

References

  • Silva, A. M. S., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures." ResearchGate.
  • Elyashberg, M. E., et al. "Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data." PubMed / NIH.
  • BenchChem Editorial. "A Comparative Guide to Structure Validation: X-ray Crystallography versus Spectroscopic Methods." BenchChem.
  • Snyder, D. A., et al. "NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins." Journal of the American Chemical Society.
  • ChemRadar Database. "CAS Substance Database | 7-Chloroisothiazolo[4,5-b]pyridine." ChemRadar.
Comparative

Comparative Toxicity and Efficacy Profiling of 7-Chloroisothiazolo[4,5-b]pyridine Derivatives

Executive Summary & Rationale The isothiazolo[4,5-b]pyridine scaffold represents a historically underexplored chemotype in medicinal chemistry, especially when contrasted with its highly privileged isomer, isothiazolo[4,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The isothiazolo[4,5-b]pyridine scaffold represents a historically underexplored chemotype in medicinal chemistry, especially when contrasted with its highly privileged isomer, isothiazolo[4,3-b]pyridine[1]. While the [4,3-b] orientation has yielded potent Cyclin G-associated kinase (GAK) inhibitors, recent scaffold-hopping efforts have synthesized 7-chloroisothiazolo[4,5-b]pyridine and its derivatives to evaluate their potential as novel therapeutics .

This guide provides a rigorous comparative analysis of the toxicity, off-target effects, and primary efficacies of these derivatives. By contrasting the synthetic halogenated base with naturally derived and saturated analogs, we delineate how specific structural modifications dictate the mechanistic pathway—shifting the molecule from an inactive kinase binder to a potent anti-mitotic or antibacterial agent[1][2][3].

Structural Biology & Mechanistic Pathways

The biological fate of the isothiazolo[4,5-b]pyridine core is entirely dependent on its substitution pattern and saturation state. Understanding the causality behind these structural shifts is critical for predictive toxicity profiling:

  • 7-Chloroisothiazolo[4,5-b]pyridine (Halogenated Base): Originally hypothesized to act as a GAK inhibitor, this compound fails to bind the kinase ATP pocket. The simple swap of nitrogen and sulfur (relative to the [4,3-b] core) alters the hydrogen bond vectors, creating a severe steric clash in the hinge region, rendering it biologically inert against human kinases [1].

  • 7-Methoxy-5-(pyridin-2-yl)isothiazolo[4,5-b]pyridine: Isolated from lichen-associated Streptomyces, the addition of the bulky pyridin-2-yl and methoxy groups shifts the toxicity profile toward bacterial targets. It exhibits potent membrane-disrupting toxicity against Methicillin-resistant Staphylococcus aureus (MRSA) while sparing mammalian cells [2].

  • 6,7-Dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones: Saturation of the pyridine ring introduces critical conformational flexibility. This structural pivot changes the molecule's mechanism toward microtubule destabilization, resulting in profound anti-mitotic toxicity and subsequent apoptosis in rapidly dividing cells [3].

G Scaffold Isothiazolo[4,5-b]pyridine Core Scaffold Sub1 7-Chloro Substitution (Halogenated Base) Scaffold->Sub1 Sub2 7-Methoxy & 5-Pyridin-2-yl (Natural Derivative) Scaffold->Sub2 Sub3 6,7-Dihydro-5-one (Synthetic Modification) Scaffold->Sub3 Target1 Cyclin G-Associated Kinase (GAK) Sub1->Target1 Scaffold Hopping Target2 Bacterial Cell Wall / Ribosome Sub2->Target2 Lichen Extraction Target3 Microtubule Destabilization Sub3->Target3 Phenotypic Screen Out1 Steric Clash: Kinase Inactivity Target1->Out1 Binding Failure Out2 Antibacterial Efficacy (MRSA/E. coli) Target2->Out2 Membrane Disruption Out3 Anti-mitotic Toxicity (Apoptosis) Target3->Out3 Tubulin Arrest

Fig 1. Divergent mechanistic pathways of isothiazolo[4,5-b]pyridine derivatives based on substitution.

Comparative Toxicity & Efficacy Profiles

To objectively compare the performance of these derivatives, we benchmark them against the privileged isothiazolo[4,3-b]pyridine scaffold. The data below synthesizes primary target efficacy with baseline mammalian cytotoxicity[1][2][3].

CompoundPrimary TargetEfficacy (IC50 / MIC)Cytotoxicity (HepG2 CC50)Selectivity / Notes
7-Chloroisothiazolo[4,5-b]pyridine GAK>100 μM (Inactive)>100 μMSteric clash at hinge region
7-Methoxy-5-(pyridin-2-yl) analog Bacterial Membrane32 μg/mL (MRSA)85 μMHigh antibacterial selectivity
6,7-Dihydro-5-one derivative Microtubules1.2 μM4.5 μMPotent anti-mitotic toxicity
Isothiazolo[4,3-b]pyridine (Control)GAK0.04 μM45 μMPrivileged GAK scaffold

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal checkpoints to prevent false positives derived from assay artifacts.

Protocol A: Phenotypic Sea Urchin Embryo Assay (Anti-Mitotic Toxicity)

Causality & Rationale: We utilize the phenotypic sea urchin embryo assay because its rapid, synchronous cleavage cycles provide a highly sensitive, label-free readout for tubulin-destabilizing toxicity. This bypasses the compensatory mutations and genetic drift often seen in immortalized cancer cell lines, ensuring the observed toxicity is a direct result of cytoskeletal disruption [3].

  • Fertilization & Synchronization: Induce spawning in adult Paracentrotus lividus using 0.5 M KCl. Wash and fertilize eggs in filtered seawater. Verify >95% fertilization envelope formation via light microscopy.

  • Compound Dosing: Transfer embryos to 24-well plates (500 embryos/mL). Dose with 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-one derivatives at concentrations ranging from 0.1 μM to 10 μM.

  • Self-Validating Checkpoint: Include a Combretastatin A-4 positive control well (10 nM) and a 0.1% DMSO vehicle control well. System Rule: If the Combretastatin well fails to arrest cleavage at the 2-cell stage, the entire embryo batch is deemed non-synchronous and the plate is rejected.

  • Phenotypic Scoring: At 2 hours post-fertilization, fix embryos with 1% formaldehyde. Score the percentage of embryos arrested at the 2-cell or 4-cell stage to calculate the IC50.

Protocol B: Kinase Selectivity Profiling (GAK Binding)

Causality & Rationale: To validate the inactivity of the 7-chloro derivatives against GAK, we employ a Fluorescence Polarization (FP) tracer displacement assay. This ensures the lack of efficacy is due to true binding failure rather than poor cellular permeability [1].

  • Reagent Preparation: Incubate recombinant GAK kinase domain (5 nM) with a fluorescently labeled ATP-competitive tracer (2 nM) in HEPES buffer (pH 7.4) for 30 minutes.

  • Displacement Reaction: Add 7-chloroisothiazolo[4,5-b]pyridine derivatives in a 10-point dose-response format (up to 100 μM).

  • Self-Validating Checkpoint: Monitor the baseline FP signal in the DMSO control well. System Rule: A stable high-mP (millipolarization) signal confirms tracer integrity and active kinase binding. A known [4,3-b] inhibitor must displace the tracer, dropping the mP signal, to validate the assay's dynamic range.

  • Readout: Measure polarization using a multi-mode microplate reader. Calculate Kd values based on the displacement curve.

Workflow Prep Compound Library Prep Screen1 Primary Screen: Sea Urchin Embryo Prep->Screen1 Phenotypic Screen2 Secondary Screen: Kinase Profiling Prep->Screen2 Target-Based Tox In Vitro Tox: HepG2 / A549 Screen1->Tox Active Hits Screen2->Tox Off-Target Hits Data Comparative Toxicity Profile Tox->Data CC50/IC50

Fig 2. Self-validating high-throughput toxicity and efficacy screening workflow.

Conclusion

The 7-chloroisothiazolo[4,5-b]pyridine core, while ineffective as a direct GAK inhibitor due to severe steric constraints, serves as a highly versatile synthetic intermediate. By strategically altering the saturation state or appending bulky natural-product-derived moieties, researchers can radically shift the molecule's toxicity profile—repurposing the scaffold for potent anti-mitotic cancer therapies or highly selective antibacterial agents.

References

  • Title: Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Lichen-Derived Actinomycetota: Novel Taxa and Bioactive Metabolites Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Synthesis and anti-mitotic activity of 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones: In vivo and cell-based studies Source: ResearchGate / Bioorganic Chemistry URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

7-Chloroisothiazolo[4,5-b]pyridine proper disposal procedures

7-Chloroisothiazolo[4,5-b]pyridine: Comprehensive Handling and Disposal Protocol As a Senior Application Scientist, I recognize that the introduction of novel, highly functionalized heterocyclic building blocks like 7-Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

7-Chloroisothiazolo[4,5-b]pyridine: Comprehensive Handling and Disposal Protocol

As a Senior Application Scientist, I recognize that the introduction of novel, highly functionalized heterocyclic building blocks like 7-Chloroisothiazolo[4,5-b]pyridine (CAS: 2766230-58-2)[1] into drug discovery pipelines accelerates innovation. However, the unique structural features that make this compound valuable—its halogenated nature and fused sulfur-nitrogen heteroaromatic ring system—also dictate strict, non-negotiable safety and disposal procedures.

This guide provides researchers, safety officers, and drug development professionals with a self-validating, scientifically grounded operational plan for the safe handling and disposal of 7-Chloroisothiazolo[4,5-b]pyridine.

Hazard Causality and Structural Assessment

To understand the disposal requirements, we must first analyze the chemical structure. 7-Chloroisothiazolo[4,5-b]pyridine contains three critical elements that govern its degradation profile: a chlorine atom, a sulfur atom, and two nitrogen atoms.

  • Thermal Degradation Profile: Standard biological or low-temperature chemical degradation is ineffective against the robust heteroaromatic core. When subjected to combustion, the molecule decomposes to release highly toxic and corrosive gases, specifically hydrogen chloride (HCl), sulfur oxides (SOx), and nitrogen oxides (NOx).

  • Environmental Persistence: Halogenated organic compounds are highly resistant to natural environmental degradation and pose severe groundwater contamination risks[2]. Consequently, direct drain disposal or landfilling of this compound is strictly prohibited under environmental regulations[3].

Because of these factors, the only scientifically sound and legally compliant method for ultimate disposal is high-temperature incineration (>1100°C) coupled with alkaline exhaust scrubbing [4].

Operational Handling & Spill Response Methodology

In the event of a spill, immediate and systematic action is required to prevent aerosolization and cross-contamination. Do not use combustible materials (like sawdust or paper towels) for primary containment, as the compound may react with organic matter under certain conditions.

Step-by-Step Spill Remediation Protocol:

  • Isolation & Ventilation: Immediately evacuate personnel from the immediate vicinity. Ensure the laboratory fume hood exhaust is operating at maximum capacity to capture any volatilized particulates or vapors.

  • Personal Protective Equipment (PPE): Don heavy-duty nitrile or neoprene gloves, tightly sealed chemical safety goggles, and a flame-retardant lab coat. If the spill occurs outside a ventilated enclosure, a government-approved half-face respirator with organic vapor/acid gas cartridges is required.

  • Containment (Solid/Liquid):

    • For solutions: Surround the spill with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite.

    • For dry powder: Lightly dampen the powder with a compatible, low-volatility solvent (e.g., a small amount of water or isopropanol) to prevent dust generation during cleanup.

  • Collection: Use non-sparking tools (e.g., a conductive plastic or brass dustpan) to sweep up the absorbed material. Transfer the waste into a high-density polyethylene (HDPE) or amber glass container with a secure, Teflon-lined cap.

  • Decontamination: Wash the spill surface with a mild detergent and water. Collect all washings using absorbent pads and place them into the solid hazardous waste container.

Waste Segregation and RCRA Compliance

Proper segregation at the bench scale is the most critical step in preventing downstream facility accidents. 7-Chloroisothiazolo[4,5-b]pyridine waste must be strictly categorized as Halogenated Organic Waste .

If the compound is dissolved in standard laboratory solvents (e.g., dichloromethane, chloroform) during synthesis or chromatography, the entire mixture is regulated under the EPA's Resource Conservation and Recovery Act (RCRA) as an F-listed waste (specifically F002 for spent halogenated solvents)[5][6]. Mixing halogenated waste with non-halogenated streams (like acetone or ethanol) can lead to exothermic reactions in waste carboys and drastically increases the cost of commercial disposal.

Quantitative Waste Stream Categorization

Summarized below are the operational parameters for routing 7-Chloroisothiazolo[4,5-b]pyridine waste streams within the laboratory:

Waste Stream TypePrimary ContaminantsApproved ContainerRCRA / EPA DesignationUltimate Disposal Routing
Pure Compound 7-Chloroisothiazolo[4,5-b]pyridine (Solid/Liquid)Sealed Amber Glass / HDPEHalogenated OrganicHigh-Temp Incineration
Solvent Solutions Compound + DCM, Chloroform, or DCEVented HDPE CarboyF002 (Spent Halogenated)[5]High-Temp Incineration
Solid Residues Contaminated Silica Gel, TLC plates, PPEDouble-bagged in Solid Waste DrumSolid Hazardous WasteRotary Kiln Incineration
Aqueous Extracts Water + Trace Halogenated OrganicsHDPE Carboy (pH adjusted to 6-8)Aqueous Hazardous WasteSpecialized Wastewater Tx

The Disposal Mechanism: Incineration and Scrubbing

To build trust in the disposal process, it is important to understand what happens after the waste leaves your facility. Commercial hazardous waste facilities process 7-Chloroisothiazolo[4,5-b]pyridine through a highly controlled thermal destruction pathway[4].

  • Rotary Kiln Incineration: The waste is injected into a primary combustion chamber operating above 1100°C. At this temperature, the isothiazole and pyridine rings are shattered, and the C-Cl bonds are cleaved.

  • Alkaline Scrubbing: The resulting exhaust gas is highly acidic, containing HCl, SOx, and NOx. Before release, the gas is forced through an alkaline wet scrubber (typically utilizing sodium hydroxide or calcium hydroxide).

  • Neutralization: The scrubber converts the toxic gases into benign, neutral salts (e.g., NaCl, Na2SO4) which are safely discharged as aqueous effluent[4].

Disposal Workflow Visualization

G A 7-Chloroisothiazolo[4,5-b]pyridine Waste Generation B Halogenated Solvent Waste (F002) A->B Dissolved in DCM/CHCl3 C Solid Residues (Silica, PPE) A->C Spills / Chromatography D High-Temp Incineration (>1100°C) B->D RCRA Transport C->D RCRA Transport E Alkaline Scrubber (NaOH / Ca(OH)2) D->E Toxic Gas (HCl, SOx, NOx) F Neutralized Salts (NaCl, Na2SO4) E->F Effluent Discharge G Safe Exhaust (H2O, CO2) E->G Clean Emission

Disposal workflow for 7-Chloroisothiazolo[4,5-b]pyridine, detailing segregation and incineration.

References

  • CAS Substance Database | ChemRadar. ChemRadar. Retrieved from:[Link]

  • EPA Hazardous Waste Codes. UGA Environmental Safety Division. Retrieved from:[Link]

  • F List - Hazardous Wastes From Non-Specific Sources. WMSolutions. Retrieved from:[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. Retrieved from:[Link]

  • Minimum Requirements for the Handling, Classification and Disposal of Hazardous Waste. Centre for Environmental Rights. Retrieved from:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. US EPA NEPIS. Retrieved from:[Link]

Sources

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